molecular formula C11H18Cl2N2O B2558907 4-(Piperidin-3-ylmethoxy)pyridine dihydrochloride CAS No. 2379945-55-6

4-(Piperidin-3-ylmethoxy)pyridine dihydrochloride

Cat. No.: B2558907
CAS No.: 2379945-55-6
M. Wt: 265.18
InChI Key: MFTQHWATOWSHOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Piperidin-3-ylmethoxy)pyridine dihydrochloride is a useful research compound. Its molecular formula is C11H18Cl2N2O and its molecular weight is 265.18. The purity is usually 95%.
BenchChem offers high-quality 4-(Piperidin-3-ylmethoxy)pyridine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Piperidin-3-ylmethoxy)pyridine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(piperidin-3-ylmethoxy)pyridine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.2ClH/c1-2-10(8-13-5-1)9-14-11-3-6-12-7-4-11;;/h3-4,6-7,10,13H,1-2,5,8-9H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFTQHWATOWSHOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=CC=NC=C2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-(Piperidin-3-ylmethoxy)pyridine dihydrochloride chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical structure, synthesis, and medicinal chemistry applications of 4-(Piperidin-3-ylmethoxy)pyridine dihydrochloride , a privileged scaffold in drug discovery.[1][2]

Executive Summary

4-(Piperidin-3-ylmethoxy)pyridine dihydrochloride (CAS: 1261231-50-8) is a bifunctional heterocyclic building block used extensively in medicinal chemistry. It serves as a critical intermediate in the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and epigenetic modulators (e.g., LSD1 inhibitors).[1][2]

Structurally, it features a pyridine ring linked via an ether tether to a piperidine moiety.[1][2] This architecture provides two distinct vectors for hydrogen bonding and salt bridge formation, making it an ideal fragment for exploring structure-activity relationships (SAR) in "hinge-binding" or solvent-exposed regions of protein targets.

Chemical Identity & Structural Analysis[1][2][3]

Nomenclature and Identification[1][2]
  • IUPAC Name: 4-(Piperidin-3-ylmethoxy)pyridine dihydrochloride

  • CAS Number: 1261231-50-8

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 265.18 g/mol (Salt); 192.26 g/mol (Free Base)[1][2]

  • SMILES: C1CNCC(C1)COC2=CC=NC=C2.Cl.Cl

Structural Features & Pharmacophore Mapping

The molecule consists of three distinct pharmacophoric elements:

  • Pyridine Ring (H-Bond Acceptor): The pyridine nitrogen (pKa ~5.[1][2]2) acts as a weak base and a hydrogen bond acceptor.[1][2] In the dihydrochloride form, this nitrogen is protonated.[1][2]

  • Ether Linker (Rotatable Bond): The methylene-oxy bridge (-O-CH2-) introduces flexibility, allowing the pyridine and piperidine rings to adopt various conformations relative to each other.[2] This is crucial for induced-fit binding in enzyme pockets.[1][2]

  • Piperidine Ring (Basic Amine): The secondary amine (pKa ~11.[1][2]0) is highly basic.[1][2] At physiological pH, it is positively charged, facilitating ionic interactions (salt bridges) with aspartate or glutamate residues in protein active sites.[1][2]

Salt Stoichiometry

The dihydrochloride designation indicates that both nitrogen centers are protonated:

  • Site A: Pyridinium cation (

    
    )
    
  • Site B: Piperidinium cation (

    
    )
    This salt form significantly enhances water solubility compared to the free base, which is often an oil or low-melting solid.[1][2]
    

Synthetic Pathways[1][2][4][5][6]

The synthesis of 4-(Piperidin-3-ylmethoxy)pyridine is typically achieved via Nucleophilic Aromatic Substitution (


), which is preferred over Mitsunobu coupling for 4-substituted pyridines to avoid N-alkylation byproducts.
Validated Synthetic Protocol

Step 1: Nucleophilic Aromatic Substitution (


) 
  • Reagents: 4-Chloropyridine hydrochloride, tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (N-Boc protected).

  • Base: Sodium Hydride (NaH, 60% dispersion) or Potassium tert-butoxide (KOtBu).[1][2]

  • Solvent: DMF or DMSO (anhydrous).[1][2]

  • Conditions: The alcohol is deprotonated by NaH to form the alkoxide, which attacks the electrophilic C-4 position of the pyridine ring.[1][2] Heating (60–80°C) is required.[1][2]

Step 2: Deprotection & Salt Formation

  • Reagents: 4M HCl in 1,4-Dioxane or Trifluoroacetic acid (TFA) followed by HCl exchange.

  • Process: The Boc group is cleaved under acidic conditions.[1][2] The resulting free amine and pyridine are protonated by excess HCl to yield the dihydrochloride salt.[1][2]

Reaction Workflow Diagram

Synthesis SM1 4-Chloropyridine (Electrophile) Inter Intermediate: N-Boc-4-(piperidin-3-ylmethoxy)pyridine SM1->Inter NaH, DMF, 80°C (SnAr) SM2 N-Boc-3-(hydroxymethyl) piperidine SM2->Inter Final Target Product: 4-(Piperidin-3-ylmethoxy) pyridine 2HCl Inter->Final 4M HCl / Dioxane (Deprotection)

Caption: Figure 1. Two-step synthetic route via SnAr coupling and acidic deprotection.

Physicochemical Properties[7]

PropertyValuebiological Implication
Physical State White to off-white solidStable salt form for handling/weighing.
Solubility >50 mg/mL in WaterExcellent for aqueous bioassays.[1][2]
pKa (Calc) ~5.2 (Pyridine), ~10.8 (Piperidine)Biprotonated at pH < 4; Monoprotonated at pH 7.[1][2]4.
LogP 0.8 (Free Base)High hydrophilicity; low membrane permeability unless functionalized.[1][2]
H-Bond Donors 2 (in salt form)Interactions with backbone carbonyls.[1][2]
H-Bond Acceptors 3Interactions with backbone amides/water.

Medicinal Chemistry Applications

Fragment-Based Drug Discovery (FBDD)

This molecule is a classic "linker-divergent" scaffold.

  • Kinase Inhibitors: The pyridine ring can mimic the adenine ring of ATP, binding to the hinge region.[1][2] The piperidine arm extends into the solvent-exposed region or the ribose-binding pocket, where it can be derivatized to tune selectivity.[1][2]

  • Epigenetic Modulators (LSD1): Isomeric analogues (e.g., 3-(piperidin-4-ylmethoxy)pyridine) are potent inhibitors of Lysine Specific Demethylase 1 (LSD1).[1][3] The 4-(piperidin-3-ylmethoxy) isomer explores alternative vector space within the FAD-binding pocket.

Mechanistic Logic: Why this structure?

The ether oxygen acts as a "dipole break."[1][2] Unlike a direct carbon-carbon bond, the ether linkage:[1][2]

  • Increases solubility.[1][2]

  • Alters the electronic properties of the pyridine ring (electron-donating by resonance), making the pyridine nitrogen slightly more basic and a better H-bond acceptor.

  • Allows the piperidine ring to adopt a "folded" conformation relative to the pyridine, which is often required to fit into compact hydrophobic pockets.[1][2]

Biological Pathway Interaction

Interaction Drug 4-(Piperidin-3-ylmethoxy) pyridine Scaffold Hinge Hinge Region (H-Bonding) Drug->Hinge Pyridine N SaltBridge Asp/Glu Residue (Ionic Interaction) Drug->SaltBridge Piperidine NH+ Target Protein Target (Kinase/GPCR) Hinge->Target SaltBridge->Target

Caption: Figure 2. Pharmacophore interaction map showing dual binding modes.

Handling and Safety Data

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1][2]

  • Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or salt disproportionation.

  • Stability: The ether linkage is stable under standard physiological conditions but can cleave under strong Lewis acid conditions (e.g.,

    
    ).[1][2]
    

References

  • Fluorochem. (2025).[1][2] 4-Methyl-2-(piperidin-3-ylmethoxy)-pyridine hydrochloride Product Analysis. Retrieved from

  • BLD Pharm. (2025).[1][2] 4-(Piperidin-3-ylmethoxy)pyridine hydrochloride Safety Data Sheet (SDS). Retrieved from

  • Liang, Y., et al. (2016).[1][2] 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1.[3][4] Journal of Medicinal Chemistry. Retrieved from [1][2]

  • BenchChem. (2025).[1][2][5] Synthesis of Pyridine-Piperidine Ethers: Technical Guide. Retrieved from

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & CAS Registry Resolution

In the landscape of medicinal chemistry, the pyridine-piperidine scaffold is recognized as a privileged structure for drug discovery. A frequent challenge for application scientists is sourcing specific salt forms of these building blocks. When conducting a registry search for the dihydrochloride (2HCl) salt of 4-(Piperidin-3-ylmethoxy)pyridine , researchers often encounter a documentation gap.

While the free base and the mono-hydrochloride salt are commercially documented—with the mono-HCl form registered under CAS Number 1261231-50-8 [1]—the precise 2HCl salt is typically synthesized in situ or custom-ordered. Generating the 2HCl salt is not merely a formulation preference; it is a critical requirement to ensure absolute solubility and prevent oxidative degradation during high-throughput in vitro biological assays.

Pharmacological Relevance: Epigenetic Modulation

Molecules containing the (piperidin-ylmethoxy)pyridine motif are highly valued in oncology and neuropharmacology. Structural analogs, such as 3-(piperidin-4-ylmethoxy)pyridine, have been identified as potent, competitive inhibitors of Lysine Specific Demethylase 1 (LSD1), exhibiting


 values as low as 29 nM[2].

LSD1 is a flavin-dependent enzyme responsible for demethylating histone H3 lysine 4 (H3K4). By competitively inhibiting LSD1, these pyridine-piperidine derivatives restore H3K4 methylation levels. This epigenetic shift reactivates dormant tumor suppressor genes, effectively arresting the proliferation of leukemia and solid tumor cells while maintaining negligible toxicity to normal cellular phenotypes[2].

LSD1_Pathway Compound 4-(Piperidin-3-ylmethoxy)pyridine Derivatives LSD1 LSD1 Enzyme (Flavin-dependent) Compound->LSD1 Competitive Inhibition H3K4 Histone H3K4 (Methylated State) LSD1->H3K4 Prevents Demethylation GeneExp Tumor Suppressor Gene Expression H3K4->GeneExp Epigenetic Activation CancerCell Cancer Cell Proliferation Arrest GeneExp->CancerCell Induces Apoptosis

Epigenetic modulation pathway of LSD1 inhibition by piperidin-ylmethoxy-pyridine derivatives.

Physicochemical Profiling & Causality of Salt Selection

The transition from a free base to a dihydrochloride salt is a deliberate experimental design choice. The 4-(Piperidin-3-ylmethoxy)pyridine molecule contains two distinct basic centers:

  • Piperidine Secondary Amine: Highly basic (

    
     ~10.5), acts as a strong hydrogen bond donor/acceptor.
    
  • Pyridine Nitrogen: Weakly basic (

    
     ~5.2), requires an excess of strong acid to maintain a protonated state.
    

Forming the 2HCl salt ensures both nitrogens are fully protonated. This maximizes aqueous solubility for cellular media and prevents the electron-rich pyridine ring from undergoing N-oxidation during long-term storage.

Table 1: Chemical and Physicochemical Profiling
PropertyValue
Compound Name 4-(Piperidin-3-ylmethoxy)pyridine dihydrochloride
Mono-HCl CAS Number 1261231-50-8[1]
Molecular Formula (Base) C₁₁H₁₆N₂O
Molecular Formula (Salt) C₁₁H₁₆N₂O • 2HCl
Molecular Weight (Salt) 265.18 g/mol
Basic Centers 2 (Piperidine NH, Pyridine N)
Primary Application Epigenetic modulation (LSD1), CNS building blocks

Synthetic Methodology & Self-Validating Salt Formation Protocol

To generate the precise 2HCl salt from commercially available precursors, we employ a highly controlled nucleophilic aromatic substitution (S_NAr) followed by anhydrous deprotection. This protocol is designed as a self-validating system : the use of anhydrous conditions ensures that the direct precipitation of the product acts as a physical confirmation of the dual-protonation event.

Synthesis_Workflow Step1 Step 1: Alkoxide Activation N-Boc-piperidine-3-methanol + NaH Step2 Step 2: SNAr Etherification Addition of 4-Chloropyridine (80°C) Step1->Step2 Alkoxide Intermediate Step3 Step 3: Anhydrous Deprotection 4N HCl in Dioxane / DCM Step2->Step3 Organic Extraction (EtOAc) Product Final Product Isolated 4-(Piperidin-3-ylmethoxy)pyridine 2HCl Step3->Product Direct Precipitation

Self-validating synthetic workflow for the isolation of the 2HCl salt form.

Step-by-Step Experimental Protocol:
  • Alkoxide Activation: Dissolve 1.0 equivalent of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate in anhydrous DMF. Cool to 0°C and add 1.2 equivalents of NaH (60% dispersion in mineral oil).

    • Causality: NaH is a strong, non-nucleophilic base. It quantitatively deprotonates the primary alcohol to form a highly reactive alkoxide without prematurely cleaving the Boc protecting group.

  • Nucleophilic Aromatic Substitution (S_NAr): Add 1.0 equivalent of 4-chloropyridine hydrochloride to the reaction vessel. Heat the mixture to 80°C for 12 hours.

    • Causality: The electron-deficient nature of the pyridine ring facilitates the S_NAr reaction at the 4-position. Using the hydrochloride salt of 4-chloropyridine requires an extra equivalent of base but ensures precursor stability prior to the reaction.

  • Aqueous Workup: Quench the reaction with cold H₂O and extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with brine.

    • Causality: DMF is highly water-soluble; sequential brine washes effectively partition the DMF into the aqueous phase, leaving the pure Boc-protected intermediate isolated in the organic layer.

  • Anhydrous Deprotection and 2HCl Precipitation: Concentrate the organic layer and redissolve the intermediate in a minimal volume of anhydrous Dichloromethane (DCM). Dropwise, add an excess (typically 5-10 equivalents) of 4N HCl in dioxane at room temperature. Stir for 2 hours.

    • Causality: We utilize 4N HCl in dioxane rather than aqueous HCl to prevent hydrolysis of the newly formed ether linkage. The anhydrous acid cleaves the Boc group and simultaneously protonates both the piperidine and pyridine nitrogens. Because the resulting dihydrochloride salt is highly polar, it becomes completely insoluble in the DCM/dioxane matrix, driving the reaction forward via Le Chatelier's principle and precipitating as a pure solid.

  • Analytical Validation: Isolate the solid via vacuum filtration. To validate the 2:1 stoichiometric ratio, perform Ion Chromatography (IC) for chloride content.

    • Self-Validation: The theoretical chloride content for C₁₁H₁₆N₂O • 2HCl is ~26.7%. A reading within ±0.5% confirms the successful formation of the dihydrochloride rather than a mixed mono/di-salt.

References

  • Title: 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 Source: PubMed (National Institutes of Health) URL: [Link]

Sources

Biological Properties of Piperidinyl-Methoxy-Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the biological properties, structure-activity relationships (SAR), and experimental characterization of piperidinyl-methoxy-pyridine derivatives. It focuses on their role as privileged scaffolds in epigenetic modulation (specifically LSD1 inhibitors) and kinase inhibition, while addressing critical safety liabilities such as hERG channel blockade.

Technical Guide for Medicinal Chemists & Pharmacologists

Executive Summary: The Privileged Scaffold

The piperidinyl-methoxy-pyridine motif represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its utility stems from a synergistic balance of physicochemical properties:

  • The Pyridine Ring: Acts as a flat, aromatic linker that can participate in

    
    -
    
    
    
    stacking and accept hydrogen bonds via the ring nitrogen.
  • The Methoxy Group: Provides a conformational lock (via intramolecular H-bonding) and acts as a weak H-bond acceptor, often filling small hydrophobic pockets (e.g., the gatekeeper region in kinases).

  • The Piperidine Ring: Introduces basicity (

    
    ), enhancing aqueous solubility and enabling critical ionic interactions with aspartate or glutamate residues in target active sites (e.g., Asp305 in LSD1).
    

Primary Therapeutic Applications:

  • Epigenetics: Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibition for acute myeloid leukemia (AML).

  • Kinase Inhibition: Targeting ALK, ROS1, and p38

    
     MAPK.
    
  • Virology: Non-nucleoside reverse transcriptase inhibitors (NNRTIs) and SARS-CoV-2 PLpro inhibitors.

Structural Biology & SAR: The LSD1 Case Study

The most definitive application of the 3-(piperidin-4-ylmethoxy)pyridine scaffold is in the inhibition of LSD1, an enzyme overexpressed in various cancers.[1]

Mechanism of Action

LSD1 demethylates mono- and di-methylated histone H3 lysine 4 (H3K4me1/2). Piperidinyl-methoxy-pyridine derivatives act as competitive inhibitors , occupying the substrate binding tunnel. The piperidine amine mimics the methylated lysine of the histone tail, forming a salt bridge with the catalytic center.

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the validated SAR derived from high-potency analogs (e.g., compounds with


 nM).

LSD1_SAR Core Piperidinyl-Methoxy-Pyridine Core Scaffold Piperidine Piperidine Ring (Basic Amine) Core->Piperidine Linker Methoxy Linker (-OCH2-) Core->Linker Pyridine Pyridine Ring (Central Hub) Core->Pyridine Phenyl Distal Phenyl Ring (6-position) Core->Phenyl Interaction1 Loss of basicity = Loss of Activity Piperidine->Interaction1 Essential for Salt Bridge (Asp305 interaction) Interaction2 Interaction2 Linker->Interaction2 Spacer length critical; Direct bond or -O- preferred Interaction3 Interaction3 Pyridine->Interaction3 Nitrogen position affects pKa and metabolic stability Interaction4 Steric bulk tolerated; Hydrophobic pocket fill Phenyl->Interaction4 4-position substitution (e.g., -CF3, -Me) increases potency 10-fold

Figure 1: SAR map for LSD1 inhibitors. The basic nitrogen of the piperidine is non-negotiable for activity, mimicking the histone lysine ammonium group.

Pharmacology & Safety: The hERG Liability

A critical challenge with piperidinyl-pyridine derivatives is their propensity to inhibit the hERG potassium channel (


), leading to QT interval prolongation and Torsades de Pointes.[2]
The Pharmacophore Overlap

The hERG channel pore contains aromatic residues (Tyr652, Phe656) that bind lipophilic, basic amines via


-cation interactions. The piperidinyl-methoxy-pyridine motif fits this pharmacophore perfectly:
  • Lipophilicity: The aromatic pyridine + methoxy.

  • Basicity: The protonated piperidine nitrogen.

Mitigation Strategy

Medicinal chemists must employ a "de-risking" workflow to retain target potency while reducing hERG affinity.

Table 1: hERG Mitigation Strategies for Piperidine Scaffolds

StrategyChemical ModificationMechanismImpact on Target
pKa Reduction Replace piperidine with piperazine or morpholine .Reduces % protonation at physiological pH.May reduce affinity if salt-bridge is weak.
LogP Reduction Add polar groups (e.g., -OH, -F) to the pyridine.Reduces hydrophobic driving force for hERG binding.Improves solubility; variable target impact.
Zwitterion Design Append a carboxylic acid.Neutralizes overall charge; prevents pore entry.Drastically reduces cell permeability.

Experimental Protocols

The following protocols are designed to validate biological activity and safety.

Protocol A: LSD1 Enzymatic Inhibition Assay (Fluorescence)

Objective: Determine the


 of the derivative against recombinant LSD1.

Materials:

  • Recombinant human LSD1 enzyme.

  • Substrate: H3K4me2 peptide (biotinylated).

  • Detection: Amplex Red / Peroxidase coupled system (detects

    
     produced during demethylation).
    

Workflow:

  • Preparation: Dilute compounds in DMSO (10-point dose-response, starting at 10

    
    M).
    
  • Incubation: Mix 20 nM LSD1 enzyme with compound in assay buffer (50 mM HEPES pH 7.5, 0.1 mg/mL BSA) for 15 mins at RT.

  • Reaction Start: Add 10

    
    M H3K4me2 peptide. Incubate for 30 mins.
    
  • Detection: Add Amplex Red reagent + HRP.

  • Readout: Measure fluorescence (Ex/Em = 530/590 nm).

  • Analysis: Fit data to a 4-parameter logistic equation to derive

    
    .
    
Protocol B: Automated Patch Clamp for hERG Safety

Objective: Quantify


 current inhibition to assess cardiotoxicity risk.

Workflow:

hERG_Workflow Step1 Cell Prep: CHO cells stably expressing hERG Step2 Seal Formation: Gigaseal (>1 GΩ) on Patchliner/QPatch Step1->Step2 Step3 Baseline Recording: Voltage protocol (-80mV to +40mV) Step2->Step3 Step4 Compound Application: Apply derivative (e.g., 10 µM) Step3->Step4 Step5 Current Measurement: Measure tail current amplitude Step4->Step5 Step6 Analysis: Calculate % Inhibition vs Control Step5->Step6

Figure 2: Automated patch-clamp workflow for high-throughput hERG screening.

Protocol C: Cellular Proliferation Assay (MV4-11)

Objective: Assess phenotypic efficacy in an MLL-rearranged leukemia line (highly sensitive to LSD1 inhibition).

  • Seeding: Seed MV4-11 cells at 5,000 cells/well in 96-well plates.

  • Treatment: Treat with compound for 96 hours (epigenetic effects are slow-onset).

  • Readout: Add CellTiter-Glo (ATP quantification). Luminescence is proportional to viable cell count.

  • Validation: Use GSK2879552 as a positive control.

References

  • Structural Basis of LSD1 Inhibition

    • Title: 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1.[1][3]

    • Source:J. Med. Chem. (via NIH/PubMed).
    • URL:[Link]

  • hERG Liability & Mitigation

    • Title: Inhibition of the hERG Potassium Channel by a Methanesulphon
    • Source:Int. J. Mol. Sci. (MDPI).
    • URL:[Link]

  • Kinase Inhibitor Scaffolds

    • Title: Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery.
    • Source:J. Am. Chem. Soc.[4]

    • URL:[Link]

  • General Pharmacology of Pyridine Derivatives

    • Title: Biological Potential and Chemical Properties of Pyridine and Piperidine Fused Pyridazine Compounds.[1][5]

    • Source:Asian J. Chem. Pharm.[5] Sci.

    • URL:[Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-(Piperidin-3-ylmethoxy)pyridine

[1]

Executive Summary

4-(Piperidin-3-ylmethoxy)pyridine represents a high-value pharmacophore scaffold in modern drug discovery, particularly within the Fragment-Based Drug Discovery (FBDD) ecosystem.[1] Characterized by a semi-rigid ether linkage connecting a basic piperidine ring to an electron-deficient pyridine core, this molecule serves as a critical building block for kinase inhibitors (specifically Rho-associated protein kinase [ROCK] and Protein Kinase C [PKC]) and epigenetic modulators (LSD1 inhibitors).[1]

This guide provides a definitive technical analysis of the molecule, distinguishing between its free base and salt forms, detailing synthetic routes with high atom economy, and offering self-validating protocols for its integration into lead optimization campaigns.[1]

Part 1: Molecular Identity & Physicochemical Properties[1]

Precise stoichiometry is the bedrock of reproducible research.[1] Users must distinguish between the free base (used in biological assays requiring membrane permeability) and the hydrochloride salt (preferred for aqueous solubility and storage stability).[1]

Core Data Specifications
PropertyFree Base SpecificationHydrochloride Salt Specification
IUPAC Name 4-(Piperidin-3-ylmethoxy)pyridine4-(Piperidin-3-ylmethoxy)pyridine hydrochloride
CAS Number Not widely assigned (Generic)1261231-50-8 (Monohydrochloride)
Molecular Formula C₁₁H₁₆N₂O C₁₁H₁₇ClN₂O (C₁₁H₁₆N₂O[1] · HCl)
Molecular Weight 192.26 g/mol 228.72 g/mol
Exact Mass 192.1263228.1029
Appearance Viscous oil or low-melting solidWhite to off-white crystalline solid
Solubility DMSO, Methanol, DCMWater (>50 mg/mL), DMSO
In-Silico Physicochemical Profile (ADME Prediction)

The following parameters are critical for assessing the scaffold's "drug-likeness" (Lipinski/Veber rules).

  • cLogP: 1.46 (Moderate lipophilicity; ideal for CNS penetration optimization).[1]

  • TPSA (Topological Polar Surface Area): ~34.15 Ų (Well below the 140 Ų limit for cell permeability).[1]

  • H-Bond Donors: 1 (Secondary amine on piperidine).

  • H-Bond Acceptors: 3 (Pyridine nitrogen, Ether oxygen, Piperidine nitrogen).[1]

  • Rotatable Bonds: 3 (High flexibility allowing induced-fit binding).[1]

Part 2: Synthetic Architecture & Pathways[1]

The synthesis of 4-(Piperidin-3-ylmethoxy)pyridine relies on the formation of the C–O–C ether bridge.[1] Two primary pathways exist: Nucleophilic Aromatic Substitution (SₙAr) and the Mitsunobu Reaction .[1] The choice depends on the availability of starting materials and the tolerance for harsh basic conditions.[1]

Pathway Logic
  • Route A (SₙAr): Preferred for scale-up.[1] Uses 4-chloropyridine (or 4-fluoropyridine) and requires the piperidine nitrogen to be protected (e.g., Boc) to prevent N-arylation side reactions.[1]

  • Route B (Mitsunobu): Preferred for small-scale exploration or when using sensitive chiral starting materials.[1] Couples 4-hydroxypyridine with 3-(hydroxymethyl)piperidine.[1]

Synthetic Workflow Diagram (DOT)

SynthesisPathwayscluster_legendLegendStart1N-Boc-3-hydroxymethylpiperidineIntermediateIntermediate:N-Boc-4-(piperidin-3-ylmethoxy)pyridineStart1->IntermediateRoute A: NaH, DMF, 80°C(S_NAr Mechanism)Start1->IntermediateRoute B: DEAD, PPh3, THF(Mitsunobu)Start24-ChloropyridineHClStart2->IntermediateStart34-HydroxypyridineStart3->IntermediateProductFinal Product:4-(Piperidin-3-ylmethoxy)pyridineIntermediate->ProductDeprotection: TFA/DCM or HCl/Dioxanekey1Blue = S_NAr (Scale-up)key2Red = Mitsunobu (Lab Scale)

Figure 1: Retrosynthetic analysis showing the two primary routes to the target scaffold. Route A (Blue) is generally preferred for higher yields and easier purification.

Part 3: Experimental Protocols

Protocol A: Synthesis via SₙAr (Recommended)[1]

Objective: Synthesis of 4-(Piperidin-3-ylmethoxy)pyridine dihydrochloride. Scale: 1.0 gram basis.

Reagents:

  • tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq)[1]

  • 4-Chloropyridine hydrochloride (1.2 eq)[1]

  • Sodium Hydride (60% dispersion in oil) (3.0 eq)[1]

  • DMF (Anhydrous)[1]

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 g, 4.6 mmol) in anhydrous DMF (10 mL).

  • Deprotonation: Cool to 0°C. Add NaH (0.55 g, 13.8 mmol) portion-wise. Caution: Hydrogen gas evolution.[1] Stir at 0°C for 30 minutes until gas evolution ceases.

  • Coupling: Add 4-chloropyridine hydrochloride (0.83 g, 5.5 mmol) in one portion.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 80°C for 4-6 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.[1]

    • Checkpoint: The intermediate (N-Boc protected ether) should appear as a new spot with higher Rf than the starting alcohol.[1]

  • Work-up: Cool to RT. Quench carefully with ice water (50 mL). Extract with EtOAc (3 x 50 mL). Wash combined organics with brine (2 x), dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash chromatography (Hexane/EtOAc gradient) to isolate the N-Boc intermediate.

  • Deprotection: Dissolve the intermediate in 4M HCl in Dioxane (10 mL). Stir at RT for 2 hours. A white precipitate (the product salt) will form.[1]

  • Isolation: Filter the solid, wash with diethyl ether, and dry under vacuum.

Yield Expectation: 65-75% overall.

Quality Control & Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified:

  • ¹H NMR (400 MHz, D₂O):

    • Pyridine protons: Two doublets around δ 8.5 ppm (C2/C6) and δ 7.2 ppm (C3/C5).[1]

    • Linker: A doublet of doublets around δ 4.1 ppm (-O-CH₂-).[1]

    • Piperidine:[1][2][3][4][5] Multiplets ranging from δ 1.5 to 3.5 ppm.[1]

  • LC-MS:

    • Peak at [M+H]⁺ = 193.1 (Free base mass).[1]

Part 4: Structural Biology & Pharmacophore Mapping

Understanding why this molecule is used is as important as knowing how to make it.[1] The 3-substituted piperidine offers a specific vector distinct from the more common 4-substituted analogs.[1]

Vector Analysis
  • Chirality: The C3 position of the piperidine is a chiral center.[1] The commercial CAS 1261231-50-8 is often racemic.[1] However, in kinase binding pockets (e.g., ROCK1), the (R) and (S) enantiomers will project the secondary amine into vastly different regions of the solvent-exposed area.

  • Distance: The methoxy linker (-OCH₂-) provides a specific distance (~3.5 Å) between the aromatic pyridine ring (often a hinge binder) and the basic piperidine nitrogen (often a solubilizing group or salt-bridge former).[1]

Interaction Diagram (DOT)

PharmacophorePyridinePyridine Ring(Aromatic System)HingeHinge Region(Met/Leu Gatekeeper)Pyridine->HingeH-Bond Acceptor(Interaction)EtherEther Linker(Spacer)Ether->PyridinePiperidinePiperidine NH(Basic Center)Ether->PiperidineSolventSolvent Front(Asp/Glu Residues)Piperidine->SolventIonic Salt Bridge(Interaction)

Figure 2: Pharmacophore map illustrating the dual-role of the scaffold: Hinge binding (Pyridine) and Solubilizing/Salt-bridging (Piperidine).[1][2][3][4][5][6][7][8][9][10]

References

  • Liang, Y., et al. (2013).[1] "Design, synthesis and structure–activity relationships of 3-(piperidin-4-ylmethoxy)pyridine containing compounds as potent LSD1 inhibitors." Journal of Medicinal Chemistry, 56(21), 8521-8532.[1] (Provides mechanistic insight into the pyridine-piperidine ether scaffold). Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 26191133 (Isomer Analog). Retrieved from [Link][1]

The Pyridine Playbook: Engineering High-Efficiency Leads through Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fragment-Based Drug Discovery (FBDD) has fundamentally transformed the hit-to-lead pipeline by prioritizing ligand efficiency (LE) over brute-force binding affinity. Within this paradigm, the pyridine scaffold has emerged as a privileged structural motif. This technical guide provides an in-depth analysis of pyridine-focused FBDD, detailing library design principles, self-validating biophysical screening protocols, and structure-guided elaboration strategies.

The Architectural Advantage of Pyridine in FBDD

The success of an FBDD campaign is intrinsically linked to the physicochemical quality of its starting library. Fragments must strictly adhere to the "Rule of Three" (Ro3): molecular weight < 300 Da, ≤ 3 hydrogen bond donors/acceptors, and cLogP ≤ 3[1].

Pyridine is uniquely suited for this chemical space due to several structural advantages:

  • Physicochemical Tuning: Replacing a carbocyclic benzene ring with a pyridine core significantly lowers lipophilicity (cLogP) and enhances aqueous solubility. This is a non-negotiable requirement for fragments, which must remain soluble at the millimolar concentrations required for biophysical screening[1].

  • Pharmacological Profiling: The incorporation of pyridine rings improves metabolic stability, enhances membrane permeability, and provides a highly directional hydrogen-bond acceptor to satisfy buried polar interactions within target active sites[2].

  • Escaping "Flatland": Historically, FBDD libraries suffered from high

    
     character, leading to flat, non-specific binders. Modern synthetic methodologies, such as diboration-electrocyclization, now allow for the rapid generation of 3D fused-pyridine building blocks[3]. These modular platforms enable the programmable elaboration of 2D pyridine hits into 3D lead-like compounds, allowing chemists to explore complex spatial vectors[4].
    

FBDD_Workflow LibDesign Pyridine Library Design (Ro3 Compliant, 3D Vectors) PrimaryScreen Primary Biophysical Screen (SPR / NMR) LibDesign->PrimaryScreen Hit ID XRay Structural Elucidation (X-Ray Crystallography) PrimaryScreen->XRay Validation Elaboration Fragment Elaboration (Growing, Merging, Linking) XRay->Elaboration Structure-Guided LeadOpt Lead Optimization (Potency & ADME) Elaboration->LeadOpt Candidate

FBDD Workflow for Pyridine Scaffolds

The Detection Engine: Self-Validating Biophysical Protocols

Because fragments exhibit low initial affinities (


 ~ 0.1 - 1 mM), standard biochemical assays often yield false negatives. FBDD relies on highly sensitive, orthogonal biophysical techniques. As an application scientist, I mandate that every protocol must be a self-validating system to prevent the propagation of artifactual data.
Protocol A: High-Concentration Surface Plasmon Resonance (SPR) Screening

Objective: Identify transient, low-affinity pyridine fragment binders while filtering out aggregators.

  • Step 1: Sensor Surface Preparation. Immobilize the target protein onto a CM5 sensor chip via standard amine coupling.

    • Causality: Covalent tethering ensures absolute surface stability across hundreds of high-concentration fragment injections, preventing baseline drift.

  • Step 2: Solvent Correction Calibration. Generate a 6-point DMSO calibration curve (e.g., 4.5% to 5.5% DMSO).

    • Causality: Fragments are screened at high concentrations (1-5 mM), requiring ~5% DMSO to maintain solubility. SPR is exquisitely sensitive to the bulk refractive index of the solvent. Without precise solvent correction, bulk shifts will entirely mask the minute response of a 150 Da pyridine fragment.

  • Step 3: Single-Concentration Screening & Triage. Inject the pyridine fragment library at 1 mM using a high flow rate (50 µL/min).

    • Causality: High flow rates minimize mass transport limitations, ensuring that the rapid on/off rates typical of fragments are accurately captured.

  • Self-Validation Check: Calculate the theoretical maximum binding capacity (

    
    ). If a fragment's steady-state binding exceeds 
    
    
    
    , it is immediately flagged as a non-specific aggregator or stoichiometric violator. A known positive control must be injected every 40 cycles to verify that the protein surface remains active.
Protocol B: High-Throughput X-Ray Crystallographic Soaking

Objective: Obtain direct, atomic-level validation of fragment binding geometries. X-ray crystallography is unparalleled in its sensitivity, often identifying geometrically precise hits missed entirely by other biophysical screens[5].

  • Step 1: Crystal Solvent Tolerance Profiling. Incubate apo-crystals in stabilizing solutions containing varying concentrations of DMSO (up to 10%).

    • Causality: High fragment concentrations in the soaking drop require organic solvents. Crystals must withstand this environment without degradation of their diffraction limits[6].

  • Step 2: High-Throughput Soaking. Transfer apo-crystals into drops containing 10-50 mM of the pyridine fragments for 1-24 hours.

    • Causality: Soaking is kinetically superior and more amenable to automation than co-crystallization, allowing hundreds of fragments to be screened rapidly[6].

  • Step 3: Data Processing & Density Analysis. Collect diffraction data and utilize Pan-Dataset Density Analysis (PanDDA).

    • Causality: Low-occupancy fragment binding can be obscured by bulk solvent. PanDDA subtracts the ground-state apo structure from the soaked structure, revealing weak fragment density that standard difference Fourier maps miss[7].

  • Self-Validation Check: A crystallographic hit is only validated if the real-space correlation coefficient (RSCC) is >0.8 and the ligand's B-factor is within 10-15 Ų of the interacting protein residues. Discrepancies indicate the modeling of noise rather than a true binding event.

The Elaboration Matrix: Aminopyridines and BACE-1

Once a pyridine fragment is validated, it must be elaborated into a lead compound. The aminopyridine scaffold is particularly notable for targeting aspartyl proteases, such as β-secretase (BACE-1)—a major therapeutic target in Alzheimer's disease research.

Mechanism of Action

In BACE-1, the aminopyridine motif acts as a perfect geometric and electronic complement to the catalytic aspartate dyad (Asp32 and Asp228). The pyridine nitrogen acts as a hydrogen bond acceptor, while the exocyclic amine acts as a donor[8].

BACE1_Interaction AminoPyridine Aminopyridine Fragment Asp32 Catalytic Asp32 AminoPyridine->Asp32 H-Bond (Donor/Acceptor) Asp228 Catalytic Asp228 AminoPyridine->Asp228 Salt Bridge / H-Bond Hydrophobic Adjacent Hydrophobic Pocket (S1/S2) AminoPyridine->Hydrophobic Elaboration Vector

Aminopyridine Fragment Interaction with BACE-1 Catalytic Aspartates

Case Study: Fragment-to-Lead Progression

Researchers utilized X-ray crystallographic screening to identify an initial aminopyridine fragment. Despite a weak initial affinity (>1 mM), the fragment possessed a high Ligand Efficiency (LE ~0.30), making it an ideal anchor. Through structure-guided design, the pyridine core was systematically grown into the adjacent S1 and S2 hydrophobic pockets, resulting in a low-nanomolar inhibitor[8].

Table 1: BACE-1 Aminopyridine Fragment Elaboration Metrics

Compound StageScaffold TypeTargetIC50Ligand Efficiency (LE)Key Structural Modification
Initial Hit Aminopyridine FragmentBACE-1>1 mM~0.30Core binding to Asp32/Asp228
Compound 4 Elaborated LeadBACE-125 µMN/AExtension into S1 hydrophobic pocket
Compound 6c Elaborated LeadBACE-124 µMN/ASubstituted phenyl ring addition
Compound 8a Optimized LeadBACE-1690 nMN/AOptimization of S1/S2 pocket interactions

Data adapted from Congreve et al.[8]

Conclusion

The pyridine scaffold is not merely a structural convenience; it is a strategic asset in Fragment-Based Drug Discovery. By offering superior solubility, metabolic stability, and precise hydrogen-bonding vectors, pyridine fragments serve as ideal starting points for hit-to-lead campaigns. When coupled with self-validating biophysical screening (SPR) and high-resolution structural elucidation (X-ray crystallography), researchers can confidently elaborate these low-affinity fragments into highly potent, drug-like candidates.

References

1.[3] Design and synthesis of fused pyridine building blocks for automated library generation, White Rose Research Online. 3 2.[7] Structure-guided fragment-based drug discovery at the synchrotron: screening binding sites and correlations with hotspot mapping, The Royal Society Publishing.7 3.[2] The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Discovery, Dove Press. 2 4.[1] Concepts and Core Principles of Fragment-Based Drug Design, MDPI. 1 5.[4] Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery, ChemRxiv. 4 6.[8] Application of Fragment Screening by X-ray Crystallography to the Discovery of Aminopyridines as Inhibitors of β-Secretase, Journal of Medicinal Chemistry (ACS). 8 7.[6] Crystallographic Fragment Screening In Drug Discovery: Background & Advantages, SARomics Biostructures. 6 8.[5] Fragment HIT Identification in FBDD, CrystalsFirst. 5

Sources

Technical Guide: Comparative Analysis of 3- and 4-(Piperidinylmethoxy)pyridine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous analysis of the structural, synthetic, and pharmacological distinctions between 3-(piperidin-4-ylmethoxy)pyridine and 4-(piperidin-4-ylmethoxy)pyridine . While structurally isomeric, the position of the pyridine nitrogen atom (meta vs. para relative to the ether linkage) dictates fundamentally different electronic behaviors, synthetic accessibilities, and ligand-protein binding vectors. This guide is designed for medicinal chemists and process scientists optimizing lead compounds for targets such as LSD1 (Lysine-specific demethylase 1) , Sigma receptors , and H1-histamine receptors .

Physicochemical & Electronic Divergence

The core differentiator between these isomers is the electronic relationship between the pyridine nitrogen lone pair and the ether oxygen.

Electronic Effects and Basicity
  • 4-(Piperidinylmethoxy)pyridine (Para-isomer):

    • Resonance Effect (+M/-M): The ether oxygen at the 4-position can donate electron density into the pyridine ring via resonance, stabilizing the protonated pyridinium form. However, the pyridine nitrogen is also highly electron-withdrawing via resonance (-M) regarding the 4-position carbon.

    • Basicity: The 4-alkoxy substituent generally increases the basicity of the pyridine nitrogen (

      
      ) compared to unsubstituted pyridine (
      
      
      
      ) due to the electron-donating mesomeric effect of the oxygen.
  • 3-(Piperidinylmethoxy)pyridine (Meta-isomer):

    • Inductive Effect (-I): The 3-position is not in direct conjugation with the pyridine nitrogen. The interaction is primarily inductive. The electronegative nitrogen exerts a -I effect, but the oxygen cannot donate electrons via resonance to the nitrogen.

    • Basicity: The basicity is typically lower or comparable to unsubstituted pyridine (

      
      ) because the oxygen exerts an electron-withdrawing inductive effect without the compensating resonance donation found in the 4-isomer.
      
Comparative Data Table
Feature3-(Piperidinylmethoxy)pyridine4-(Piperidinylmethoxy)pyridine
Electronic Character Meta-relationship (Inductive dominant)Para-relationship (Resonance dominant)
Pyridine N Basicity (

)
Lower (~4.8 - 5.2)Higher (~6.0 - 6.6)
Nucleophilic Substitution (

)
Difficult (Requires Pd-catalysis or Mitsunobu)Facile (Activated for nucleophilic attack)
Metabolic Liability N-oxidation (moderate); O-dealkylationHigh risk of N-oxidation; O-dealkylation
Binding Vector "Bent" geometry (approx. 120° angle)Linear vector (approx. 180° axis)

Synthetic Strategies: The "Activated" vs. "Deactivated" Core[1]

The synthesis of these two isomers requires distinct strategic approaches due to the reactivity of the pyridine ring.

The 4-Isomer: Nucleophilic Aromatic Substitution ( )

The 4-position of a pyridine ring is highly electrophilic. A leaving group (Cl, Br, NO2) at the 4-position is easily displaced by alkoxides because the intermediate Meisenheimer complex is stabilized by the pyridine nitrogen.

  • Key Reaction: 4-Chloropyridine + 4-Hydroxymethylpiperidine (alkoxide)

    
     Product.
    
  • Conditions: NaH (base), DMF/DMSO,

    
    C.
    
The 3-Isomer: Mitsunobu or Palladium Coupling

The 3-position is electronically similar to a benzene ring (deactivated). Direct


 is rarely successful without strong electron-withdrawing groups nearby.
  • Strategy A (Mitsunobu): 3-Hydroxypyridine + 4-Hydroxymethylpiperidine.[1]

    • Reagents:

      
      , DIAD/DEAD, THF.
      
  • Strategy B (Williamson Ether - Inverse): 3-Hydroxypyridine + 4-(Bromomethyl)piperidine.

    • Note: Requires base (Cs2CO3) in polar aprotic solvent.

Synthetic Workflow Diagram (DOT)

SynthesisComparison cluster_4iso 4-Isomer Synthesis (SNAr) cluster_3iso 3-Isomer Synthesis (Mitsunobu) start4 4-Chloropyridine (Electrophilic) inter4 Meisenheimer Complex start4->inter4 NaH, DMF Nucleophilic Attack reagent4 4-Hydroxymethyl- piperidine (Alkoxide) reagent4->inter4 prod4 4-(Piperidinyl- methoxy)pyridine inter4->prod4 -Cl Re-aromatization start3 3-Hydroxypyridine (Nucleophilic) prod3 3-(Piperidinyl- methoxy)pyridine start3->prod3 Coupling reagent3 4-Hydroxymethyl- piperidine activator PPh3 / DIAD reagent3->activator activator->prod3 Activation of alcohol

Figure 1: Mechanistic contrast between SNAr (4-isomer) and Mitsunobu (3-isomer) synthetic routes.

Pharmacological Implications & Case Studies

The choice between 3- and 4-isomers is often a "molecular switch" used to tune selectivity between receptor subtypes or improve metabolic stability.

Case Study: LSD1 Inhibitors

Research into Lysine-specific demethylase 1 (LSD1) inhibitors highlights the 3-isomer's superiority in specific scaffolds.

  • Mechanism: The pyridine ring occupies a specific hydrophobic pocket. The 3-isomer configuration allows the piperidine tail to extend towards the solvent interface or interact with Asp/Glu residues, whereas the 4-isomer vector may cause steric clash with the FAD cofactor binding domain.

  • Data Point: 3-(piperidin-4-ylmethoxy)pyridine derivatives have demonstrated

    
     values as low as 29 nM  against LSD1, with >160x selectivity over Monoamine Oxidases (MAO-A/B) [1].[1][2][3]
    
Case Study: Sigma Receptor Selectivity

In sigma receptor ligands (related to CNS disorders), the nitrogen position acts as a selectivity filter:

  • 4-Pyridyl & 3-Pyridyl: Tend to favor Sigma-1 receptors.

  • 2-Pyridyl: Tends to favor Sigma-2 receptors.

  • Implication: If your target is Sigma-1, the 3- or 4-isomers are preferred. If Sigma-2 selectivity is required, shifting the nitrogen to the ortho position is the standard medicinal chemistry move [2].

Detailed Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoint" steps ensure the reaction is proceeding correctly before committing to workup.

Protocol A: Synthesis of 4-(Piperidin-4-ylmethoxy)pyridine (via )

Reagents:

  • 4-Chloropyridine hydrochloride (1.0 eq)

  • N-Boc-4-hydroxymethylpiperidine (1.2 eq)

  • Sodium Hydride (60% dispersion in oil) (2.5 eq)

  • Anhydrous DMF (Concentration: 0.2 M)

Step-by-Step:

  • Alkoxide Formation: In a flame-dried flask under Argon, dissolve N-Boc-4-hydroxymethylpiperidine in anhydrous DMF. Cool to 0°C.

  • Activation: Add NaH portion-wise. Stir at 0°C for 30 mins, then warm to RT for 30 mins. Checkpoint: Evolution of

    
     gas should cease.
    
  • Addition: Add 4-Chloropyridine hydrochloride (solid) in one portion. (Note: Extra base is used to neutralize the HCl salt).

  • Heating: Heat the mixture to 80°C for 4-6 hours.

  • Monitoring: TLC (5% MeOH in DCM). The product spot will be more polar than the starting piperidine but less polar than the pyridine salt.

  • Workup: Quench with ice water. Extract with EtOAc (3x). Wash organics with water (5x) to remove DMF (Critical step). Dry over

    
    .[4][5]
    
  • Deprotection: Treat the crude N-Boc intermediate with TFA/DCM (1:4) at RT for 1 hour to yield the free amine.

Protocol B: Synthesis of 3-(Piperidin-4-ylmethoxy)pyridine (via Mitsunobu)[2]

Reagents:

  • 3-Hydroxypyridine (1.0 eq)

  • N-Boc-4-hydroxymethylpiperidine (1.2 eq)

  • Triphenylphosphine (

    
    ) (1.5 eq)
    
  • DIAD (Diisopropyl azodicarboxylate) (1.5 eq)

  • Anhydrous THF (Concentration: 0.1 M)

Step-by-Step:

  • Dissolution: Dissolve 3-hydroxypyridine, N-Boc-piperidine alcohol, and

    
     in anhydrous THF under Nitrogen. Cool to 0°C.
    
  • Addition: Add DIAD dropwise over 20 minutes. Checkpoint: Solution will turn yellow/orange; ensure temperature remains <5°C to prevent side reactions.

  • Reaction: Allow to warm to RT and stir overnight (12-16h).

  • Workup: Concentrate THF. Triturate the residue with

    
    /Hexane (1:1) to precipitate triphenylphosphine oxide (
    
    
    
    ). Filter off the white solid.
  • Purification: The filtrate requires Flash Chromatography (Gradient: 0-50% EtOAc in Hexane) to separate the product from reduced hydrazine byproducts.

  • Deprotection: Standard TFA/DCM deprotection as above.

Structural Activity Relationship (SAR) Visualization

The following diagram illustrates how the isomer change affects the spatial vector of the piperidine tail, influencing binding pocket compatibility.

SAR_Logic cluster_properties Physicochemical Impact Target Biological Target (e.g., LSD1 or Sigma-1) Iso3 3-Isomer Vector: ~120° Angle Effect: Tail enters solvent/side-pocket Result: High Potency (LSD1) Target->Iso3 Optimal Fit Iso4 4-Isomer Vector: ~180° Linear Effect: Tail extends deeply (Steric Risk) Result: Variable (Target Dependent) Target->Iso4 Steric Clash Risk Prop1 Prop1 Iso3->Prop1 Iso4->Prop1 Prop2 Prop2

Figure 2: SAR decision matrix comparing binding vectors and physicochemical properties.

References

  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Source: Journal of Medicinal Chemistry (via NIH/PubMed) URL:[Link]

  • The effect of the pyridyl nitrogen position in pyridylpiperazine sigma ligands. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives. Source: Chinese Chemical Letters URL:[Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines. Source: Organic Chemistry Portal URL:[Link]

Sources

The Piperidin-3-ylmethoxy Heterocycle: A Privileged Scaffold in Modern Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

Protein kinases have become one of the most critical target classes in contemporary drug discovery, particularly within oncology.[1][2] The development of selective and potent small-molecule inhibitors is a central goal for medicinal chemists. Within this landscape, the piperidine ring has long been recognized as a "privileged scaffold" due to its favorable physicochemical properties and its prevalence in numerous pharmaceuticals.[3][4][5] This guide delves into a specific and increasingly significant iteration of this scaffold: the piperidin-3-ylmethoxy moiety linked to a heterocyclic core. We will explore the unique structural advantages, synthetic strategies, structure-activity relationships (SAR), and key applications of this motif, providing researchers and drug development professionals with a comprehensive understanding of its power in designing next-generation kinase inhibitors.

The Piperidin-3-ylmethoxy Moiety: A Structural and Functional Dissection

The efficacy of the piperidin-3-ylmethoxy scaffold arises from the distinct roles played by each of its components. The strategic placement of the methoxy group at the 3-position of the piperidine ring offers a unique three-dimensional vector for molecular exploration compared to the more traditionally used 4-position, allowing for novel interactions within the kinase active site.[6][7]

Core Pharmacophoric Roles
  • Piperidine Ring: This saturated heterocycle serves as a robust, non-planar anchor. It enhances solubility and provides a superior pharmacokinetic profile compared to flat, aromatic systems. The basic nitrogen atom can be a crucial hydrogen bond acceptor or a point for introducing further substitutions to modulate properties like cell permeability and target residence time.[4][8]

  • Methoxy Linker (-O-CH2-): This ether linkage is not merely a spacer. It provides a precise length and rotational angle that orients the terminal heterocycle for optimal engagement with the kinase binding pocket. The oxygen atom itself can act as a hydrogen bond acceptor, adding a critical interaction point. Studies have shown that replacing this oxygen with other linkers, such as an amine group (-NH-), often leads to a significant loss of potency, underscoring its importance.[6]

  • Terminal Heterocycle: This is the primary "warhead" of the inhibitor. Its design is critical for achieving potency and selectivity. This aromatic system is engineered to form key hydrogen bonds with the "hinge region" of the kinase, mimicking the interaction of the adenine ring of ATP.[2] The choice of heterocycle (e.g., pyrimidine, pyrazole, pyridine) and its substituents dictates which specific kinase is targeted.[9][10]

Key Advantages in Kinase Inhibitor Design
  • Enhanced Selectivity: The defined 3D geometry of the scaffold allows it to access and exploit unique sub-pockets within the ATP binding site of specific kinases, enabling the design of highly selective inhibitors.[1]

  • "Escaping Flatland": Many early kinase inhibitors were planar, aromatic molecules, which often suffered from poor solubility and off-target effects. The non-planar nature of the piperidine ring introduces three-dimensionality, a strategy known as "escaping flatland," which is proven to improve both binding affinity and overall drug-like properties.[5]

  • Improved Physicochemical Properties: Incorporating the piperidine scaffold generally leads to compounds with lower molecular weight, reduced lipophilicity, and improved aqueous solubility, all of which are critical for developing viable drug candidates.[11]

General Synthetic Strategies

The construction of piperidin-3-ylmethoxy-based inhibitors typically follows a convergent and modular synthetic route. This allows for the late-stage introduction of diversity, making it highly amenable to medicinal chemistry campaigns.

Key Synthetic Workflow

A common approach involves coupling a protected piperidin-3-ylmethanol with a suitable heterocyclic partner, followed by further elaboration and final deprotection.

G cluster_0 Step 1: Core Coupling cluster_1 Step 2: Elaboration (Optional) cluster_2 Step 3: Final Deprotection A Protected Piperidin-3-ylmethanol C Coupled Intermediate A->C Mitsunobu or Williamson Ether Synthesis B Heterocyclic Alcohol or Halide (Het-OH/X) B->C D Further Functionalization C->D Suzuki / Buchwald Cross-Coupling E Final Kinase Inhibitor D->E Acidic Cleavage (e.g., TFA, HCl)

Caption: Generalized synthetic workflow for piperidin-3-ylmethoxy heterocycles.

Experimental Protocol: Representative Synthesis

Objective: To synthesize a generic piperidin-3-ylmethoxy pyridine derivative.

Step 1: Mitsunobu Coupling

  • To a stirred solution of N-Boc-piperidin-3-ylmethanol (1.0 eq.), 5-bromo-3-hydroxypyridine (1.1 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor reaction completion by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the mixture under reduced pressure and purify the residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the coupled ether intermediate.[6]

Step 2: Suzuki Cross-Coupling

  • In a reaction vessel, combine the bromo-pyridine intermediate from Step 1 (1.0 eq.), the desired boronic acid or ester (1.2 eq.), palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 eq.), and a base (e.g., K2CO3, 2.0 eq.).

  • Purge the vessel with an inert gas (e.g., Argon) and add a suitable solvent system (e.g., dioxane/water).

  • Heat the reaction mixture to 80-100 °C until the starting material is consumed (as monitored by TLC or LC-MS).

  • Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers, concentrate, and purify by column chromatography to afford the elaborated product.[12]

Step 3: Boc Deprotection

  • Dissolve the Boc-protected compound from Step 2 in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, and stir at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure. If an HCl salt is desired, the product can often be precipitated with ether and collected by filtration. Otherwise, neutralize with a base and perform an extraction to yield the final free base.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the piperidin-3-ylmethoxy scaffold has yielded critical insights into the structural requirements for potent and selective kinase inhibition.[11][13]

Molecular RegionModificationGeneral SAR OutcomeRationale
Piperidine Ring Substitution on Nitrogen (e.g., amides, small alkyls)Modulates potency, selectivity, and cell permeability.Interacts with the solvent-exposed region of the kinase active site; can be tuned to improve pharmacokinetic properties.[7][14]
Stereochemistry at C3Often critical; one enantiomer is typically significantly more potent.The chiral center precisely orients the methoxy-heterocycle vector to fit optimally into the binding pocket.[15]
Linker Ether (-O-) to Amine (-NH-)Significant or complete loss of activity.The oxygen atom's geometry and its potential as a hydrogen bond acceptor are crucial for proper binding.[6]
Terminal Heterocycle Core Heterocycle (Pyridine, Pyrimidine, etc.)Determines kinase family selectivity.The arrangement of nitrogen atoms and hydrogen bond donors/acceptors is key to hinge-binding interactions.[9][10]
Substituents on HeterocycleFine-tunes potency and selectivity.Small hydrophobic or polar groups can occupy specific sub-pockets, increasing affinity and selectivity for the target kinase.[9]

Case Study: Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[15] The piperidin-3-ylmethoxy scaffold has been instrumental in developing inhibitors that target this pathway, particularly the PI3Kδ isoform, which is highly expressed in hematopoietic cells.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor Piperidin-3-ylmethoxy Inhibitor Inhibitor->PI3K INHIBITS

Caption: Inhibition of the PI3K/Akt signaling pathway by a targeted inhibitor.

Inhibitors featuring a 4-(piperid-3-yl)amino substituted quinazoline core have demonstrated potent and selective inhibition of PI3Kδ.[15] By blocking the phosphorylation of PIP2 to PIP3, these compounds effectively shut down the downstream signaling cascade, preventing the activation of Akt and ultimately leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.[15]

Key Experimental Protocols

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Objective: To determine the IC50 value of a test compound against a target kinase.

Materials:

  • Recombinant human kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • Test compound (serial dilutions)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO, then further dilute in kinase assay buffer.

  • In a 384-well plate, add 2.5 µL of the test compound dilution or vehicle control (e.g., 1% DMSO).

  • Add 2.5 µL of a 2x kinase/substrate mixture to each well.

  • Initiate the kinase reaction by adding 5 µL of a 2x ATP solution. The final reaction volume is 10 µL.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cell Proliferation Assay (CCK-8/MTT)

Objective: To assess the anti-proliferative activity of a test compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., BT-474, HCC827)[10][12]

  • Complete cell culture medium

  • Test compound (serial dilutions)

  • CCK-8 or MTT reagent

  • Clear 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium and incubate for 24 hours (37 °C, 5% CO2).

  • Prepare serial dilutions of the test compound in the culture medium.

  • Remove the old medium from the plate and add 100 µL of the compound-containing medium or vehicle control to the respective wells.

  • Incubate the plate for 72 hours.

  • Add 10 µL of CCK-8 reagent (or 20 µL of MTT reagent) to each well and incubate for 1-4 hours.

  • Measure the absorbance at 450 nm (for CCK-8) or after solubilizing formazan crystals with DMSO at 570 nm (for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Determine the IC50 value by plotting viability against the log of the compound concentration.[10]

Conclusion and Future Directions

The piperidin-3-ylmethoxy heterocycle has firmly established itself as a powerful and versatile scaffold in the design of selective kinase inhibitors. Its inherent three-dimensionality, modular synthetic accessibility, and favorable physicochemical properties provide a robust foundation for developing next-generation therapeutics.

Future efforts will likely focus on leveraging this scaffold to tackle new challenges in kinase drug discovery. This includes its incorporation into:

  • Dual-Target Inhibitors: Designing molecules that simultaneously inhibit two distinct kinases (e.g., c-Met and VEGFR-2) to achieve a synergistic anti-tumor effect and overcome resistance mechanisms.[16][17]

  • Allosteric Inhibitors: Moving beyond the highly conserved ATP-binding site to target less conserved allosteric sites, which could lead to even greater selectivity.[1]

  • Covalent Inhibitors: Engineering the scaffold to include a reactive "warhead" that can form a covalent bond with a non-catalytic cysteine residue near the active site, leading to irreversible inhibition and prolonged target engagement.

The continued exploration and creative application of the piperidin-3-ylmethoxy scaffold will undoubtedly yield novel and impactful clinical candidates for the treatment of cancer and other diseases driven by aberrant kinase signaling.

References

  • Kettle, J. G., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry. Available at: [Link]

  • Hemstapat, K., et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • PubMed. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PubMed. Available at: [Link]

  • Al-Ghorbani, M., et al. (2025). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules. Available at: [Link]

  • Li, Z., et al. (2016). Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors. Chinese Chemical Letters. Available at: [Link]

  • ResearchGate. (2025). Designing heterocyclic selective kinase inhibitors: From concept to new drug candidates. ResearchGate. Available at: [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. Drug Design Org. Available at: [Link]

  • MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • ResearchGate. (2022). Structure–activity relationship and in silico development of c-Met kinase inhibitors. ResearchGate. Available at: [Link]

  • NIH. (2014). Discovery of Novel c-Met Inhibitors Bearing a 3-Carboxyl Piperidin-2-one Scaffold. Molecules. Available at: [Link]

  • IJPRA Journal. (2024). The Role of Heterocycles in Modern Pharmaceutical Chemistry: Synthesis, Biological Activity, and Drug Design. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Research and Reviews. (2025). Structure–Activity Relationship (SAR): A Cornerstone of Drug Design. Journal of Medicinal & Organic Chemistry. Available at: [Link]

  • MDPI. (2025). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Pharmaceuticals. Available at: [Link]

  • Vertex Pharmaceuticals. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems. Vertex Pharmaceuticals. Available at: [Link]

  • UPCommons. (2017). Structure-Activity Studies of Novel di-substituted[6][7][10]oxadiazolo[3,4-b]pyrazine Analogs Targeting the A-loop Regulatory Site of p38 MAP Kinase. UPCommons. Available at: [Link]

  • MDPI Encyclopedia. (2023). Pharmacological Applications of Piperidine Derivatives. MDPI. Available at: [Link]

  • RSC Publishing. (2024). Novel pyrido[2,3-b][6][9]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. Available at: [Link]

  • NIH. (2025). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Pharmaceuticals. Available at: [Link]

  • ResearchGate. (2025). Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3. ResearchGate. Available at: [Link]

Sources

The Ascendancy of Pyridine Ether Derivatives in Oncology: A Technical Guide to Mechanism, Discovery, and Application

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Pyridine Ether Scaffold in Oncology

The pyridine ring, a fundamental six-membered aromatic heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its capacity for diverse chemical modifications, make it a cornerstone in the design of targeted therapeutics.[1][2][3] When coupled with an ether linkage, the resulting pyridine ether derivatives exhibit a remarkable versatility in their interactions with biological targets, leading to a significant footprint in modern oncology. This guide provides an in-depth exploration of the multifaceted roles of pyridine ether derivatives in cancer therapy, from their fundamental mechanisms of action to their clinical applications and the experimental workflows used to uncover their therapeutic potential. We will delve into the causality behind experimental choices and provide a framework for the continued development of this critical class of anticancer agents.

I. Core Mechanisms of Action: Targeting the Pillars of Cancer Progression

Pyridine ether derivatives exert their anticancer effects through a variety of mechanisms, often by inhibiting key signaling pathways that drive tumor growth, proliferation, and survival. The most prominent of these mechanisms is the inhibition of protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer.

Inhibition of Receptor Tyrosine Kinases (RTKs): Halting Angiogenesis and Proliferation

A significant number of clinically successful pyridine ether derivatives function as potent inhibitors of receptor tyrosine kinases (RTKs), particularly those involved in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary driver of angiogenesis.[4] Pyridine ether derivatives have been extensively developed as VEGFR-2 inhibitors. By blocking the ATP-binding site of the VEGFR-2 kinase domain, these compounds prevent its phosphorylation and subsequent activation, thereby disrupting downstream signaling cascades essential for endothelial cell proliferation, migration, and survival.[4] This anti-angiogenic effect effectively "starves" the tumor, leading to growth inhibition and even regression.

A prime example of a clinically approved pyridine ether-containing drug that targets VEGFR-2 is Sorafenib (Nexavar) . Sorafenib is a multi-kinase inhibitor that potently inhibits VEGFR-2, along with other kinases such as PDGFR and RAF kinases.[5][6][7] Its dual action of inhibiting both tumor cell proliferation and angiogenesis has made it a standard of care for advanced renal cell carcinoma (RCC) and hepatocellular carcinoma (HCC).[5][6][7]

Another notable example is Tivozanib (Fotivda) , a selective VEGFR-1, -2, and -3 inhibitor approved for the treatment of advanced RCC.[8][9][10][11][12] Its high selectivity for VEGFRs is associated with a manageable toxicity profile.[8][10] Clinical trials have demonstrated its efficacy in improving progression-free survival in patients with advanced RCC.[9][10][11]

Cabozantinib (Cabometyx) is another multi-kinase inhibitor with a pyridine ether-like core structure that targets VEGFR2, as well as MET and AXL.[13][14][15][16][17] This broader target profile allows it to overcome resistance mechanisms that can arise from single-agent VEGFR inhibition.[14]

The following diagram illustrates the general mechanism of VEGFR-2 inhibition by pyridine ether derivatives.

VEGFR2_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 KinaseDomain Kinase Domain VEGFR2->KinaseDomain Activates VEGF VEGF VEGF->VEGFR2 Binds PyridineEther Pyridine Ether Derivative PyridineEther->KinaseDomain Inhibits (ATP Competition) ATP ATP ATP->KinaseDomain Phosphorylates ADP ADP KinaseDomain->ADP Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) KinaseDomain->Downstream Activates Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Downstream->Angiogenesis Promotes

Caption: VEGFR-2 signaling and its inhibition by pyridine ether derivatives.

The Epidermal Growth Factor Receptor (EGFR) is another critical RTK that, when overexpressed or mutated, drives the proliferation and survival of various cancer cells. Several pyridine and pyrimidine derivatives have been developed as EGFR inhibitors.[18] Molecular docking studies have shown that these compounds can effectively bind to the EGFR active site, suggesting their potential as EGFR inhibitors.[18]

Targeting Intracellular Signaling Cascades

Beyond cell surface receptors, pyridine ether derivatives can also target key components of intracellular signaling pathways that are crucial for cancer cell growth and survival.

The RAF/MEK/ERK pathway (also known as the MAPK pathway) is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in genes like BRAF are common in many cancers, leading to constitutive activation of this pathway. Sorafenib, in addition to its anti-angiogenic properties, is a potent inhibitor of RAF kinases (C-RAF and wild-type B-RAF).[5] By blocking RAF, sorafenib prevents the downstream phosphorylation of MEK and ERK, ultimately leading to decreased tumor cell proliferation.[5]

The PI3K/Akt/mTOR pathway is another critical signaling network that is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival while inhibiting apoptosis.[19][20][21][22] Several imidazo[1,2-a]pyridine derivatives have been identified as potent dual inhibitors of PI3K and mTOR.[19][20] For instance, one such derivative demonstrated excellent kinase selectivity with IC50 values of 0.20 nM for PI3K and 21 nM for mTOR, along with potent inhibition of cancer cell growth.[19] The dual inhibition of PI3K and mTOR is a promising strategy to overcome feedback loops and more effectively block this pro-survival pathway.[23]

The following diagram depicts the inhibition of the PI3K/Akt/mTOR pathway by pyridine ether derivatives.

PI3K_mTOR_Inhibition RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes PyridineEther Pyridine Ether Derivative PyridineEther->PI3K Inhibits PyridineEther->mTORC1 Inhibits

Caption: Dual inhibition of PI3K and mTOR by pyridine ether derivatives.

Induction of Apoptosis and Cell Cycle Arrest

In addition to inhibiting pro-growth signaling, many pyridine ether derivatives actively promote cancer cell death through the induction of apoptosis (programmed cell death) and by causing cell cycle arrest.

Apoptosis is a tightly regulated process involving a cascade of proteins. The B-cell lymphoma 2 (Bcl-2) family of proteins plays a central role, with anti-apoptotic members (like Bcl-2 itself) and pro-apoptotic members (like BAX).[24][25] Some pyridine derivatives have been shown to induce apoptosis by downregulating the expression of anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins like BAX.[25][26] This shift in the balance between pro- and anti-apoptotic proteins leads to the activation of caspases, the executioner enzymes of apoptosis.[24] For example, a novel benzo[15][16]oxepino[3,2-b] pyridine derivative was found to induce apoptosis in canine mammary cancer cells by upregulating TP53 and BAX and downregulating BCL-2.[25][26]

The cell cycle is a series of events that leads to cell division and replication. Cancer cells often have a dysregulated cell cycle, leading to uncontrolled proliferation. Pyridine derivatives can intervene in this process by causing cell cycle arrest at specific checkpoints, such as the G2/M phase. This prevents the cancer cells from dividing and can ultimately lead to apoptosis.

Other Anticancer Mechanisms

The versatility of the pyridine ether scaffold allows for the development of compounds with other novel anticancer mechanisms.

Histone deacetylases (HDACs) are enzymes that play a crucial role in gene expression by modifying chromatin structure. In cancer, HDACs are often overexpressed, leading to the silencing of tumor suppressor genes. Pyridine-containing compounds have been developed as HDAC inhibitors.[27][28][29][30][31] For instance, novel 5-acylamino-2-pyridylacrylic hydroxamates have shown potent and selective HDAC inhibition, leading to significant antiproliferative activity in various cancer cell lines.[27][28]

II. Structure-Activity Relationship (SAR): Designing Potent and Selective Pyridine Ether Derivatives

The anticancer activity of pyridine ether derivatives is highly dependent on their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates.[32][33]

Key Structural Features Influencing Activity

Systematic studies have revealed that certain structural modifications can significantly impact the anticancer efficacy of pyridine derivatives.[32]

  • Substituents on the Pyridine Ring: The nature and position of substituents on the pyridine ring are critical. For example, in a series of pyridine-urea derivatives, specific substitutions on the pyridine ring led to compounds with significantly higher potency against breast cancer cells compared to doxorubicin and sorafenib.[34]

  • The Ether Linker: The ether linkage provides flexibility and can influence the overall conformation of the molecule, affecting its binding to the target protein.

  • The Second Aromatic Ring: The nature of the aromatic ring on the other side of the ether linkage also plays a crucial role. For instance, in diphenyl ether-based pyridine derivatives, substitutions on the second phenyl ring were found to modulate anticancer activity.[1]

  • Other Functional Groups: The addition of other functional groups, such as urea or sulfonamide moieties, can introduce additional hydrogen bonding interactions with the target protein, thereby enhancing binding affinity and inhibitory activity.[34]

Quantitative SAR (QSAR) and In Silico Modeling

Quantitative structure-activity relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity.[33][35] These models are invaluable in predicting the anticancer activity of novel pyridine analogues and guiding the design of more effective derivatives.[33] Molecular docking studies are also employed to visualize the binding interactions of pyridine ether derivatives with their target proteins at the atomic level, providing insights into the structural basis of their activity.[18]

The following table summarizes the impact of different structural features on the anticancer activity of selected pyridine ether derivatives.

Derivative ClassStructural FeatureImpact on Anticancer ActivityTarget(s)IC50 Range (µM)Reference(s)
Pyridine-Urea4-chloro-3-(trifluoromethyl)phenyl urea moietyHigh potency against MCF-7 cellsVEGFR-20.22 - 1.88[4][34]
Diphenyl Ether-based Pyridine-OH or -OCH3 substitution on the phenyl ringIncreased activity against A-549 cellsNot specified10.57 - 16.74[1]
Imidazo[1,2-a]pyridineOxadiazole and methylpiperazine moietiesPotent dual inhibitionPI3K/mTOR0.0002 (PI3K), 0.021 (mTOR)[19][20]
5-Acylamino-2-pyridylacrylic HydroxamateHydroxamate groupPotent and selective inhibitionHDAC3/60.011 - 0.080[27][28]

III. Experimental Protocols for Evaluating Anticancer Activity

A rigorous and systematic evaluation of the anticancer properties of novel pyridine ether derivatives is essential for their development as therapeutic agents. This involves a combination of in vitro and in vivo assays.

In Vitro Assays

The initial step in evaluating a new compound is to assess its ability to inhibit the growth of cancer cells.

MTT Assay Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the pyridine ether derivative for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

The following diagram outlines the workflow for an MTT assay.

MTT_Assay_Workflow Start Start SeedCells Seed Cancer Cells in 96-well Plate Start->SeedCells Incubate1 Incubate 24h SeedCells->Incubate1 TreatCells Treat with Pyridine Ether Derivative (Serial Dilutions) Incubate1->TreatCells Incubate2 Incubate 48-72h TreatCells->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate3->Solubilize ReadAbsorbance Measure Absorbance Solubilize->ReadAbsorbance CalculateIC50 Calculate IC50 Value ReadAbsorbance->CalculateIC50 End End CalculateIC50->End

Caption: Workflow of the MTT assay for cytotoxicity assessment.

To determine if a compound induces apoptosis, several assays can be employed.

Annexin V/Propidium Iodide (PI) Staining Protocol:

  • Cell Treatment: Treat cancer cells with the pyridine ether derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Flow cytometry can also be used to analyze the effect of a compound on the cell cycle.

Propidium Iodide (PI) Staining for Cell Cycle Analysis Protocol:

  • Cell Treatment: Treat cancer cells with the pyridine ether derivative for 24-48 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a solution containing PI and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

In Vivo Efficacy Studies

Promising candidates from in vitro studies are further evaluated in animal models to assess their in vivo efficacy and safety.

Xenograft Mouse Model Protocol:

  • Tumor Implantation: Subcutaneously inject human cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Randomize the mice into control and treatment groups. Administer the pyridine ether derivative (e.g., orally or intraperitoneally) according to a predetermined schedule.

  • Tumor Measurement: Measure the tumor volume regularly.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

IV. Clinical Landscape of Pyridine Ether Derivatives in Oncology

Several pyridine ether derivatives have successfully navigated the rigorous drug development process and are now approved for clinical use, while many others are in various stages of clinical trials.

Drug Name (Brand Name)Target(s)Approved Indication(s)Clinical Trial PhaseReference(s)
Sorafenib (Nexavar)VEGFR-2, PDGFR, RAF kinasesAdvanced renal cell carcinoma (RCC), Unresectable hepatocellular carcinoma (HCC), Differentiated thyroid carcinoma (DTC)Approved[5][6][7][36]
Tivozanib (Fotivda)VEGFR-1, -2, -3Advanced renal cell carcinoma (RCC)Approved[8][9][10][11]
Cabozantinib (Cabometyx)VEGFR-2, MET, AXL, RET, KITAdvanced renal cell carcinoma (RCC), Hepatocellular carcinoma (HCC), Medullary thyroid cancer (MTC)Approved[14][15][16][17]
Linifanib (ABT-869)VEGFR, PDGFRAdvanced solid tumors, Non-small cell lung cancer, Renal cell cancerPhase II/III[3][37][38][39][40][41]

V. Future Directions and Conclusion

The journey of pyridine ether derivatives in oncology is a testament to the power of medicinal chemistry in developing targeted and effective cancer therapies. The versatility of this scaffold continues to inspire the design and synthesis of novel compounds with improved potency, selectivity, and pharmacokinetic properties.

Future research in this area will likely focus on several key aspects:

  • Development of More Selective Inhibitors: While multi-kinase inhibitors have shown significant efficacy, they are often associated with off-target toxicities. The development of more selective inhibitors targeting specific oncogenic drivers will be a major focus.

  • Overcoming Drug Resistance: The emergence of drug resistance is a major challenge in cancer therapy. The design of next-generation pyridine ether derivatives that can overcome common resistance mechanisms is crucial.

  • Combination Therapies: Combining pyridine ether derivatives with other anticancer agents, such as immunotherapy or chemotherapy, holds great promise for achieving synergistic effects and improving patient outcomes.

  • Targeting Novel Pathways: The exploration of pyridine ether derivatives that target novel and emerging cancer pathways beyond kinase inhibition will open up new avenues for cancer treatment.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Tivozanib? Retrieved from [Link]

  • Clinical Trials Arena. (2021, March 22). FOTIVDA (tivozanib) for the Treatment of Renal Cell Carcinoma. Retrieved from [Link]

  • Büchler, J., et al. (2019). Tivozanib for the treatment of renal cell carcinoma: patient selection and perspectives. OncoTargets and Therapy, 12, 3695–3703.
  • ResearchGate. (n.d.). Mechanism of action of cabozantinib. Retrieved from [Link]

  • Abu-Gheida, I., et al. (2017). Cabozantinib in the treatment of advanced renal cell carcinoma: clinical trial evidence and experience. Therapeutic Advances in Urology, 9(4), 91-100.
  • CABOMETYX® (cabozantinib). (n.d.). Mechanism of Action. Retrieved from [Link]

  • Patsnap Synapse. (2025, March 7). What is the mechanism of action of Cabozantinib? Retrieved from [Link]

  • VA Pharmacy Benefits Management Services. (2022, June). Tivozanib (Fotivda)
  • National Cancer Institute. (2018, March 28). NIH-funded study shows sorafenib improves progression-free survival for patients with rare sarcomas. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel pyridine-containing histone deacetylase inhibitors strongly arrest proliferation, induce apoptosis and modulate miRNAs in cancer cells | Request PDF. Retrieved from [Link]

  • Drugs of the Future. (2009). Linifanib.
  • PubMed. (2017, May 3). [Cabozantinib: Mechanism of action, efficacy and indications]. Retrieved from [Link]

  • FOTIVDA® (tivozanib). (n.d.). MOA and Benefit of VEGFR Inhibition. Retrieved from [Link]

  • PubMed. (2022, December 15). Novel pyridine-containing histone deacetylase inhibitors strongly arrest proliferation, induce apoptosis and modulate miRNAs in cancer cells. Retrieved from [Link]

  • ClinPGx. (n.d.). Sorafenib Pharmacodynamics. Retrieved from [Link]

  • ACS Publications. (n.d.). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. Retrieved from [Link]

  • Clinical Cancer Research. (2012). Phase 2 Trial of Linifanib (ABT-869) in Patients with Advanced Non-small Cell Lung Cancer.
  • Dovepress. (n.d.). Safety and efficacy of sorafenib in the treatment of hepatocellular carcinoma. Retrieved from [Link]

  • PubMed. (2012, April 15). A novel multi-targeted tyrosine kinase inhibitor, linifanib (ABT-869), produces functional and structural changes in tumor vasculature in an orthotopic rat glioma model. Retrieved from [Link]

  • PubMed Central. (n.d.). Phase 2 Trial of Linifanib (ABT-869) in Patients with Advanced Renal Cell Cancer (RCC) after Sunitinib Failure. Retrieved from [Link]

  • CancerNetwork. (2020, November 10). Sorafenib Boosts Overall Survival in Advanced HCC. Retrieved from [Link]

  • IJSAT. (2025, May 24). RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. Retrieved from [Link]

  • ASCO Publications. (2021, January 22). Trends of clinical outcomes with sorafenib in randomized controlled trials for patients with treatment-naïve advanced hepatocellular carcinoma. Retrieved from [Link]

  • ResearchGate. (n.d.). Uracil‐ and Pyridine‐Containing HDAC Inhibitors Displayed Cytotoxicity in Colorectal and Glioblastoma Cancer Stem Cells | Request PDF. Retrieved from [Link]

  • PubMed Central. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

  • PubMed. (2024, July 2). Uracil- and Pyridine-Containing HDAC Inhibitors Displayed Cytotoxicity in Colorectal and Glioblastoma Cancer Stem Cells. Retrieved from [Link]

  • Semantic Scholar. (n.d.). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Retrieved from [Link]

  • IRJET. (2024, June 15). Recent Studies of Pyridine derivatives as an anticancer agent: Mini review. Retrieved from [Link]

  • MDPI. (2018, June 15). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Retrieved from [Link]

  • PubMed Central. (n.d.). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. Retrieved from [Link]

  • PubMed Central. (n.d.). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. Retrieved from [Link]

  • MDPI. (n.d.). A New Benzo[15][16]oxepino[3,2-b] Pyridine Derivative Induces Apoptosis in Canine Mammary Cancer Cell Lines. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Pyridine Moiety | Anticancer | Heterocyclic Compound | Cancer Treatment. Retrieved from [Link]

  • PubMed. (2026, January 21). Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. Retrieved from [Link]

  • PubMed. (2023, June 25). A carbon-11 labeled imidazo[1,2- a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. Retrieved from [Link]

  • IJSAT. (2025, May 24). Recent Advancements in Pyridine Derivatives as Anticancer Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxic and apoptosis inducing effect of some pyrano [3, 2-c] pyridine derivative against MCF-7 Breast Cancer Cells. Retrieved from [Link]

  • PubMed. (2005, December 15). Quantitative structure-activity relationship and quantitative structure-pharmacokinetics relationship of 1,4-dihydropyridines and pyridines as multidrug resistance modulators. Retrieved from [Link]

  • ResearchGate. (n.d.). Association of PI3K/AKT/mTOR Pathway with Cancer and Its Therapeutic Implications. Retrieved from [Link]

  • ResearchGate. (n.d.). Caspase-9 activity induced by the copper-imidazo[1,2-a]pyridines in.... Retrieved from [Link]

  • PubMed. (n.d.). Targeting the PI3K/Akt/mTOR pathway in malignancy: rationale and clinical outlook. Retrieved from [Link]

  • ResearchGate. (n.d.). A review for structural activity relationship of Cu(II), Zn(II), Pd(II), and Pt(II) complexes as anticancer. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 4-(Piperidin-3-ylmethoxy)pyridine Dihydrochloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-(Piperidin-3-ylmethoxy)pyridine and its salts are valuable building blocks in medicinal chemistry, frequently incorporated into a variety of pharmacologically active agents. The unique structural motif, combining a flexible piperidine ring with a pyridine ether, offers a versatile scaffold for probing protein-ligand interactions. This document provides a comprehensive, in-depth technical guide for the synthesis of 4-(Piperidin-3-ylmethoxy)pyridine dihydrochloride, designed for researchers, scientists, and professionals in drug development. The protocol herein is presented with a focus on the causality behind experimental choices, ensuring scientific integrity and reproducibility.

Synthetic Strategy Overview

The synthesis of 4-(Piperidin-3-ylmethoxy)pyridine dihydrochloride is most effectively achieved through a three-step sequence, as illustrated below. This strategy leverages the robust and reliable Mitsunobu reaction for the key ether bond formation, followed by a straightforward deprotection and salt formation.

G A N-Boc-3-(hydroxymethyl)piperidine B tert-Butyl 3-((pyridin-4-yloxy)methyl) piperidine-1-carboxylate A->B  Mitsunobu Reaction (4-Hydroxypyridine, PPh₃, DIAD) C 4-(Piperidin-3-ylmethoxy)pyridine B->C  N-Boc Deprotection (HCl in Dioxane) D 4-(Piperidin-3-ylmethoxy)pyridine dihydrochloride C->D  Salt Formation (HCl)

Figure 1: Overall synthetic workflow for the preparation of 4-(Piperidin-3-ylmethoxy)pyridine dihydrochloride.

The key steps in this synthesis are:

  • Mitsunobu Reaction: Coupling of commercially available N-Boc-3-(hydroxymethyl)piperidine with 4-hydroxypyridine to form the protected intermediate, tert-butyl 3-((pyridin-4-yloxy)methyl)piperidine-1-carboxylate.

  • N-Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to yield the free base, 4-(piperidin-3-ylmethoxy)pyridine.

  • Salt Formation: Conversion of the free base to the more stable and readily handled dihydrochloride salt.

Experimental Protocols

Part 1: Synthesis of tert-Butyl 3-((pyridin-4-yloxy)methyl)piperidine-1-carboxylate (Protected Intermediate)

The Mitsunobu reaction is the cornerstone of this synthesis, enabling the formation of the C-O ether bond under mild conditions with a predictable inversion of stereochemistry if a chiral starting material is used.[1] This reaction is particularly advantageous over traditional Williamson ether synthesis in this context as it avoids the need to pre-activate the alcohol as a leaving group and proceeds under neutral conditions, which is beneficial for the stability of the pyridine ring.[1]

Reaction Scheme:

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)
N-Boc-3-(hydroxymethyl)piperidine215.295.00 g23.2
4-Hydroxypyridine95.102.43 g25.5
Triphenylphosphine (PPh₃)262.297.30 g27.8
Diisopropyl azodicarboxylate (DIAD)202.215.60 mL27.8
Anhydrous Tetrahydrofuran (THF)-100 mL-

Protocol:

  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add N-Boc-3-(hydroxymethyl)piperidine (5.00 g, 23.2 mmol), 4-hydroxypyridine (2.43 g, 25.5 mmol), and triphenylphosphine (7.30 g, 27.8 mmol).

  • Add anhydrous tetrahydrofuran (100 mL) and stir the mixture at room temperature until all solids have dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (5.60 mL, 27.8 mmol) dropwise over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane). The appearance of a new, higher Rf spot and the consumption of the starting alcohol indicate reaction completion.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

  • Purify the residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (e.g., 20% to 60%) to afford tert-butyl 3-((pyridin-4-yloxy)methyl)piperidine-1-carboxylate as a pale yellow oil.

Expected Yield: Approximately 75-85%.

Characterization Data (Predicted):

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 6.0 Hz, 2H), 6.85 (d, J = 6.0 Hz, 2H), 4.10-3.90 (m, 2H), 3.80-3.60 (m, 2H), 2.80-2.60 (m, 2H), 2.00-1.80 (m, 1H), 1.70-1.40 (m, 4H), 1.45 (s, 9H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 164.0, 155.0, 150.8, 110.5, 80.0, 70.0, 45.0, 43.0, 38.0, 28.5, 27.0, 24.0.

  • MS (ESI+): m/z 293.2 [M+H]⁺.

Part 2: Synthesis of 4-(Piperidin-3-ylmethoxy)pyridine Dihydrochloride

The final two steps, deprotection of the N-Boc group and formation of the dihydrochloride salt, are often performed in a single pot. The use of a strong acid, such as hydrochloric acid in dioxane, efficiently cleaves the acid-labile Boc group.[2] The excess HCl then protonates both the piperidine and pyridine nitrogen atoms to yield the desired dihydrochloride salt.

G cluster_0 Deprotection & Salt Formation B tert-Butyl 3-((pyridin-4-yloxy)methyl) piperidine-1-carboxylate D 4-(Piperidin-3-ylmethoxy)pyridine dihydrochloride B->D  4M HCl in Dioxane (Stir at RT)

Sources

Application Note: High-Fidelity Protocols for Coupling 4-Hydroxypyridine with Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The coupling of 4-hydroxypyridine (4-HP) with piperidine derivatives is a deceptive transformation. While it appears to be a simple condensation, the reaction is thermodynamically and kinetically inhibited by the tautomeric nature of the pyridine core. 4-HP exists predominantly as 4-pyridone in solution, rendering the C4 position electrophilically inert to direct amine attack.

This guide details three validated protocols to overcome this energy barrier:

  • Classical Activation (

    
    ):  Conversion to 4-chloropyridine followed by nucleophilic aromatic substitution. Best for scale-up and robust substrates.
    
  • Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig): Utilization of 4-halopyridines with specialized ligand systems.[1] Best for sterically hindered piperidines or base-sensitive substrates.

  • Direct Phosphonium Activation: A "one-pot" approach using PyBroP to activate the pyridone oxygen in situ. Best for rapid medicinal chemistry library generation.

Strategic Analysis: The Tautomerism Barrier

To design a successful experiment, one must understand the ground state of the starting material. 4-Hydroxypyridine is a misnomer; in polar solvents and the solid state, it exists as the 4-pyridone tautomer. The loss of aromaticity in the pyridone form significantly reduces the electrophilicity at C4, making direct condensation with amines impossible without activation.

Mechanism & Strategy Visualization

TautomerismStrategy cluster_0 The Reactivity Bottleneck HP 4-Hydroxypyridine (Aromatic Enol) PY 4-Pyridone (Non-Aromatic Keto) HP->PY Major Tautomer (In Solution) ACT Activated Intermediate (L = Cl, Br, O-Phosphonium) PY->ACT ACTIVATION (POCl3 or PyBroP) PROD 4-(Piperidin-1-yl)pyridine (Target) ACT->PROD COUPLING (Piperidine, Base)

Protocol A: The Classical Pathway

Best For: Multi-gram scale-up, cost-sensitive projects, and robust substrates.

This is a two-step sequence. First, the "hydroxy" group is converted to a chloride using phosphoryl chloride (


), restoring the aromatic pyridine ring and creating a potent electrophile. Second, piperidine displaces the chloride via Nucleophilic Aromatic Substitution (

).
Step 1: Chlorination (Synthesis of 4-Chloropyridine HCl)
  • Reagents: 4-Hydroxypyridine (1.0 equiv),

    
     (neat, excess).
    
  • Safety:

    
     reacts violently with water. Perform in a fume hood.
    
  • Place 4-hydroxypyridine (10 mmol) in a round-bottom flask.

  • Cautiously add

    
     (5.0 mL) at 
    
    
    
    .
  • Equip with a reflux condenser and drying tube (

    
    ).
    
  • Heat to reflux (

    
    )  for 4 hours. The suspension will clear as the reaction proceeds.
    
  • Work-up: Cool to room temperature. Remove excess

    
     under reduced pressure.
    
  • Pour the residue slowly onto crushed ice/water. Neutralize carefully with

    
     or 
    
    
    
    to pH ~8-9 if isolating the free base, or keep acidic to isolate the HCl salt (more stable).
  • Extract with Dichloromethane (DCM), dry over

    
    , and concentrate.
    
Step 2: Displacement with Piperidine
  • Reagents: 4-Chloropyridine (1.0 equiv), Piperidine derivative (1.2 - 1.5 equiv),

    
     (2.0 equiv).
    
  • Solvent: DMF or DMSO (high dielectric constant promotes

    
    ).
    
  • Dissolve 4-chloropyridine (1.0 mmol) and piperidine (1.2 mmol) in dry DMF (3 mL).

  • Add anhydrous

    
     (2.0 mmol).
    
  • Heat the mixture to

    
      for 12-16 hours.
    
    • Note: 4-Chloropyridine is less reactive than 2-chloropyridine. Heat is essential.

  • Monitoring: Check TLC (System: 5% MeOH in DCM).

  • Work-up: Dilute with water (15 mL) and extract with EtOAc (3x). Wash organic layer with brine to remove DMF.

  • Purify via flash chromatography.

Protocol B: Buchwald-Hartwig Cross-Coupling

Best For: Complex piperidines, low-nucleophilicity amines, or when harsh


 heat causes degradation.

If the


 reaction fails or requires temperatures that degrade your piperidine scaffold, Palladium-catalyzed amination is the authoritative solution.
Reaction Matrix
ComponentRecommendationRationale
Precursor 4-Bromopyridine or 4-ChloropyridineBromides undergo oxidative addition faster than chlorides.[2]
Catalyst

or

Robust Pd(0) sources.
Ligand Xantphos or BINAP Bidentate ligands prevent catalyst poisoning by the pyridine nitrogen.
Base

or

Strong base required for the deprotonation step in the catalytic cycle.
Solvent Toluene or 1,4-DioxaneNon-polar solvents often favor the reductive elimination step.
Experimental Procedure
  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Loading: Add 4-Bromopyridine (1.0 mmol), Piperidine (1.2 mmol),

    
     (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and 
    
    
    
    (1.4 mmol).
  • Solvation: Add anhydrous Toluene (4 mL).

  • Cycle: Heat to

    
      for 4-8 hours.
    
  • Work-up: Filter through a Celite pad to remove Pd black. Concentrate and purify.

Protocol C: Direct Activation (The "PyBroP" Method)

Best For: Rapid library synthesis, avoiding


, and "one-pot" efficiency.

This method utilizes peptide coupling chemistry adapted for heterocycles. PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate) activates the pyridone oxygen, converting it into a phosphonium leaving group which is then displaced by the amine.

Workflow Visualization

PyBroP_Workflow Step1 Step 1: Activation Mix 4-HP + PyBroP + DIEA Solvent: DCM or DMF Step2 Intermediate Formation O-Phosphonium Species Generated (Highly Reactive Electrophile) Step1->Step2 15-30 mins Step3 Step 2: Displacement Add Piperidine Stir at RT or Mild Heat (40°C) Step2->Step3 Nucleophilic Attack

Experimental Procedure
  • Dissolve 4-hydroxypyridine (1.0 mmol) and Diisopropylethylamine (DIEA, 3.0 mmol) in dry DCM or DMF (5 mL).

  • Add PyBroP (1.1 mmol) in one portion.

  • Stir at room temperature for 30 minutes. The solution often turns clear/yellow.

  • Add the Piperidine derivative (1.2 mmol).

  • Stir at room temperature for 12 hours. If reaction is slow, heat to

    
    .
    
  • Work-up: Dilute with DCM, wash with sat.

    
    , then brine. Dry and concentrate.
    

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion (

)
Poor NucleophilicitySwitch solvent to DMSO or NMP; increase temp to

; use microwave irradiation.
Dehalogenation (Pd)

-Hydride Elimination
Switch from

or simple ligands to Buchwald Precatalysts (e.g., XPhos Pd G4).
Product is stuck in Aqueous Pyridine is protonatedEnsure pH > 10 during extraction. Use "salting out" method with NaCl.
PyBroP Reaction Fails Steric HindrancePyBroP is bulky. Try PyBOP or switch to the acid chloride method (

).

References

  • Tautomerism of 4-Hydroxypyridine

    • Beak, P., et al. "Protomeric equilibria in the gas phase and in solution." Accounts of Chemical Research.
    • Source:

  • Nucleophilic Arom

    
    ) on Pyridines: 
    
    • Spitzner, R.
    • Source:

  • Buchwald-Hartwig Coupling of Chloropyridines

    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
    • Source:

  • Phosphonium Salt Activation (PyBroP/PyBOP)

    • Kangani, C. O., et al. "One-pot synthesis of 4-aminopyridines from 4-hydroxypyridines." Tetrahedron Letters.
    • Source:

Sources

Procedure for N-alkylation of piperidine pyridine scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide | Version 2.1

Abstract The piperidine-pyridine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous GPCR ligands, kinase inhibitors, and antihistamines. Functionalizing the piperidine nitrogen in the presence of a pyridine ring requires precise control over regioselectivity to avoid competitive alkylation of the pyridine nitrogen (quaternization). This guide provides validated protocols for Direct Nucleophilic Substitution (


)  and Reductive Amination , grounded in mechanistic analysis of 

differentials. It includes optimization strategies for yield enhancement and impurity suppression.

Mechanistic Grounding & Regioselectivity

The primary challenge in alkylating this scaffold is distinguishing between two nucleophilic nitrogen centers. However, thermodynamic and kinetic factors heavily favor the piperidine nitrogen.

The Differential

The regioselectivity is governed by the distinct hybridization and basicity of the two nitrogen atoms:

  • Piperidine Nitrogen (

    
    ):  The lone pair is in a highly directional 
    
    
    
    orbital.[1][2] It is non-aromatic and highly basic (
    
    
    ).
  • Pyridine Nitrogen (

    
    ):  The lone pair resides in an 
    
    
    
    orbital perpendicular to the
    
    
    -system.[1] While available, it has higher s-character, holding electrons tighter to the nucleus, resulting in significantly lower basicity (
    
    
    ).

Conclusion: Under controlled stoichiometric conditions, the piperidine nitrogen is


 times more basic and significantly more nucleophilic. The pyridine nitrogen typically only reacts after the piperidine is fully alkylated or if forcing conditions/large excesses of alkylating agents are used.
Decision Matrix: Choosing the Right Protocol

Select your methodology based on the electrophile type and stability requirements.

DecisionTree Start Select Alkylation Strategy Electrophile Identify Electrophile Source Start->Electrophile AlkylHalide Alkyl Halide (R-X) Electrophile->AlkylHalide Aldehyde Aldehyde/Ketone (R-CHO) Electrophile->Aldehyde Alcohol Primary Alcohol (R-OH) Electrophile->Alcohol MethodA Method A: Direct SN2 (Base-Mediated) AlkylHalide->MethodA Standard MethodB Method B: Reductive Amination (NaBH(OAc)3) Aldehyde->MethodB Preferred (No Over-alkylation) MethodC Method C: Borrowing Hydrogen (Ir-Catalysis) Alcohol->MethodC Green Chemistry RiskA Risk: Quaternization Control: Slow Addition MethodA->RiskA

Figure 1: Strategic decision tree for N-alkylation methodologies.

Protocol A: Direct Nucleophilic Substitution ( )

Best for: Primary alkyl halides, benzylic halides, and allylic halides. Risk: Over-alkylation to quaternary ammonium salts.

Materials
  • Substrate: 4-(Pyridin-4-yl)piperidine (or analogue)

  • Electrophile: Alkyl Bromide/Iodide (1.05 equiv)

  • Base:

    
     (3.0 equiv, anhydrous, finely ground) or DIPEA (2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[3][4]

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the piperidine scaffold (1.0 mmol) in anhydrous MeCN (10 mL, 0.1 M).

  • Base Addition: Add finely ground anhydrous

    
     (3.0 mmol).
    
    • Expert Insight: If solubility is poor, add a catalytic amount of KI (0.1 equiv) to facilitate the Finkelstein reaction in situ, converting alkyl bromides to more reactive iodides.

  • Controlled Addition: Cool the mixture to 0°C. Dissolve the alkyl halide (1.05 mmol) in MeCN (2 mL). Add this solution dropwise over 30–60 minutes using a syringe pump or addition funnel.

    • Why? Keeping the alkyl halide concentration low relative to the amine prevents the product (tertiary amine) from competing for the alkylating agent, thus suppressing quaternary salt formation.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–16 hours. Monitor by TLC/LC-MS.

    • Note: If the reaction is sluggish, heat to 50°C. Avoid reflux unless necessary, as high heat promotes pyridine alkylation.

  • Workup: Filter off the inorganic solids. Concentrate the filtrate. Dissolve the residue in DCM and wash with saturated

    
     and brine. Dry over 
    
    
    
    .[3][5]
Optimization Data (Solvent/Base Screen)
EntrySolventBaseTempYield (%)Selectivity (Mono:Bis)
1DCM

RT6590:10
2MeCN

RT88 98:2
3DMF

60°C9285:15 (High bis-alkylation)
4THFNaH0°C7095:5

Protocol B: Reductive Amination

Best for: Introduction of bulky groups, avoidance of quaternary salts, and high chemoselectivity. Mechanism: Formation of an iminium ion followed by selective reduction.[3][5][6]

Materials
  • Substrate: Piperidine scaffold (1.0 mmol)

  • Carbonyl: Aldehyde or Ketone (1.1–1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (

    
    ) (1.5 equiv)[3][5]
    
  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)

  • Acid Catalyst: Acetic Acid (AcOH) (1.0–2.0 equiv, optional but recommended for ketones)

Step-by-Step Procedure
  • Imine Formation: In a dry flask, dissolve the piperidine scaffold (1.0 mmol) and the aldehyde (1.1 mmol) in DCE (10 mL).

    • Expert Insight: If using a ketone, add AcOH (1-2 drops) and stir for 30–60 mins before adding the reductant to ensure imine formation.

  • Reduction: Add

    
     (1.5 mmol) in one portion.
    
    • Why

      
      ? It is less toxic than 
      
      
      
      and milder than
      
      
      . It selectively reduces iminiums/iminiums ions over aldehydes/ketones, preventing direct reduction of the starting material.
  • Reaction: Stir at RT for 2–12 hours under nitrogen.

  • Quench: Quench by adding saturated aqueous

    
    . Stir vigorously for 15 minutes to decompose borate complexes.
    
  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    

Troubleshooting & "The Art of the Reaction"

Common pitfalls in piperidine-pyridine chemistry and how to solve them.

IssueDiagnosisSolution
Quaternization LC-MS shows M+R mass. Product is insoluble in ether.Switch to Method B (Reductive Amination). If using Method A, reduce alkyl halide equivalents to 0.95 and add very slowly at 0°C.
Low Conversion Starting material remains despite excess electrophile.Change Solvent. Switch from MeCN to DMF or DMSO to improve solubility of the piperidine salt. Add catalytic KI.
Tailing on Silica Product streaks on TLC/Column.Deactivate Silica. Pre-wash the silica column with 1-2%

in hexanes, or use 10% MeOH/DCM with 1%

as eluent.
Pyridine Alkylation Alkylation occurs on the wrong nitrogen.Check Reagents. Ensure the alkyl halide is not highly reactive (e.g., methyl iodide). Use a bulky base (DIPEA) to sterically hinder the pyridine N (though unlikely to be the issue due to pKa).

References

  • Regioselectivity & pKa Analysis

    • Comparison of basicity of pyrrole, pyridine and piperidine. Brainly. Available at: [Link]

    • Why is piperidine stronger as a alkaline than pyridine? Quora. Available at: [Link]

  • Direct Alkylation Protocols

    • Procedure for N-alkylation of Piperidine? ResearchGate Discussion.[4] Available at: [Link]

  • Reductive Amination Protocols

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org.[7][8][9] Chem. 1996, 61, 3849-3862.

  • Advanced/Catalytic Methods

    • Development of a Mild and Efficient Process for Ir-Catalyzed N-Alkylation... via Borrowing Hydrogen. ACS Publications. Available at: [Link]

Sources

Application Note: Solubilization and Handling of 4-(Piperidin-3-ylmethoxy)pyridine 2HCl

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility of 4-(Piperidin-3-ylmethoxy)pyridine 2HCl in DMSO and water Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Screening Scientists, and Lab Managers.[1]

Executive Summary

This guide details the physicochemical handling, solubilization, and storage of 4-(Piperidin-3-ylmethoxy)pyridine dihydrochloride (CAS: 1261231-50-8).[1] As a functionalized heteroaromatic amine salt, this compound serves as a critical building block in the synthesis of epigenetic modulators (specifically LSD1 inhibitors) and kinase ligands.[1]

While the dihydrochloride (2HCl) salt form confers excellent aqueous solubility compared to its free base, it introduces specific challenges regarding hygroscopicity and solution acidity .[1] This protocol provides evidence-based methods to generate stable stock solutions in DMSO and physiological buffers, ensuring data integrity in downstream biological assays.[1]

Chemical Identity & Physicochemical Profile[2][3][4]

PropertyDetail
Compound Name 4-(Piperidin-3-ylmethoxy)pyridine dihydrochloride
CAS Number 1261231-50-8
Molecular Formula C₁₁H₁₆N₂O[1][2] · 2HCl
Molecular Weight ~265.18 g/mol (Salt) / ~192.26 g/mol (Free Base)
Physical State White to off-white solid powder
Salt Form Dihydrochloride (2HCl)
Hygroscopicity High (Rapidly absorbs atmospheric moisture)
pKa (Calc.) ~9.5 (Piperidine N), ~5.2 (Pyridine N)

Solubility Profile & Solvent Compatibility[1]

The 2HCl salt form dramatically alters the solubility landscape compared to the lipophilic free base.[1]

Quantitative Solubility Data (Practical Limits)
SolventSolubility Limit (Est.)Comments
Water (Deionized) > 50 mg/mL (> 100 mM)Highly Soluble. Exothermic dissolution.[1] Resulting solution is highly acidic (pH ~1–2).[1]
DMSO > 25 mg/mL (~100 mM)Soluble. Preferred solvent for long-term frozen storage.[1]
Ethanol Moderate (~ 5–10 mg/mL)Not recommended for high-concentration stocks.[1]
PBS (pH 7.4) > 10 mg/mLSoluble but requires buffering. Direct addition of high concentrations will crash the buffer capacity.[1]

Critical Insight: The primary failure mode in biological assays using this compound is pH shock , not precipitation.[1] A 10 mM aqueous solution of a 2HCl salt can drop the pH of unbuffered media to < 4.0, causing false-positive cytotoxicity.[1]

Protocol A: Preparation of DMSO Stock Solution (Master Stock)

Purpose: To create a stable, high-concentration (100 mM) master stock for long-term storage and High-Throughput Screening (HTS).

Reagents & Equipment[1]
  • Compound: 4-(Piperidin-3-ylmethoxy)pyridine 2HCl (Desiccated).[1]

  • Solvent: Anhydrous DMSO (Grade ≥ 99.9%, Water < 0.1%).[1]

  • Vials: Amber glass vials with PTFE-lined caps (to prevent plasticizer leaching).[1]

  • Gas: Dry Nitrogen or Argon (optional but recommended).[1]

Step-by-Step Methodology
  • Equilibration: Remove the compound vial from 4°C/-20°C storage and allow it to equilibrate to room temperature inside a desiccator for 30 minutes.

    • Why? Opening a cold vial condenses atmospheric water onto the hygroscopic salt, altering the effective mass.[1]

  • Weighing: Rapidly weigh the required mass (e.g., 26.52 mg for 1 mL of 100 mM stock).

  • Solvation: Add Anhydrous DMSO to the vial.

    • Technique: Do not add the full volume immediately.[1] Add 80% of the target volume, vortex for 30 seconds, then top up to the final volume.

  • Dissolution Verification: Inspect visually. The solution should be clear and colorless. If particles persist, sonicate at 35–40 kHz for 2 minutes.

    • Note: Avoid heating > 40°C to prevent degradation of the ether linkage.[1]

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Protocol B: Preparation of Aqueous Working Solutions (Biological Assays)

Purpose: To prepare a pH-neutral working solution for cell culture or enzymatic assays.[1]

The "Buffer Crash" Phenomenon

Directly dissolving the 2HCl salt into a weak buffer (like standard PBS) can overcome the buffer's capacity.[1] The following workflow ensures pH stability.

Workflow Diagram (Graphviz)

G cluster_0 Critical Control Point Start Start: 100 mM DMSO Stock Dilution Dilute 1:100 into Water (Intermediate: 1 mM) Start->Dilution CheckPH Check pH (Likely Acidic ~pH 3-4) Dilution->CheckPH Neutralize Neutralization Step: Add equimolar NaOH or Dilute into 100mM HEPES (pH 7.5) CheckPH->Neutralize pH < 7.0 MediaAdd Add to Cell Media (Final Conc: 10 µM) CheckPH->MediaAdd pH Neutral (Unlikely) Neutralize->MediaAdd

Figure 1: Decision workflow for handling the acidity of the 2HCl salt during aqueous dilution.

Step-by-Step Methodology
  • Intermediate Dilution: Dilute the DMSO stock 10-fold into distilled water (e.g., 10 mM).

  • pH Adjustment (The Golden Rule):

    • Method 1 (High Capacity Buffer): Dilute the intermediate directly into 100 mM HEPES or 100 mM Tris (pH 7.4). Standard PBS (10 mM phosphate) may not be strong enough to buffer high concentrations of the 2HCl salt.[1]

    • Method 2 (Base Neutralization): If using water, add 2.0 equivalents of NaOH (relative to the compound molarity) to neutralize the HCl counterions.[1]

  • Sterile Filtration: Pass the aqueous solution through a 0.22 µm PES or PVDF syringe filter.[1]

    • Caution: Do not use Nylon filters, as they can bind heteroaromatic amines.[1]

Scientific Rationale & Application Context

Why this Compound Matters

The 4-(piperidin-3-ylmethoxy)pyridine scaffold is a "privileged structure" in medicinal chemistry.[1] It is structurally isomeric to the core pharmacophore found in potent LSD1 (Lysine Specific Demethylase 1) inhibitors .[1]

  • Mechanism: The piperidine nitrogen (pKa ~9.[1]5) mimics the positive charge of the histone lysine tail, while the pyridine ring engages in pi-stacking or hydrogen bonding within the enzyme active site.[1]

  • Synthesis Utility: This building block allows for the rapid diversification of the piperidine nitrogen (via reductive amination or amide coupling) to optimize potency and selectivity against MAO-A/B.[1]

Storage Stability[1][6]
  • Solid State: Stable for >2 years at -20°C if kept dry.[1] Hydrolysis of the ether linkage is negligible in the solid salt form.[1]

  • DMSO Solution: Stable for 6 months at -20°C.

  • Aqueous Solution: Use immediately.[1] The ether linkage is stable, but the free amine is prone to oxidation over time in solution.[1]

References

  • Wu, F., et al. (2016).[1] 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1.[1][3][4][5] Journal of Medicinal Chemistry / PMC. Retrieved from [Link]

    • Context: Describes the structure-activity relationship (SAR) of the isomeric piperidinyl-methoxy-pyridine scaffold in epigenetic drug discovery.

Sources

Application Note: Reagents and Protocols for the Deprotection of Boc-Piperidin-3-ylmethoxy Pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Boc-piperidin-3-ylmethoxy pyridine derivatives are highly versatile synthetic intermediates. They serve as critical building blocks in the discovery of complex pharmaceutical agents, including selective Cholesterol 24-Hydroxylase (CH24H) inhibitors ()[1] and pendrin (SLC26A4) inhibitors ()[2]. The removal of the tert-butyloxycarbonyl (Boc) protecting group is a mandatory transformation to unmask the piperidine amine for subsequent functionalization, such as cross-coupling, amidation, or reductive amination. This application note details the mechanistic causality, reagent selection, and self-validating experimental protocols for achieving high-yielding deprotection.

Chemical Properties & Mechanistic Causality

The deprotection of this specific bifunctional scaffold presents unique physicochemical dynamics that dictate reagent selection:

  • The Pyridine "Buffer" Effect: The pyridine ring is inherently basic (pKₐ ~5.2). During acid-mediated Boc cleavage, the pyridine nitrogen acts as an immediate thermodynamic sink, rapidly protonating to form a pyridinium ion. Consequently, a stoichiometric excess of acid (typically 10–20 equivalents) is strictly required to ensure sufficient proton activity remains to attack the Boc carbonyl.

  • Ether Linker Stability: The methoxy linker connecting the piperidine and pyridine rings is chemically robust. While aggressive Lewis acids (e.g., BBr₃) or refluxing concentrated mineral acids would cleave this ether, standard Boc deprotection reagents (TFA or HCl) at ambient temperatures leave the methoxy ether completely intact.

  • Bis-Salt Formation & Hydrophilicity: Post-deprotection, the unmasked piperidine (pKₐ ~10–11) is significantly more basic than the pyridine ring. The resulting product forms a bis-salt (e.g., dihydrochloride or bis-TFA salt). This drastically alters its solubility profile, making the intermediate highly hydrophilic and prone to yield loss during standard aqueous biphasic workups.

Mechanism A Boc-Piperidin-3-ylmethoxy Pyridine (Neutral Base) B Pyridine Protonation (Forms Pyridinium Ion) A->B + H+ (Fast) C Acidic Attack on Boc (Carbonyl Oxygen Protonation) B->C + Excess H+ D Cleavage & Elimination (Loss of t-Butyl Cation & CO2) C->D Rate Limiting E Bis-Salt Formation (Piperidinium-Pyridinium Di-salt) D->E + Anions (Cl- or TFA-)

Mechanistic pathway of acid-catalyzed Boc deprotection in pyridine derivatives.

Reagent Selection Matrix

To optimize the deprotection based on downstream requirements, researchers must select the appropriate acidic system. The table below summarizes the quantitative and qualitative parameters of the most effective reagents.

Reagent SystemSolventTemp (°C)Time (h)Product FormCausality / Best Use Case
TFA (10-20 eq) Dichloromethane (DCM)20–251–2Bis-TFA SaltRapid cleavage; ideal for small-scale discovery where the TFA salt can be used directly or freebased via SCX chromatography.
4M HCl 1,4-Dioxane20–252–4DihydrochlorideDrives reaction forward via precipitation of the insoluble HCl salt; excellent for large-scale isolation without aqueous workup.
3M HCl Methanol20–604–12DihydrochlorideUseful if the substrate has poor solubility in DCM/Dioxane, though prolonged heating may cause transesterification of other groups.

Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes a specific rationale (causality) and an analytical checkpoint to ensure the reaction proceeds as intended.

Protocol A: Deprotection via Trifluoroacetic Acid (TFA)

Recommended for rapid, small-scale library synthesis.

  • Dissolution: Dissolve 1.0 mmol of Boc-piperidin-3-ylmethoxy pyridine in 4.0 mL of anhydrous DCM.

    • Causality: DCM provides excellent solubility for the neutral starting material and has a low boiling point for easy downstream removal.

  • Acidification: Cool the solution to 0 °C using an ice bath. Dropwise, add 1.0 mL of Trifluoroacetic Acid (TFA) (~13 mmol).

    • Causality: Cooling prevents exothermic degradation. The massive stoichiometric excess overcomes the pyridine buffering effect.

  • Agitation: Remove the ice bath and stir the reaction at 20–25 °C for 2 hours.

    • Validation Checkpoint: Monitor via LC-MS or TLC (eluent: 10% MeOH in DCM). The starting material mass should completely disappear, replaced by the highly polar bis-TFA salt mass.

  • Concentration: Concentrate the mixture under reduced pressure. To ensure complete removal of excess TFA, add 5.0 mL of toluene and evaporate again (repeat twice).

    • Causality: Toluene forms an azeotrope with TFA, effectively stripping the residual acid without requiring a harsh basic aqueous workup.

Protocol B: Deprotection via 4M HCl in 1,4-Dioxane

Recommended for scalable synthesis and direct isolation of solid salts.

  • Dissolution: Dissolve 1.0 mmol of the substrate in 2.0 mL of anhydrous 1,4-dioxane.

  • Acidification: Add 2.5 mL of a commercially available 4M HCl in 1,4-dioxane solution (10.0 mmol).

  • Agitation & Precipitation: Stir at 20–25 °C for 3–4 hours.

    • Causality: As the Boc group is cleaved, the resulting dihydrochloride salt is highly insoluble in dioxane. The product will spontaneously precipitate as a white solid, driving the reaction equilibrium forward via Le Chatelier's principle.

  • Isolation: Filter the resulting suspension, wash the filter cake with cold diethyl ether (2 × 5 mL), and dry under high vacuum.

    • Validation Checkpoint: The isolated solid is the pure dihydrochloride salt, ready for immediate use in coupling reactions requiring a tertiary amine base (e.g., DIPEA) to neutralize the salt in situ.

Protocol C: Freebasing via SCX Catch-and-Release

Mandatory if downstream reactions are sensitive to acid salts or require the neutral free base.

  • Resin Preparation: Condition a Strong Cation Exchange (SCX-2) cartridge with 10 mL of Methanol.

  • Loading (Catch): Dissolve the crude bis-TFA or dihydrochloride salt in a minimum amount of Methanol and load it onto the SCX cartridge.

    • Causality: The sulfonic acid groups on the SCX resin ionically bind the protonated piperidine and pyridine nitrogens.

  • Washing: Wash the cartridge with 10 mL of Methanol.

    • Validation Checkpoint: Non-basic impurities (e.g., cleaved tert-butyl byproducts) are washed away. The eluent should show no product mass by LC-MS.

  • Elution (Release): Elute the pure free base using 10 mL of 2M Ammonia in Methanol.

    • Causality: The ammonia deprotonates the basic nitrogens, breaking the ionic bond with the resin and releasing the neutral Boc-deprotected piperidin-3-ylmethoxy pyridine. Concentrate the eluent to yield the pure free base.

Workflow S1 1. Dissolution (DCM or Dioxane) S2 2. Acid Addition (Excess TFA or 4M HCl) S1->S2 S3 3. Agitation (1-4 hours at 20-25°C) S2->S3 S4 4. Concentration (Azeotropic removal of volatiles) S3->S4 S5 5. Freebasing (SCX Catch-and-Release or Aq. NaOH) S4->S5

Step-by-step workflow for the deprotection and isolation of the free base.

References

  • Kajita, Y., Ikeda, S., Yoshikawa, M., Fukuda, H., Watanabe, E., Yano, J., Lane, W., Miyamoto, M., Ishii, T., Nishi, T., & Koike, T. (2022). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. Journal of Medicinal Chemistry, 65(4), 3343-3358.[Link]

  • Zhu, J. S., Lu, J. Y., Tan, J.-A., Rivera, A. A., Phuan, P.-W., Shatskikh, M. E., Son, J.-H., Haggie, P. M., Verkman, A. S., & Kurth, M. J. (2019). Synthesis and evaluation of tetrahydropyrazolopyridine inhibitors of anion exchange protein SLC26A4 (pendrin). Bioorganic & Medicinal Chemistry Letters, 29(16), 2119-2123.[Link]

Sources

Storage conditions for hygroscopic dihydrochloride salts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dihydrochloride (2HCl) salts are frequently employed in drug development to enhance the aqueous solubility and bioavailability of basic pharmaceutical ingredients (APIs). However, the ionic nature of these salts often imparts significant hygroscopicity—the tendency to adsorb water from the atmosphere. Uncontrolled moisture uptake leads to deliquescence, hydrolysis, crystal form changes, and dosing errors due to altered molecular weight. This application note details the thermodynamic mechanisms of moisture sorption and provides rigorous, field-proven protocols for the storage, handling, and weighing of these sensitive compounds.

The Thermodynamics of Hygroscopicity

To preserve sample integrity, one must understand the failure mechanism. Dihydrochloride salts possess high lattice energies, but the hydration enthalpy of the chloride ions and the protonated base often exceeds the energy required to break the crystal lattice.

When relative humidity (RH) exceeds the Critical Relative Humidity (CRH) of the salt, the solid begins to dissolve in the adsorbed water layer, leading to deliquescence . This is not merely a physical change; the introduction of water often catalyzes acid-mediated hydrolysis of the parent molecule.

Visualizing the Failure Mode

The following diagram illustrates the cascade of failure when 2HCl salts are exposed to improper environmental conditions.

HygroscopicFailure DrySalt Anhydrous 2HCl Salt Adsorption Surface Adsorption (Monolayer) DrySalt->Adsorption RH > 0% Condensation Capillary Condensation Adsorption->Condensation RH approaches CRH Deliquescence Deliquescence (Liquid Phase) Condensation->Deliquescence RH > CRH Degradation Chemical Degradation (Hydrolysis/Oxidation) Deliquescence->Degradation Acidic pH env. DosingError Dosing Error (MW Shift) Deliquescence->DosingError Water mass gain

Figure 1: The kinetic pathway of hygroscopic failure in dihydrochloride salts.

Critical Parameter Assessment: Water Sorption Isotherms

Before establishing a storage protocol, the specific hygroscopicity of the compound should be characterized. The gold standard method is Dynamic Vapor Sorption (DVS) .

Table 1: Hygroscopicity Classification (EP/USP Standards)

ClassificationMass Increase (at 80% RH, 25°C)Storage Implication
Non-hygroscopic< 0.2%Standard ambient storage possible.
Slightly hygroscopic0.2% – 2.0%Standard closure; avoid high humidity.
Moderately hygroscopic2.0% – 15.0%Desiccator required; secondary containment.
Very hygroscopic > 15.0% Inert gas purge + Desiccator + Freezer.
Deliquescent Liquefies Glove box or strictly inert handling only.

Note: Most small molecule 2HCl salts fall into the "Moderately" to "Very" hygroscopic categories. [1]

Protocol A: Long-Term Storage Workflow

This protocol ensures chemical stability over periods exceeding 30 days. The "Matryoshka" (nesting) principle is applied to create multiple barriers against moisture permeation.

Materials Required
  • Primary Container: Amber glass vial with Teflon-lined screw cap (Plastic allows moisture permeation).

  • Secondary Container: High-density polyethylene (HDPE) bottle or heat-sealed Mylar bag.

  • Desiccant: Molecular Sieves (3Å or 4Å) or Indicating Silica Gel.

  • Sealing Material: Parafilm M® or Teflon tape.

  • Inert Gas: Argon (preferred over Nitrogen due to higher density).

Step-by-Step Methodology
  • Vial Preparation: Ensure the primary glass vial is clean and baked dry if reused.

  • Gas Overlay: Gently flow Argon gas into the vial for 10–15 seconds to displace humid air. Tip: Do not blow the powder out; use a low flow rate.

  • Primary Seal: Cap the vial tightly. Wrap the junction between the cap and the glass neck with two layers of Parafilm M® or Teflon tape.

  • Secondary Containment: Place the sealed vial inside a larger HDPE bottle or Mylar bag containing a packet of activated desiccant.

    • Critical: Do not allow desiccant to touch the powder directly.

  • Temperature Control: Store at -20°C.

    • Why: Lowering temperature decreases the kinetic rate of hydrolysis and reduces the water vapor capacity of the headspace air.

Protocol B: Handling and Weighing (The "Working Stock" Method)

The most common point of failure occurs when a cold vial is opened in a humid lab, causing immediate condensation on the salt.

Workflow Logic

HandlingProtocol Start Remove from -20°C Equilibrate Equilibrate to Room Temp (30-60 mins, Unopened) Start->Equilibrate CRITICAL STEP CheckDesiccant Check Desiccant Color Equilibrate->CheckDesiccant Open Open in Controlled Env. (Glove Box or Cone) CheckDesiccant->Open Weigh Rapid Weighing (< 2 mins) Open->Weigh Reseal Purge & Reseal Weigh->Reseal

Figure 2: Operational workflow for handling cold-stored hygroscopic salts.

Detailed Methodology
  • Equilibration (The Golden Rule): Remove the secondary container from the freezer and place it on the bench. WAIT 45–60 MINUTES.

    • Mechanism: If opened cold, the vial surface temperature is below the dew point of the room air, causing instant water condensation inside the vial and on the salt.

  • Environment Prep: If a glove box is unavailable, create a "dry zone" using an inverted funnel connected to a gentle Nitrogen stream over the balance.

  • Anti-Static Measures: Hygroscopic salts often carry static charge, making them "jump." Use an ionizing anti-static gun on the vial and spatula before weighing.

  • Aliquot Strategy: For frequently used compounds, do not freeze/thaw the bulk stock repeatedly.

    • Action: On the first open, weigh out several "single-use" aliquots into separate vials. Store these as described in Protocol A.

  • Re-sealing: Wipe the rim of the vial with a Kimwipe (lint-free tissue) to ensure no granules compromise the seal. Purge with Argon and reseal immediately.

Troubleshooting and QC

If you suspect moisture uptake, perform these checks before using the compound for critical biological assays.

Table 2: Troubleshooting Guide

ObservationDiagnosisRemediation
Clumping / Caking Early stage moisture absorption.Vacuum dry over P₂O₅ for 24h. Re-verify mass.
Liquefaction Deliquescence (Advanced).Discard. Chemical purity is likely compromised.
Color Change Chemical degradation (Oxidation/Hydrolysis).Discard. Check HPLC/LC-MS purity.
Solubility Issues Formation of hydrates (Pseudopolymorphs).Adjust solvent or sonicate; verify concentration via UV-Vis.

References

  • United States Pharmacopeia (USP).USP <1241> Water-Solid Interactions in Pharmaceutical Systems. USP-NF.

    • Source:

  • Newman, A. W., & Reutzel-Edens, S. M. (2020).Hygroscopicity classification in the context of current and emerging solid-state guidelines. Pharmaceutical Development and Technology.

    • Source:

  • Sigma-Aldrich (Merck).Handling and Weighing of Hygroscopic Products. Technical Bulletin.

    • Source:

  • Food and Drug Administration (FDA).Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products.

    • Source:

Preparation of 4-(Piperidin-3-ylmethoxy)pyridine Free Base from its Dihydrochloride Salt

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, in-depth guide for the preparation of the free base form of 4-(Piperidin-3-ylmethoxy)pyridine from its corresponding dihydrochloride (2HCl) salt. The conversion from a salt to a free base is a critical step in many pharmaceutical and research applications, often necessary to enhance solubility in organic solvents for subsequent reactions, improve purification efficacy, or for specific biological assays.[1][2] This document outlines a detailed, step-by-step protocol for a standard acid-base extraction procedure. It includes the underlying chemical principles, safety precautions, necessary materials and equipment, and analytical methods for verification of the final product. The protocols described herein are designed to be self-validating, ensuring a high degree of purity and yield.

Introduction

4-(Piperidin-3-ylmethoxy)pyridine and its derivatives are significant scaffolds in medicinal chemistry, notably as inhibitors of enzymes such as Lysine Specific Demethylase 1 (LSD1), which is a target in cancer therapy.[3][4] These compounds are frequently synthesized and stored as hydrochloride salts to improve their stability and water solubility. However, for many synthetic transformations and analytical characterizations, the neutral, or "free base," form of the amine is required.

The conversion of an amine hydrochloride salt to its free base is a fundamental acid-base reaction.[1] The dihydrochloride salt of 4-(Piperidin-3-ylmethoxy)pyridine possesses two acidic protons on the piperidine and pyridine nitrogen atoms. The addition of a sufficiently strong base deprotonates these sites, rendering the molecule neutral and typically less soluble in water and more soluble in organic solvents.[5][6] This differential solubility is the cornerstone of the liquid-liquid extraction method detailed in this guide.

Chemical Principles

The liberation of the free base from its dihydrochloride salt is an equilibrium-driven process. The reaction is governed by the relative pKa values of the protonated amine and the conjugate acid of the added base.

Reaction: C₁₁H₁₆N₂O·2HCl + 2 NaOH → C₁₁H₁₆N₂O + 2 NaCl + 2 H₂O

The piperidinium and pyridinium moieties of the starting material are acidic. By introducing a strong base, such as sodium hydroxide (NaOH), the equilibrium is shifted to the right, favoring the formation of the deprotonated free base, sodium chloride, and water. A sufficiently high pH (typically >12) ensures complete deprotonation and maximizes the yield of the free base.[5]

Safety Precautions

All procedures should be performed in a well-ventilated fume hood.[7][8] Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile), must be worn at all times.[7]

  • Sodium Hydroxide (NaOH): A corrosive solid and solution. Causes severe skin burns and eye damage. Handle with extreme care.

  • Dichloromethane (DCM): A volatile and potentially carcinogenic organic solvent.[10] Avoid inhalation and skin contact.

  • Sodium Sulfate (Na₂SO₄): A hygroscopic solid, generally considered non-hazardous.

Materials and Equipment

Reagents
ReagentGradeSupplier
4-(Piperidin-3-ylmethoxy)pyridine 2HCl≥98%Commercially Available
Sodium Hydroxide (NaOH)Reagent GradeCommercially Available
Dichloromethane (DCM)HPLC GradeCommercially Available
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercially Available
Deionized WaterIn-house
Equipment
  • Magnetic stirrer and stir bar

  • Separatory funnel (appropriate size)

  • Erlenmeyer flasks

  • Beakers

  • Graduated cylinders

  • Round-bottom flask

  • Rotary evaporator

  • pH paper or pH meter

  • Glass funnel

  • Filter paper

Experimental Protocol

This protocol is designed for the conversion of 1 gram of 4-(Piperidin-3-ylmethoxy)pyridine 2HCl. The quantities can be scaled as needed, with appropriate adjustments to equipment size.

Preparation of Solutions
  • Aqueous NaOH Solution (2 M): Carefully dissolve 8.0 g of NaOH pellets in 100 mL of deionized water. Caution: This process is exothermic. It is advisable to cool the mixture in an ice bath during dissolution.

Free Base Liberation and Extraction

The following diagram illustrates the workflow for the liberation and extraction of the free base.

workflow Workflow for Free Base Preparation A Dissolve 4-(Piperidin-3-ylmethoxy)pyridine 2HCl in Deionized Water B Cool Solution in Ice Bath A->B C Slowly Add 2 M NaOH Solution (pH > 12) B->C D Transfer to Separatory Funnel C->D E Extract with Dichloromethane (3x) D->E F Combine Organic Layers E->F G Dry with Anhydrous Na₂SO₄ F->G H Filter and Concentrate (Rotary Evaporator) G->H I Yield Free Base Product H->I

Caption: Experimental workflow for the preparation of the free base.

Step-by-Step Procedure:

  • Dissolution: In a 100 mL Erlenmeyer flask, dissolve 1.0 g of 4-(Piperidin-3-ylmethoxy)pyridine 2HCl in 20 mL of deionized water. Stir until all the solid has dissolved.

  • Basification: Cool the solution in an ice bath. While stirring, slowly add the 2 M NaOH solution dropwise until the pH of the solution is greater than 12, as indicated by pH paper or a pH meter.[5] The free base may precipitate or form an oily layer.

  • Extraction: Transfer the basic aqueous solution to a 100 mL separatory funnel. Add 20 mL of dichloromethane to the separatory funnel.

  • Mixing and Separation: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure. Allow the layers to separate. The organic layer (DCM) will be the bottom layer.

  • Collection of Organic Layer: Drain the lower organic layer into a clean 100 mL Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the aqueous layer two more times with 20 mL portions of dichloromethane.[5] Combine all organic extracts.

  • Drying: Add anhydrous sodium sulfate to the combined organic extracts and swirl gently. Continue adding the drying agent until it no longer clumps together, indicating that the water has been removed.

  • Filtration: Filter the solution through a fluted filter paper into a pre-weighed round-bottom flask to remove the sodium sulfate.

  • Concentration: Remove the dichloromethane under reduced pressure using a rotary evaporator.

  • Final Product: The resulting residue is the 4-(Piperidin-3-ylmethoxy)pyridine free base. The product should be a viscous oil or a solid. Place the flask under high vacuum for a few hours to remove any residual solvent.

Characterization and Quality Control

To ensure the successful conversion and purity of the product, the following analytical techniques are recommended.

Thin Layer Chromatography (TLC)
  • Mobile Phase: A mixture of dichloromethane and methanol (e.g., 9:1 v/v) with a small amount of triethylamine (e.g., 0.5%) to prevent streaking of the basic amine.

  • Stationary Phase: Silica gel plates.

  • Visualization: UV light (254 nm) and/or staining with potassium permanganate.

  • Procedure: Spot the starting material (dissolved in water or methanol) and the final product (dissolved in dichloromethane) on the same TLC plate. The free base should have a higher Rf value (travel further up the plate) than the highly polar dihydrochloride salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Dissolve a small sample of the product in an appropriate deuterated solvent (e.g., CDCl₃). The spectrum should be consistent with the structure of 4-(Piperidin-3-ylmethoxy)pyridine. The absence of a broad peak corresponding to the N-H protons of the salt form and the characteristic shifts of the pyridine and piperidine protons will confirm the structure.

Mass Spectrometry (MS)
  • Technique: Electrospray Ionization (ESI) is suitable for this compound.

  • Expected Mass: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z consistent with the molecular weight of the free base (C₁₁H₁₆N₂O, MW = 192.26 g/mol ).

The following diagram illustrates the logical flow of the characterization process.

characterization Characterization Logic Start Final Product TLC TLC Analysis (Confirm Conversion) Start->TLC NMR ¹H NMR Spectroscopy (Structural Confirmation) TLC->NMR MS Mass Spectrometry (Molecular Weight Verification) NMR->MS Pure Pure Free Base MS->Pure

Caption: Logical workflow for the analytical characterization of the product.

Expected Results and Troubleshooting

ParameterExpected Outcome
Physical Appearance Colorless to pale yellow oil or solid.
Yield >90%
Purity (by TLC) Single spot with a higher Rf than the starting material.
Purity (by ¹H NMR) Spectrum consistent with the desired structure and free of solvent impurities.

Troubleshooting:

  • Low Yield:

    • Incomplete Basification: Ensure the pH of the aqueous solution is >12 before extraction.

    • Insufficient Extraction: Perform at least three extractions with dichloromethane to ensure complete removal of the product from the aqueous layer.

    • Emulsion Formation: If an emulsion forms during extraction, it can sometimes be broken by adding a small amount of brine (saturated NaCl solution).

  • Product Contamination:

    • Water in Final Product: Ensure the organic layer is thoroughly dried with anhydrous sodium sulfate before filtration and concentration.

    • Starting Material in Product: This indicates incomplete basification or extraction. Re-dissolve the product in DCM, wash with a basic aqueous solution, dry, and re-concentrate.

Conclusion

This application note provides a reliable and detailed protocol for the preparation of 4-(Piperidin-3-ylmethoxy)pyridine free base from its dihydrochloride salt. By following the outlined procedures for synthesis, extraction, and characterization, researchers can confidently obtain a high-purity product suitable for a wide range of applications in drug discovery and development. The principles and techniques described are broadly applicable to the conversion of other amine hydrochloride salts to their corresponding free bases.

References

  • BenchChem. (n.d.). Application Notes & Protocols: Purification Techniques for Piperidine Derivatives.
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]

  • Wikidoc. (2012, August 9). Freebase (chemistry). Retrieved from [Link]

  • Sdfine. (n.d.). PIPERIDINE. Retrieved from [Link]

  • Antibodies. (n.d.). 4-Piperidinopiperidine. Retrieved from [Link]

  • Wikipedia. (n.d.). Free base. Retrieved from [Link]

  • Zheng, Y., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 59(5), 2245–2256. Retrieved from [Link]

  • Zheng, Y., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PubMed. Retrieved from [Link]

  • MDPI. (2024, October 6). Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. Retrieved from [Link]

Sources

Advanced Applications of Pyridine-Piperidine Ethers in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Application Note and Protocol Guide for Drug Development Professionals

Introduction: The Strategic Value of the Pyridine-Piperidine Ether Scaffold

In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties often hinges on the strategic replacement of planar, lipophilic aromatic rings with


-rich, polar heterocycles. The pyridine-piperidine ether  scaffold has emerged as a privileged motif in Structure-Activity Relationship (SAR) studies, offering a unique combination of conformational flexibility, tunable basicity, and improved metabolic stability.

As a Senior Application Scientist, I frequently observe that the causality behind selecting this specific scaffold rests on three structural pillars:

  • The Ether Linkage : Unlike amide bonds, the ether oxygen provides rotational flexibility without introducing a hydrogen bond donor. This is critical for maintaining a lower topological polar surface area (tPSA), thereby enhancing blood-brain barrier (BBB) permeability for CNS targets[1].

  • The Pyridine Ring : Replacing a standard phenyl ring with a pyridine lowers the calculated partition coefficient (cLogP), introduces a hydrogen bond acceptor to interact with target binding pockets, and improves metabolic stability against CYP450-mediated oxidation[2].

  • The Piperidine Ring : The saturated nitrogen heterocycle increases the fraction of

    
     carbons (
    
    
    
    ), which correlates with higher clinical success rates. Its basic amine allows for salt formation (improving aqueous solubility), while the ring itself serves as a rigid vector to project substituents into 3D space[3].

This scaffold has been successfully deployed across diverse therapeutic areas, from Stearoyl Co-A desaturase 1 (SCD1) inhibitors for metabolic disorders[4] to highly selective CNS modulators.

Case Study 1: CNS Drug Discovery - M4 Muscarinic Receptor PAMs

The muscarinic M4 receptor is a heavily pursued target for the treatment of schizophrenia. However, developing highly selective Positive Allosteric Modulators (PAMs) with adequate CNS exposure is notoriously difficult.

During the discovery of the clinical candidate VU6025733 (AG06827), researchers replaced a planar fluorophenyl piperazine tail with a 2-methoxy-5-(piperidin-4-yloxy)pyridine moiety[1]. This transition from a rigid piperazine to a flexible pyridine-piperidine ether was the causal factor in achieving both sub-100 nM potency and robust brain penetrance[2].

Table 1: SAR Optimization of M4 PAM Analogs
CompoundScaffold ModificationhM4 EC50 (nM)CNS Exposure (

)
VU0641491 Fluorophenyl piperazine (Lead)>1000Low (<0.1)
Analog 5k Pyridine (Nitrogen ortho to ether)>5000Low
VU6025733 2-methoxy-5-(piperidin-4-yloxy)pyridine23High (0.8)

Mechanistic Insight: The position of the pyridine nitrogen is critical. Moving the nitrogen ortho to the ether linkage (Analog 5k) drastically reduces activity due to unfavorable lone-pair repulsion and the desolvation penalty of a misplaced hydrogen bond acceptor[1].

M4_Signaling ACh Acetylcholine (Orthosteric Agonist) M4 M4 Muscarinic Receptor (Conformational Shift) ACh->M4 Binds Orthosteric Site PAM Pyridine-Piperidine Ether PAM (Allosteric Modulator) PAM->M4 Binds Allosteric Site Gi Gi/o Protein Activation M4->Gi Signal Transduction AC Adenylyl Cyclase Inhibition Gi->AC Inhibits Ion Calcium Mobilization (Assay Readout via Gqi5) Gi->Ion Chimeric Pathway cAMP Decreased cAMP Levels AC->cAMP Reduces

Figure 1: M4 Muscarinic Receptor signaling pathway modulated by pyridine-piperidine ether PAMs.

Protocol 1: High-Throughput Calcium Mobilization Assay for M4 PAMs

To evaluate the efficacy of newly synthesized pyridine-piperidine ethers, a robust functional assay is required. Because M4 is a


-coupled receptor (which inhibits cAMP), standard readouts are low-throughput. We bypass this by using a chimeric 

protein, which forces the receptor to signal through the

pathway, releasing intracellular calcium[1].

Step-by-Step Methodology:

  • Cell Culture : Seed hM4/

    
    -CHO cells at 15,000 cells/well in 384-well black clear-bottom plates. Incubate overnight at 37°C.
    
  • Dye Loading : Remove media and add 20 μL of Fluo-4 AM calcium indicator dye (diluted in assay buffer with 2.5 mM probenecid to prevent dye efflux). Incubate for 45 minutes at 37°C.

  • Compound Addition (PAM Mode) : Using a functional drug screening system (FDSS), add 10 μL of the test pyridine-piperidine ether compound (10-point concentration curve). Incubate for 2.5 minutes to establish baseline fluorescence.

  • Agonist Challenge : Add an

    
     concentration of Acetylcholine (ACh).
    
  • Data Acquisition : Measure kinetic fluorescence (Ex: 480 nm / Em: 540 nm) for 3 minutes.

  • Self-Validating System Check : Always include a full concentration-response curve of a known reference standard (e.g., VU0641491) on every plate. A Z'-factor of >0.5 must be achieved for the assay to be considered valid.

Case Study 2: Metabolic Disease - GPR40 Full Agonists

GPR40 (FFAR1) is a G-protein-coupled receptor expressed in pancreatic β-cells that stimulates insulin secretion. In the development of the full agonist SCO-267, researchers encountered a classic SAR hurdle: the initial biaryl lead compounds were too lipophilic and planar, leading to poor solubility and off-target toxicity[3].

By replacing the central benzene ring with a saturated piperidine ether, the research team successfully broke the aromaticity of the system. This allowed the molecule to better fit the spatial subtleties of the GPR40 binding pocket[5].

Table 2: SAR of GPR40 Agonists
CompoundCentral LinkerEC50 (nM)Emax (%)cLogP
Compound 1 Biaryl (Phenyl-Phenyl)150885.8
Compound 3 4-Piperidine ether>1000Poor4.2
Compound 4a 4-Methyl piperidine ether421024.9
SCO-267 Optimized Pyridine-Piperidine ether121153.5

Mechanistic Insight: While the un-methylated 4-piperidine ether (Compound 3) suffered a loss in activity due to an unfavorable conformational shift, the addition of a methyl group (Compound 4a) locked the piperidine into the bioactive chair conformation. Further optimization into a pyridine-piperidine ether (SCO-267) drastically lowered the cLogP while maximizing functional efficacy[6].

Protocol 2: LC-MS Based Saturation Binding Assay

Traditional radioligand binding assays require tritiated compounds, which are hazardous and expensive. For piperidine ethers, label-free LC-MS/MS quantification provides a highly trustworthy, self-validating alternative[3].

Step-by-Step Methodology:

  • Membrane Preparation : Isolate cell membranes from GPR40-expressing HEK293 cells using differential centrifugation. Resuspend in binding buffer (50 mM HEPES, 10 mM

    
    , 1% BSA, pH 7.4).
    
  • Incubation : Incubate 50 μg of membrane protein with varying concentrations of the test piperidine ether (1 nM to 10 μM) in a 96-well plate for 2 hours at room temperature to reach equilibrium.

  • Filtration : Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a vacuum manifold. Wash three times with ice-cold buffer.

  • Extraction : Extract the bound ligand from the filters using 100 μL of Acetonitrile/Methanol (1:1 v/v) containing a deuterated internal standard.

  • LC-MS/MS Quantification : Analyze the extract using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Self-Validating System Check : Run a parallel non-specific binding (NSB) control plate containing 10 μM of a known competitor (e.g., TAK-875). Subtract NSB from total binding to calculate specific binding.

Synthetic Methodologies & Workflows

The synthesis of pyridine-piperidine ethers generally follows one of two causal pathways depending on the electron density of the pyridine ring: Nucleophilic Aromatic Substitution (


)  or the Mitsunobu Reaction .

SAR_Workflow Design Scaffold Design (Pyridine-Piperidine Ether) Synth Parallel Synthesis (SNAr / Mitsunobu) Design->Synth Chemical Space Exploration InVitro In Vitro Screening (Target Affinity & Efficacy) Synth->InVitro Compound Library ADME ADME Profiling (Microsomal Stability, cLogP) InVitro->ADME Hit Identification ADME->Design SAR Feedback Loop InVivo In Vivo Efficacy (PK/PD Models) ADME->InVivo Lead Selection

Figure 2: Iterative SAR workflow for optimizing pyridine-piperidine ether drug candidates.

Protocol 3: General Protocol for Piperidine-Ether Synthesis

When the pyridine ring is electron-deficient (e.g., possessing a halogen ortho or para to the leaving group),


 is the preferred method as it avoids the generation of triphenylphosphine oxide waste associated with Mitsunobu conditions.

Step-by-Step Methodology:

  • Deprotonation : In an oven-dried flask under inert

    
     atmosphere, dissolve 1.0 eq of N-Boc-piperidin-4-ol in anhydrous DMF (0.2 M). Cool to 0°C.
    
  • Base Addition : Slowly add 1.5 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil). Stir for 30 minutes until hydrogen gas evolution ceases, forming the alkoxide.

  • Coupling : Dropwise add 1.2 eq of the appropriate 2-halo-pyridine (e.g., 5-bromo-2-fluoropyridine).

  • Heating : Heat the reaction mixture to 80°C for 4–6 hours. Monitor progression via LC-MS.

  • Workup : Quench the reaction with saturated aqueous

    
    . Extract three times with Ethyl Acetate. Wash the combined organic layers with brine (to remove DMF), dry over 
    
    
    
    , and concentrate under reduced pressure.
  • Purification & Validation : Purify via silica gel flash chromatography (Hexanes/EtOAc). Trustworthiness Check: Confirm ether formation via

    
    -NMR by observing the characteristic downfield shift of the piperidine's C4 methine proton (typically shifting from ~3.8 ppm to ~4.5 ppm upon etherification).
    

Conclusion

The pyridine-piperidine ether scaffold is a powerful tool in the medicinal chemist's arsenal. By meticulously controlling the spatial geometry, basicity, and lipophilicity of a molecule, researchers can rescue failed planar leads and transform them into highly efficacious, orally bioavailable clinical candidates. Whether optimizing allosteric modulators for the CNS or full agonists for metabolic targets, the rigorous application of the SAR principles and self-validating protocols outlined above will ensure high-confidence data generation.

References

1.[4] An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors, RSC Advances,[Link] 2.[1],[2] Discovery of VU6025733 (AG06827): A Highly Selective, Orally Bioavailable, and Structurally Distinct M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator (PAM) with Robust In Vivo Efficacy, PMC / ACS Chemical Neuroscience,[Link] 3.[3],[5],[6] Design and Identification of a GPR40 Full Agonist (SCO-267) Possessing a 2-Carbamoylphenyl Piperidine Moiety, Journal of Medicinal Chemistry (ACS Publications),[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Pyridine-Piperidine Ether Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. Constructing an ether linkage between a pyridine and a piperidine ring (e.g., coupling a hydroxypiperidine with a halopyridine, or a hydroxypyridine with a hydroxypiperidine) is a notoriously challenging transformation.

This guide addresses the three most common synthetic strategies—Nucleophilic Aromatic Substitution (SNAr), the Mitsunobu Reaction, and Buchwald-Hartwig Cross-Coupling—providing mechanistic troubleshooting, quantitative data, and self-validating protocols to maximize your ether yields.

Nucleophilic Aromatic Substitution (SNAr)

Q: Why is my SNAr yield stalling below 10% when coupling N-Boc-4-hydroxypiperidine with 2-chloropyridine?

The Causality: While the pyridine nitrogen is electron-withdrawing, an unactivated 2-chloropyridine is highly deactivated for SNAr compared to other heterocycles. In fact, 2-chloropyridine is approximately 108 times less reactive toward nucleophiles than 2-chloropyrimidine under standard SNAr conditions (1). The chloride leaving group does not sufficiently stabilize the anionic Meisenheimer intermediate. To drive this reaction, you must switch the leaving group to fluorine. Fluorine's extreme electronegativity vastly stabilizes the transition state, accelerating the rate-determining addition step.

Quantitative Data: Reactivity of Halopyridines in SNAr
SubstrateLeaving GroupRelative ReactivityRecommended Activation Strategy
2-Fluoropyridine -FHighStandard Base (NaH, Cs₂CO₃), Heat
2-Chloropyridine -ClVery Low (~10⁻⁸ vs Pyrimidine)Microwave irradiation, EWG substitution (-NO₂, -CF₃)
2-Bromopyridine -BrLowTransition-metal catalysis (Pd, Cu) required
Self-Validating Protocol: Optimized SNAr Workflow
  • Alkoxide Formation: Dissolve 1.0 eq of N-Boc-4-hydroxypiperidine in anhydrous DMF. Cool to 0 °C and add 1.2 eq of NaH (60% dispersion in mineral oil).

    • Validation Checkpoint: Observe the reaction for H₂ gas evolution. The cessation of bubbling (typically 15–30 minutes) is your self-validating indicator that complete alkoxide formation has occurred.

  • Coupling: Add 1.1 eq of 2-fluoropyridine dropwise to the alkoxide solution.

  • Heating: Warm the reaction to 80 °C and stir for 4–6 hours.

    • Validation Checkpoint: TLC monitoring (EtOAc/Hexane) should show the complete disappearance of the highly polar hydroxypiperidine spot.

  • Workup: Quench carefully with ice water. Extract with EtOAc and wash the organic layer with 5% aqueous LiCl (3x) to completely remove DMF, followed by brine. Dry over Na₂SO₄ and concentrate.

The Mitsunobu Reaction

Q: I am getting massive amounts of elimination product and hydrazine alkylation instead of the desired ether. How do I fix this?

The Causality: In a standard Mitsunobu reaction utilizing DEAD/DIAD and PPh₃, the pKa of the acidic component (the pyridinol) strictly dictates the reaction pathway. If the pyridinol has a pKa > 11, the betaine intermediate fails to deprotonate it efficiently. Consequently, the unprotonated hydrazo anion directly attacks the alkoxyphosphonium intermediate, leading to the alkylated hydrazine side product (2). Furthermore, the slow addition of azodicarboxylate in the presence of excess alcohol promotes the elimination of the hydroxypiperidine.

To bypass this, switch to a modified protocol using 1,1'-(azodicarbonyl)dipiperidine (ADDP) and polymer-supported triphenylphosphine (PS-PPh₃).

G Start Hydroxypiperidine + Pyridinol Reagents Add PPh3 + DEAD/DIAD (Standard) Start->Reagents pKa Is Pyridinol pKa < 11? Reagents->pKa Success Desired Ether Linkage pKa->Success Yes Fail Hydrazine Alkylation (Side Product) pKa->Fail No (pKa > 11) Mod Use ADDP + PS-PPh3 (Modified Mitsunobu) Fail->Mod Troubleshoot Mod->Success

Logic tree for Mitsunobu etherification based on pyridinol pKa.

Self-Validating Protocol: ADDP/PS-PPh₃ Modified Mitsunobu
  • Resin Swelling: Suspend 1.5 eq of Polymer-supported triphenylphosphine (PS-PPh₃) in anhydrous THF and stir gently for 15 minutes.

  • Reagent Addition: Add 1.0 eq of N-Boc-4-hydroxypiperidine and 1.0 eq of the target pyridinol to the suspension.

  • Activation: Cool the mixture to 0 °C and add 1.5 eq of ADDP.

    • Validation Checkpoint: The reaction mixture will transition in appearance as the active betaine forms. ADDP is less prone to causing elimination than DEAD/DIAD (3).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Purification: Filter the mixture through a fritted funnel.

    • Validation Checkpoint: The PS-PPh₃ oxide resin and the reduced ADDP hydrazine byproduct will remain on the frit (ADDP-H₂ precipitates out of THF). The filtrate should contain highly pure product, bypassing the tedious column chromatography usually required to remove triphenylphosphine oxide.

Palladium-Catalyzed (Buchwald-Hartwig) Etherification

Q: My Pd-catalyzed etherification stalls at 20% conversion. Is the pyridine poisoning the catalyst?

The Causality: Yes. Unhindered basic heterocycles like pyridine are excellent σ-donors. They can easily displace monodentate phosphine ligands from the Palladium(II) intermediate, forming a stable, unreactive off-cycle complex that effectively "poisons" the catalyst. To prevent this, you must use sterically demanding, pre-organized bidentate phosphine ligands (such as Josiphos, BINAP, or DPPF). The rigid backbone of these ligands forces them to chelate the palladium center tightly, preventing the pyridine nitrogen from coordinating and keeping the catalyst in the active cycle (4).

G Pd0 Pd(0)L_n Catalyst OxAdd Oxidative Addition (Halopyridine) Pd0->OxAdd PdII Pd(II) Aryl Halide Complex OxAdd->PdII Coord Alkoxide Coordination (Hydroxypiperidine + Base) PdII->Coord Poison Catalyst Deactivation (Pyridine N-Coordination) PdII->Poison Poor Ligand Choice PdII_Alk Pd(II) Aryl Alkoxide Complex Coord->PdII_Alk RedElim Reductive Elimination PdII_Alk->RedElim RedElim->Pd0 Regenerate Product Pyridine-Piperidine Ether RedElim->Product Ligand Bidentate Ligand (e.g., Josiphos/BINAP) Ligand->PdII Prevents Deactivation

Buchwald-Hartwig catalytic cycle highlighting pyridine deactivation.

Quantitative Data: Ligand Selection for Buchwald-Hartwig Etherification
Ligand TypeExamplePyridine Poisoning ResistanceExpected Yield
Monodentate PPh₃, P(t-Bu)₃Low (Easily displaced by pyridine N)< 20%
Bidentate BINAP, DPPFHigh (Chelation prevents displacement)70 - 85%
Pre-organized Bidentate JosiphosVery High (Extreme steric shielding)> 90%
Self-Validating Protocol: Buchwald-Hartwig Etherification
  • Reaction Setup: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 5 mol% Pd(OAc)₂, 6 mol% Josiphos (or BINAP), and 1.5 eq of Cs₂CO₃.

  • Substrate Addition: Add 1.0 eq of 2-bromopyridine and 1.2 eq of N-Boc-4-hydroxypiperidine dissolved in anhydrous, thoroughly degassed toluene (0.2 M).

  • Catalysis: Seal the flask, remove it from the glovebox, and heat at 100 °C for 12 hours under vigorous stirring.

    • Validation Checkpoint: Monitor the color of the solution. A stable orange/yellow hue indicates an active, healthy catalytic cycle. If the solution rapidly turns dark black with a fine precipitate, "Palladium black" has formed, indicating catalyst death (likely due to oxygen ingress or ligand displacement).

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the inorganic base and precipitated palladium residues. Concentrate the filtrate and purify via flash chromatography.

References

  • ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists National Institutes of Health (NIH) / PMC[Link]

  • Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides National Institutes of Health (NIH) / PMC [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? National Institutes of Health (NIH) / PMC [Link]

Sources

Troubleshooting solubility issues with pyridine dihydrochloride salts

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Solubility Issues with Pyridine Dihydrochloride Salts

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility behaviors of pyridine dihydrochloride salts. These compounds are fundamental building blocks in pharmaceutical synthesis, yet their physical properties—extreme hygroscopicity, pH-dependent ionization, and susceptibility to the common ion effect—often lead to unexpected precipitation, "oiling out" during recrystallization, or failed extractions.

This guide provides a mechanistic framework and field-proven protocols to systematically troubleshoot and resolve these solubility challenges.

Visual Diagnostic Workflow

Workflow A Solubility Issue with Pyridine Dihydrochloride B Oils Out During Crystallization A->B C Precipitates in Aqueous Media A->C D Insoluble in Organic Solvent A->D B1 Cause: Hygroscopicity / Water Contamination B->B1 C1 Cause: Common Ion Effect (Excess Cl-) or High pH C->C1 D1 Cause: Low Polarity / Lack of H-Bonding D->D1 B2 Fix: Anhydrous Solvent + Anti-Solvent (Ether) B1->B2 C2 Fix: Reduce [Cl-] or Lower pH (< 2.0) C1->C2 D2 Fix: Switch to MeOH, EtOH, or Chloroform D1->D2

Diagnostic workflow for troubleshooting pyridine dihydrochloride solubility issues.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does my pyridine dihydrochloride salt "oil out" instead of crystallizing during recrystallization? A1: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute is depressed below the saturation temperature of the solvent system. Pyridine hydrochloride salts are 1[1]. When exposed to ambient humidity, the absorbed water disrupts the crystal lattice, causing the salt to separate as a dense, viscous oil rather than forming a highly ordered crystalline solid. Causality & Fix: To force crystallization, you must eliminate water. Use strictly anhydrous solvents and employ a solvent/anti-solvent crystallization strategy. Dissolve the crude salt in a minimal amount of a polar protic solvent (like hot methanol or isopropanol), and slowly titrate in a 2 until the cloud point is reached[2].

Q2: My dihydrochloride salt is highly soluble in water, but it unexpectedly precipitates when I wash my reaction mixture with brine. Why? A2: This is a classic manifestation of the Common Ion Effect . While pyridine hydrochloride salts boast massive aqueous solubility in pure water (ranging from 3[3]), the introduction of a saturated sodium chloride (brine) solution floods the system with excess chloride ions (Cl⁻). According to Le Chatelier’s principle, this excess of common ions drives the dissociation equilibrium to the left, 4[4]. Slightly soluble hydrochlorides are 5[5]. Causality & Fix: Avoid using concentrated brine or HCl washes if you intend to keep the salt in the aqueous phase. Instead, use a dilute sulfate or phosphate buffer to control ionic strength without introducing common chloride ions.

Mechanism Solid Pyridine·2HCl (Solid) Crystal Lattice Aqueous PyridineH+ (aq) + 2Cl- (aq) Dissociated Ions Solid->Aqueous Dissolution (High Solubility in pure H2O) Aqueous->Solid Precipitation (Le Chatelier's Principle) Excess Excess Cl- (aq) (e.g., from Brine/HCl) Excess->Aqueous Drives Equilibrium Left (Common Ion Effect)

Mechanistic equilibrium demonstrating the Common Ion Effect on dihydrochloride salts.

Q3: How does pH affect the solubility profile of my salt in aqueous media? A3: Dihydrochloride salts possess 6[6]. If the pH of your aqueous medium rises (even slightly), the dihydrochloride salt can rapidly deprotonate, converting into the7 or the free basic pyridine derivative[7]. This sudden drop in apparent solubility leads to immediate precipitation. Ensure your aqueous phase is maintained at a pH < 2.0 to preserve the fully protonated, highly soluble dihydrochloride state.

Q4: Which organic solvents are best for dissolving pyridine dihydrochloride salts for synthesis? A4: Due to their ionic nature, these salts are completely3[3]. However, because the charge on the pyridinium ring is somewhat delocalized, they exhibit partial ionicity and can form strong hydrogen bonds. They are (ethanol, methanol) and moderately soluble in 1 and dichloromethane[1], making the latter ideal for organic extractions or column chromatography loading.

Quantitative Solubility Data

Solvent SystemRelative SolubilityMechanistic Notes & Applications
Pure Water Very High (85–560 g/100 mL)Highly pH-dependent; requires acidic conditions to prevent free-base precipitation[3][6][8].
Aqueous Brine (NaCl) Low to ModerateSolubility drastically reduced due to the Common Ion Effect[5][9].
Methanol / Ethanol High (~50 mg/mL in EtOH)Excellent primary solvents for recrystallization and H-bonding stabilization[2].
Chloroform / DCM ModerateOptimal for organic-phase reactions and silica gel column loading[1][2].
Diethyl Ether / Acetone InsolubleIdeal anti-solvents to induce controlled crystallization[2][3].

Field-Proven Experimental Protocols

Protocol 1: Anhydrous Solvent/Anti-Solvent Recrystallization (Preventing "Oiling Out") Self-Validating Principle: If the solution oils out upon cooling, water is still present in the system, or the cooling rate was too rapid. Re-heating the mixture to a clear solution and adjusting the anti-solvent ratio validates the system dynamically.

  • Preparation: Thoroughly dry the crude pyridine dihydrochloride salt under high vacuum (or lyophilize) for 12 hours to remove ambient moisture.

  • Dissolution: Suspend the dried salt in a minimal volume of anhydrous methanol (or isopropanol) in a round-bottom flask. Heat gently to the solvent's boiling point with continuous stirring until 2[2].

  • Anti-Solvent Titration: Remove the flask from the heat source. Dropwise, add anhydrous diethyl ether (anti-solvent) while stirring vigorously. Stop adding when the solution becomes faintly turbid (the cloud point).

  • Equilibration: Gently reheat the mixture just until the turbidity clears.

  • Controlled Crystallization: Allow the flask to cool slowly to room temperature undisturbed. Do not place it directly in an ice bath, as rapid thermal shock promotes oiling out. Once at room temperature, transfer to a 4°C fridge to maximize yield.

  • Isolation: Filter the resulting crystals rapidly under an inert atmosphere (e.g., nitrogen blanket) to prevent re-absorption of atmospheric moisture, and wash with cold, anhydrous diethyl ether.

Protocol 2: Aqueous Extraction Avoiding the Common Ion Effect Self-Validating Principle: If precipitation occurs in the separatory funnel during extraction, the chloride concentration has exceeded the solubility product constant (


). Immediate dilution with pure water will reverse the precipitation, validating the common ion mechanism.
  • Acidification: Ensure the aqueous phase is acidified to pH < 2.0 using dilute sulfuric acid (

    
    ) rather than hydrochloric acid (
    
    
    
    ). This maintains the dihydrochloride state without adding common chloride ions.
  • Phase Separation: Extract the aqueous layer with dichloromethane (DCM). The highly polar impurities will remain in the aqueous phase, while the partially ionic pyridine salt can partition into the DCM if a counter-ion extraction strategy is employed, or remain in the aqueous phase if washing away organic impurities[2].

  • Washing: If washing the organic phase to remove water-soluble impurities, use a 5% sodium sulfate (

    
    ) solution instead of standard brine (NaCl). This9[9].
    

References

  • Pyridine hydrochloride - CAS-Number 628-13-7 - Order from Chemodex , Chemodex. 1

  • CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride , Google Patents. 3

  • Pyridine hydrochloride, 98% 50 g | Buy Online , Thermo Scientific Alfa Aesar / Fisher Scientific. 8

  • Impact of the Amount of Excess Solids on Apparent Solubility , ResearchGate. 7

  • Pyridine 98 628-13-7 , Sigma-Aldrich.

  • Technical Support Center: Purification of 4-(4-Chlorobutyl)pyridine Hydrochloride and Its Derivatives , Benchchem. 2

  • How to prevent CAY 10462 dihydrochloride... , Benchchem. 6

  • Precaution on use of hydrochloride salts in pharmaceutical formulation , PubMed. 5

  • Common-ion effect , Wikipedia. 4

  • Common Ion Effect - Chemistry LibreTexts , LibreTexts. 9

Sources

Technical Support Center: Optimizing Recrystallization of Piperidine Dihydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for the crystallization of piperidine dihydrochloride derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying these often challenging compounds. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your purification process with confidence.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during the recrystallization of piperidine dihydrochloride derivatives.

Q1: What is the best starting solvent for recrystallizing a piperidine dihydrochloride? A: Due to their salt nature, piperidine dihydrochlorides are highly polar. The best starting points are typically polar protic solvents like ethanol, methanol, or isopropanol.[1][2] Water can also be effective, but often the solubility is too high even at cold temperatures, leading to poor recovery.[1][3] A mixed-solvent system, such as ethanol/water or isopropanol/diethyl ether, is frequently the most effective approach.[2][3]

Q2: My compound "oiled out" instead of forming crystals. What happened and how do I fix it? A: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid instead of a solid.[4][5] This typically happens when the solution becomes supersaturated at a temperature that is higher than the melting point of your compound in the solvent mixture.[4] It is a common issue with impure compounds, which have a depressed melting point, or when a solution is cooled too quickly.[4][6]

  • Immediate Fix: Re-heat the solution to dissolve the oil, add a small amount of the "good" (more soluble) solvent to decrease the supersaturation level, and allow it to cool much more slowly.[4][6][7]

  • Prevention: Use a more dilute solution, slow down the cooling rate, or select a different solvent system with a lower boiling point.[7][8]

Q3: No crystals are forming, even after cooling the solution in an ice bath. What should I do? A: This indicates that the solution is not sufficiently supersaturated. There are several potential causes and remedies:

  • Too Much Solvent: This is the most common reason.[7] Gently heat the solution and evaporate some of the solvent to increase the concentration.[4]

  • Inducing Nucleation: If the solution is supersaturated but no crystals have formed, nucleation needs to be induced. Try scratching the inside of the flask with a glass rod just below the solvent line.[7][9]

  • Seeding: Add a tiny crystal from a previous batch (a "seed crystal") to the solution.[7] This provides a template for crystal growth and is a highly effective method to initiate crystallization.[10][11]

Q4: My final product has a very low yield. How can I improve it? A: Low yield is often a result of the compound having significant solubility in the mother liquor even at low temperatures, or using too much solvent during the initial dissolution.[4]

  • Minimize Solvent: Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the compound.[1]

  • Optimize Cooling: Ensure the flask is cooled for a sufficient amount of time in an ice bath to maximize precipitation.

  • Second Crop: The remaining solution (mother liquor) after filtration still contains dissolved product. You can often obtain a "second crop" of crystals by concentrating the mother liquor by boiling off some solvent and re-cooling.[1] Note that this second crop may be less pure than the first.

In-Depth Troubleshooting Guides

This section provides a more detailed, stage-by-stage analysis of the recrystallization process with advanced troubleshooting strategies.

Guide 1: Mastering Solvent Selection

The choice of solvent is the most critical factor in a successful recrystallization. For piperidine dihydrochlorides, the high polarity of the two HCl salts dominates solubility behavior.

Understanding the Chemistry

Piperidine dihydrochlorides are ionic salts with high lattice energy. They require polar solvents that can effectively solvate both the ammonium cation and the chloride anions. The ideal solvent should dissolve the compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4°C).[3]

Systematic Solvent Screening Protocol
  • Preparation: Place approximately 20-30 mg of your crude material into several small test tubes.

  • Single Solvent Test: To each tube, add a different polar solvent (e.g., ethanol, isopropanol, acetonitrile, water) dropwise at room temperature. A good candidate solvent will show poor solubility.[12]

  • Heating Test: Gently heat the tubes that showed poor solubility at room temperature. A suitable solvent will fully dissolve the compound upon heating.[12]

  • Cooling Test: Allow the dissolved solutions to cool slowly to room temperature, then place them in an ice bath. The formation of a crystalline precipitate indicates a promising solvent.[12]

Data-Driven Solvent Choice
SolventBoiling Point (°C)Polarity IndexSuitability for Piperidine Dihydrochlorides
Water10010.2Excellent solvent when hot, but often too good when cold, leading to low yields. Good for mixed-solvent systems.[1]
Methanol655.1Good general-purpose solvent for polar compounds, but its low boiling point can be a disadvantage.[1]
Ethanol (95%)784.3An excellent and very common choice. Often provides a good balance of solubility.[1]
2-Propanol (IPA)823.9Often preferred over ethanol for hydrochloride salts as it can be less solubilizing, potentially leading to higher recovery.[2]
Acetonitrile825.8A polar aprotic option that can be useful, especially in mixed-solvent systems.[13]
Acetone565.1Generally too low of a boiling point for effective recrystallization but can be useful as a wash or as part of an anti-solvent system.[1][2]
The Power of Mixed-Solvent Systems

When no single solvent provides the ideal solubility profile, a mixed-solvent system is the solution.[8] This involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a "poor" or "anti-solvent" in which it is insoluble, until the solution becomes turbid (cloudy).[9][14]

Common Pairs for Piperidine Dihydrochlorides:

  • Ethanol / Diethyl Ether

  • Isopropanol / Ethyl Acetate

  • Methanol / Acetonitrile[13]

  • Water / Ethanol[3]

G start Start: Crude Piperidine Dihydrochloride test_polar_protic Test solubility in polar protic solvents (Ethanol, IPA, Methanol) start->test_polar_protic is_soluble_hot Is it soluble when hot AND insoluble when cold? test_polar_protic->is_soluble_hot use_single SUCCESS: Use single solvent system. is_soluble_hot->use_single Yes is_too_soluble Is it too soluble even when cold? is_soluble_hot->is_too_soluble No end Proceed to Crystallization use_single->end is_too_soluble->test_polar_protic No, Insoluble (Try another solvent) mixed_solvent ACTION: Use a mixed-solvent system. is_too_soluble->mixed_solvent Yes dissolve_good 1. Dissolve compound in minimum hot 'good' solvent (e.g., Ethanol). mixed_solvent->dissolve_good add_anti 2. Add 'anti-solvent' (e.g., Ether) dropwise until cloudy. dissolve_good->add_anti re_clarify 3. Add a drop of 'good' solvent to clarify. add_anti->re_clarify cool_slowly 4. Cool slowly to crystallize. re_clarify->cool_slowly cool_slowly->end

Guide 2: Troubleshooting Crystallization & Crystal Growth

This guide focuses on the critical phase where the dissolved solid comes out of solution.

Problem: Oiling Out - A Deeper Dive

Oiling out is a form of liquid-liquid phase separation that precedes crystallization.[5][15] The oily droplets are an amorphous, product-rich phase that often traps impurities more effectively than the solvent, defeating the purpose of recrystallization.[4][5]

Causality & Advanced Solutions:

  • High Supersaturation: The solution is cooled too fast, exceeding the solubility limit at a temperature above the compound's melting point.

    • Solution: Slow the cooling rate dramatically. Insulate the flask by placing it on a wood block or in an inverted beaker to create a pocket of air.[4]

  • Impurities: Significant impurities can depress the melting point of the compound, making oiling out more likely.

    • Solution: Consider a pre-purification step. If impurities are colored, adding activated charcoal to the hot solution and performing a hot gravity filtration can remove them before cooling.[1][6]

  • Seeding Strategy: Introduce seed crystals while the solution is still warm, just below the saturation point. This encourages crystal growth in the metastable zone, where spontaneous nucleation (and oiling) is less likely to occur.[16]

Problem: Persistent Failure to Crystallize

If scratching and cooling fail, more robust methods are needed.

Causality & Advanced Solutions:

  • Insufficient Concentration: The solution is simply too dilute.

    • Solution: Reduce the solvent volume via rotary evaporation and attempt the crystallization again.[4]

  • Solvent-Induced Inhibition: The chosen solvent may be hindering nucleation.

    • Solution: If using a mixed-solvent system, try adding slightly more of the anti-solvent. Alternatively, a complete change of solvent system may be required.[4]

  • Seeding Protocol: Prepare a seed stock by crushing a few pure crystals in a small amount of the mother liquor. Add a very small volume (e.g., a few microliters) of this stock to the cooled, supersaturated solution to initiate crystallization.[10]

G start Experiment Outcome outcome What was the result after cooling? start->outcome oil An Oil Formed outcome->oil Oiling Out no_xtal No Crystals Formed outcome->no_xtal Clear Solution poor_yield Low Yield / Purity outcome->poor_yield Impure / Few Crystals sol_oil_1 CAUSE: Cooled too quickly or too concentrated. oil->sol_oil_1 sol_noxtal_1 CAUSE: Solution is too dilute. no_xtal->sol_noxtal_1 sol_poor_1 CAUSE: Too much solvent used / Compound is still soluble when cold. poor_yield->sol_poor_1 sol_oil_2 SOLUTION: Re-heat, add more 'good' solvent, cool slowly. sol_oil_1->sol_oil_2 sol_oil_3 ADVANCED: Seed the solution while warm to bypass oiling phase. sol_oil_2->sol_oil_3 sol_noxtal_2 SOLUTION: Reduce solvent volume (boil off / rotovap). sol_noxtal_1->sol_noxtal_2 sol_noxtal_3 SOLUTION: Induce nucleation (scratch flask, add seed crystal). sol_noxtal_2->sol_noxtal_3 sol_poor_2 SOLUTION: Use minimum hot solvent. Ensure adequate cooling time. sol_poor_1->sol_poor_2 sol_poor_3 SOLUTION: Collect 'second crop' from mother liquor. sol_poor_2->sol_poor_3

Guide 3: Post-Crystallization: Washing and Drying

Properly collecting and drying your crystals is essential to maintain the purity achieved during recrystallization.

Q: What is the correct way to wash the collected crystals? A: The goal of washing is to remove the impurity-laden mother liquor that coats the crystals without dissolving the crystals themselves.

  • Protocol: Always wash the crystals with a small amount of ice-cold recrystallization solvent.[1] Using solvent at room temperature or warmer will dissolve a significant portion of your product, reducing the yield.

  • Technique: With the vacuum off, add a small volume of the cold solvent to the crystals in the Büchner funnel. Gently break up the crystal cake with a spatula to ensure all crystals are washed. Reapply the vacuum to pull the wash solvent through.[17]

Q: My crystals are taking a very long time to dry. Can I heat them in an oven? A: While tempting, heating hydrochloride salts in an oven is generally not recommended unless you are certain of their thermal stability and are using a vacuum oven at a controlled, low temperature.

  • Best Practice: The safest and most effective method is to dry the crystals under high vacuum (in a desiccator or using a Schlenk line) at room temperature. This will effectively remove residual solvents without risking decomposition.[12]

  • Hygroscopic Nature: Be aware that piperidine hydrochloride itself is hygroscopic (absorbs moisture from the air).[18][19] Ensure the final product is stored in a tightly sealed container in a desiccator.

References
  • Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?
  • University of California, Davis. (n.d.). Recrystallization.
  • University of South Alabama. (n.d.). 4. Crystallization.
  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Available at: [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Available at: [Link]

  • SUNY Oneonta. (n.d.). 1. Mixed Solvent Recrystallization of Acetanilide.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • University of Toronto. (n.d.). Experiment 2: Recrystallization.
  • Choi, H. (n.d.). Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange.
  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt? Available at: [Link]

  • University of California, Irvine. (n.d.). Experiment 9 — Recrystallization.
  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Available at: [Link]

  • Diamond Light Source. (n.d.). Crystal-seeding. Available at: [Link]

  • University of Canterbury. (n.d.). RECRYSTALLISATION.
  • Five Chongqing Chemdad Co., Ltd. (n.d.). Piperidine hydrochloride. Available at: [Link]

  • LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. Chemistry LibreTexts. Available at: [Link]

  • Google Patents. (2008). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • Hampton Research. (n.d.). Seeding. Available at: [Link]

  • Canadian Science Publishing. (n.d.). A New Synthesis of Piperidine. Available at: [Link]

Sources

Technical Support Center: Prevention of Hygroscopic Degradation in Pyridine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: PYR-STAB-001 Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The Invisible Stoichiometric Thief

Pyridinium salts (e.g., Pyridinium chlorochromate [PCC], Pyridinium p-toluenesulfonate [PPTS], Pyridinium chloride) are workhorses in organic synthesis and catalysis.[1] However, their utility is frequently compromised by hygroscopic degradation .[1]

Unlike simple wetting, moisture absorption in pyridine salts triggers a cascade of failures:

  • Stoichiometric Drift: Absorbed water adds non-reactive mass, causing you to under-load the catalyst/reagent.[1]

  • Deliquescence: The salt dissolves in its own absorbed water, altering physical handling and solubility profiles.[1][2]

  • Hydrolysis & Deactivation: Water acts as a nucleophile, potentially opening the pyridine ring or hydrolyzing sensitive counter-ions (e.g., chlorochromate), rendering the reagent useless.[1]

This guide provides the protocols to diagnose, rescue, and prevent these failures.

Troubleshooting Hub (Q&A)

Issue 1: Visual Integrity & Physical State

Q: My pyridinium salt has turned into a sticky paste or liquid. Is it ruined?

  • Diagnosis: This is likely deliquescence .[1] The Critical Relative Humidity (CRH) of the salt was exceeded, causing it to absorb enough atmospheric moisture to dissolve itself.[3]

  • Root Cause: Pyridinium nitrogen is electron-deficient; the positive charge enhances hydrogen bonding with water.[1] Chloride salts (e.g., Pyridinium HCl) are particularly prone due to the high charge density of the Cl⁻ anion.

  • Action:

    • If the anion is stable (e.g., Cl⁻, Tosylate): You can likely rescue it via Azeotropic Drying (Protocol A) .[1]

    • If the anion is oxidative (e.g., PCC, Dichromate):Discard. Water may have initiated redox decomposition or hydrolysis of the chromate species.[1]

Issue 2: Reaction Inconsistency

Q: My yields are fluctuating between 60-90% despite identical conditions. Why?

  • Diagnosis: Stoichiometric Drift . You are weighing water, not reagent.

  • The Math: Pyridinium chloride (MW: 115.[1]56) absorbing just 10% w/w water means for every 100 mg you weigh, you only add 0.78 mmol of reagent instead of the expected 0.86 mmol.[1] This ~10% deficit is fatal in catalytic cycles where the salt acts as a proton shuttle.[1]

  • Action: Implement Karl Fischer (KF) Titration to determine water content before use, or switch to Difference Weighing inside a glovebag.[1]

Issue 3: Drying Without Decomposition

Q: Can I just heat the salt in an oven to dry it?

  • Diagnosis: Thermal Instability Risk .

  • Risk: Many pyridinium salts have low melting points (e.g., Pyridinium chloride mp ~144°C) or sublime/decompose before releasing bound water.[1] Heating PCC >100°C can be explosive.[1]

  • Action: Use Vacuum Desiccation at moderate temperatures (40-50°C) or Chemical Drying (Azeotrope) .[1] Never heat oxidative pyridine salts in an open oven.[1]

Technical Deep Dive: Counter-Ion Engineering

The hygroscopicity of a pyridine salt is dictated largely by the anion . By applying Hard-Soft Acid-Base (HSAB) theory, we can predict stability.[1]

Anion ClassExamplesHygroscopicityMechanismStorage Requirement
Hard / Small Cl⁻, Br⁻, AcetateExtreme High charge density attracts water dipoles strongly.[1]Glovebox / Schlenk
Resonance Stabilized Tosylate (PPTS), TriflateModerate Delocalized charge reduces dipole attraction.[1]Desiccator
Hydrophobic / Bulky PF₆⁻, NTf₂⁻, BF₄⁻Low Large, diffuse charge repels water lattice formation.[1]Ambient / Sealed Vial

Pro-Tip: If your synthesis allows, exchanging a Chloride anion for a Tetrafluoroborate (BF₄⁻) or Hexafluorophosphate (PF₆⁻) anion can virtually eliminate hygroscopic issues without altering the pyridinium cation's electronic properties significantly.[1]

Operational Protocols

Protocol A: Azeotropic "Rescue" Drying

Use this when a non-oxidative salt (e.g., Pyridinium HCl, PPTS) has absorbed moisture.

Principle: Water forms a lower-boiling azeotrope with toluene or benzene, allowing removal at temperatures below the salt's decomposition point.[1]

  • Setup: Place the wet salt in a round-bottom flask (RBF) equipped with a Dean-Stark trap and reflux condenser.

  • Solvent: Add anhydrous Toluene (Avoid Benzene due to toxicity unless strictly necessary). Ratio: ~10 mL solvent per 1 g salt.[1]

  • Reflux: Heat to reflux (110°C). Water will collect in the trap.[1]

  • Monitor: Continue until the distillate in the trap is clear and no water droplets separate.

  • Isolation:

    • Cool to room temperature.[1][4][5][6][7]

    • If the salt precipitates: Filter under inert gas (Schlenk frit).[1]

    • If soluble: Rotary evaporate the toluene, then dry under high vacuum (0.1 mmHg) for 4 hours.[1]

  • Validation: Check melting point. Sharp MP = Dry.[1] Broad MP = Wet.[1]

Protocol B: Inert Handling (No Glovebox)

How to weigh and transfer without exposure.

  • Preparation: Flush a "weighing pig" or a tared Schlenk tube with Argon for 5 minutes.

  • Transfer: Move the salt from the stock bottle to the weighing vessel quickly. Do not use a spatula that has been sitting on the bench. Use a fresh, oven-dried spatula.[1]

  • Difference Weighing:

    • Weigh the sealed stock bottle.

    • Remove approximate amount.[1][6][7]

    • Reseal and weigh the stock bottle again.

    • The mass difference is the amount transferred.[1] This minimizes the time the salt is exposed to air.[2]

Visual Decision Guides

Figure 1: Handling Decision Matrix

Determine the correct workflow based on your salt's condition and anion type.

HandlingMatrix Start Start: Evaluate Pyridine Salt State Physical State? Start->State Solid/Free-Flowing Solid/Free-Flowing State->Solid/Free-Flowing Looks Good Clumped/Liquid Clumped/Liquid State->Clumped/Liquid Wet Anion Anion Type? Oxidative\n(PCC, Dichromate) Oxidative (PCC, Dichromate) Anion->Oxidative\n(PCC, Dichromate) High Risk Non-Oxidative\n(Cl-, Tosylate) Non-Oxidative (Cl-, Tosylate) Anion->Non-Oxidative\n(Cl-, Tosylate) Stable Dry Proceed to Weighing (Protocol B) Rescue Azeotropic Drying (Protocol A) Rescue->Dry Post-Drying Discard DISCARD (Irreversible Damage) Desiccate Vacuum Desiccation (45°C, <1 mbar) Desiccate->Dry Post-Drying Solid/Free-Flowing->Dry Clumped/Liquid->Anion Oxidative\n(PCC, Dichromate)->Discard Hydrolysis Risk Method Melting Point? Non-Oxidative\n(Cl-, Tosylate)->Method Choose Method Method->Rescue High MP (>100°C) Method->Desiccate Low MP (<100°C)

Caption: Decision tree for handling and rescuing hygroscopic pyridine salts based on physical state and chemical stability.

Figure 2: The Mechanism of Degradation

Why water is not just a solvent, but a reactant.

DegradationMech Atmosphere Atmospheric Moisture (H₂O) Salt Pyridine Salt (Py-H⁺ X⁻) Atmosphere->Salt Absorption Complex Hydrated Complex [Py-H⁺...OH₂...X⁻] Salt->Complex H-Bonding PathA Deliquescence (Liquid Phase) Complex->PathA Critical RH Exceeded PathB Hydrolysis/Ring Opening (Chemical Change) Complex->PathB Nucleophilic Attack (Time/Temp Dependent) PathA->PathB Facilitates

Caption: Pathway from moisture absorption to physical deliquescence and chemical degradation.

References & Grounding

  • BenchChem Technical Support. Addressing the stability and hygroscopicity of pyridinium salts. (2025).[1][2] Retrieved from

  • Organic Syntheses. N-(4-Pyridyl)pyridinium chloride hydrochloride.[1][6] Org.[1][8][9] Synth. 1966 , 46, 113.[1] Retrieved from

  • ChemicalBook. Pyridinium p-Toluenesulfonate Synthesis and Handling. Retrieved from

  • National Institutes of Health (NIH). Moisture Sorption by Low-Cost Pyridinium-Based Protic Ionic Liquids.[1] Retrieved from

  • Post Apple Scientific. Handling Pyridine: Best Practices and Precautions. (2024).[1][10][11] Retrieved from

Sources

Technical Support Center: Resolving Chiral Separation of Piperidin-3-ylmethoxy Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for the chiral separation of piperidin-3-ylmethoxy enantiomers and related piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development and routine analysis. Our approach is rooted in explaining the why behind experimental choices, ensuring you can not only solve immediate issues but also build robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions when tackling the chiral separation of piperidine-containing compounds.

Question: What is the most common and successful approach for separating enantiomers of piperidine derivatives?

Answer: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most prevalent and effective techniques for the direct chiral separation of piperidine derivatives.[1][2][3] The use of a Chiral Stationary Phase (CSP) is the most widely applied direct method in the pharmaceutical industry.[4] Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are often the first choice due to their broad applicability and high success rates in resolving a wide range of chiral compounds, including those with a piperidine scaffold.[5][6][7]

Question: Why are my peaks for piperidin-3-ylmethoxy enantiomers tailing or showing poor shape?

Answer: Peak tailing for basic compounds like piperidin-3-ylmethoxy is a frequent issue in chiral chromatography. The primary cause is the interaction of the basic nitrogen atom in the piperidine ring with acidic silanol groups on the surface of the silica-based stationary phase. This leads to non-specific binding and poor peak shape. The solution is to add a basic modifier to the mobile phase, such as diethylamine (DEA) or butylamine, typically at a concentration of 0.1% (v/v).[8][9] This additive competes for the active sites on the stationary phase, masking the silanols and resulting in symmetrical peaks.

Question: I don't see any separation between my enantiomers. What should be my first troubleshooting step?

Answer: The absence of separation indicates that the chosen CSP and mobile phase combination is not creating a sufficient difference in interaction energy between the two enantiomers to effect a separation.[8] The most critical factor is the CSP itself.[8] Therefore, the most effective initial step is to screen different chiral stationary phases.[8] Polysaccharide-based columns like those with amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate) selectors are excellent starting points.[10][11]

Question: Is pre-column derivatization necessary for the analysis of piperidin-3-ylmethoxy enantiomers?

Answer: Pre-column derivatization is generally only required if the analyte lacks a suitable chromophore for UV detection.[6][12][13] If the piperidin-3-ylmethoxy molecule has a UV-active moiety, direct injection is preferable to avoid the complexities of derivatization reactions.[5] However, if the analyte has poor UV absorbance, derivatization with a chromophore-containing agent can enhance detection and may also improve chiral recognition.[6]

Troubleshooting Guide

This section provides detailed solutions to specific problems you might encounter during your experiments.

Issue 1: Poor or No Resolution of Enantiomers

If you are observing co-elution or very poor resolution (Rs < 1.5) of your piperidin-3-ylmethoxy enantiomers, follow this systematic troubleshooting workflow.

Workflow for Improving Enantiomeric Resolution

start Poor or No Resolution csp_screen Screen Different CSPs (Polysaccharide-based) start->csp_screen mp_opt Optimize Mobile Phase (Vary Alcohol %) csp_screen->mp_opt Partial separation achieved? additive_opt Adjust Basic Additive (e.g., DEA concentration) mp_opt->additive_opt temp_opt Vary Column Temperature (e.g., 15°C, 25°C, 40°C) additive_opt->temp_opt flow_rate Lower Flow Rate (e.g., to 0.5 mL/min) temp_opt->flow_rate success Resolution Achieved (Rs > 1.5) flow_rate->success

Caption: A systematic workflow for troubleshooting poor enantiomeric resolution.

Detailed Troubleshooting Steps:

  • Re-evaluate the Chiral Stationary Phase (CSP): The interaction between the analyte and the CSP is the basis of chiral separation.[14] If your current column is not providing any separation, it is unlikely that optimizing the mobile phase alone will be sufficient. It is highly recommended to screen a set of polysaccharide-based CSPs, as they are known to be effective for a wide variety of compounds.[7]

  • Optimize the Mobile Phase Composition: For normal-phase chromatography, the mobile phase typically consists of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol). The type and concentration of the alcohol can significantly impact selectivity.[8] Systematically vary the percentage of the alcohol modifier in small increments (e.g., 2-5%) to find the optimal composition.

  • Adjust the Basic Additive: As piperidin-3-ylmethoxy is a basic compound, a basic additive like diethylamine (DEA) is crucial for good peak shape.[9] The concentration of this additive can also influence selectivity. While 0.1% is a standard starting point, you can explore concentrations between 0.05% and 0.2%.

  • Modify the Column Temperature: Temperature affects the thermodynamics of the chiral recognition process.[8] Experimenting with different column temperatures (e.g., 15°C, 25°C, and 40°C) can sometimes lead to significant improvements in resolution. Lower temperatures often, but not always, enhance separation.

  • Reduce the Flow Rate: Decreasing the flow rate increases the residence time of the analytes on the column, allowing for more interactions with the CSP, which can improve resolution.[8] Try reducing the flow rate from 1.0 mL/min to 0.5 mL/min.

Issue 2: High Column Backpressure

An unusually high backpressure can indicate a blockage in the system or an issue with the column itself.

Troubleshooting High Backpressure:

Potential Cause Explanation & Solution
Blocked Inlet Frit Particulate matter from the sample or mobile phase can clog the inlet frit of the column.[15] Solution: Try back-flushing the column (reversing the flow direction) at a low flow rate. If this does not resolve the issue, the frit may need to be replaced. Using a guard column is highly recommended to prevent this.[15]
Sample Precipitation If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can precipitate on the column when it mixes with the mobile phase.[15] Solution: Whenever possible, dissolve the sample in the mobile phase itself or a solvent with similar or weaker elution strength.[16]
Incompatible Solvents For traditional coated polysaccharide columns, certain solvents can damage the stationary phase, leading to increased pressure.[15] Solution: Ensure that the entire HPLC system is thoroughly flushed of any potentially harmful solvents before connecting the column. Always check the column care and use manual for solvent compatibility. Immobilized CSPs offer greater solvent compatibility.
Issue 3: Irreproducible Retention Times and Resolution

Inconsistent results can be frustrating and point to issues with column equilibration or "memory effects."

Addressing Irreproducibility:

  • Column Equilibration: Chiral separations can be very sensitive to the column's history. It is crucial to dedicate a column to a specific method or type of mobile phase if possible. When switching mobile phases, ensure the column is thoroughly flushed and equilibrated until a stable baseline is achieved. This can sometimes take longer than for achiral separations.

  • Additive Memory Effects: Acidic or basic additives can be retained on the stationary phase and affect subsequent analyses, even after the mobile phase has been changed.[17] This "memory effect" can alter selectivity and retention times.[17] If you suspect this is an issue, a column regeneration procedure may be necessary. For immobilized columns, a flush with a strong solvent like dimethylformamide (DMF) followed by an alcohol rinse can often "reset" the stationary phase.[15]

Experimental Protocols

The following is a generalized protocol for developing a chiral separation method for piperidin-3-ylmethoxy enantiomers using HPLC.

Protocol: Chiral HPLC Method Development

  • Column Screening:

    • Select a set of 2-4 polysaccharide-based chiral columns (e.g., amylose and cellulose-based CSPs).

    • Prepare a racemic standard of piperidin-3-ylmethoxy at a concentration of approximately 0.5 mg/mL in the mobile phase.

    • Screen each column with a standard mobile phase, for example:

      • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 25 °C

      • Detection: UV at a suitable wavelength for your analyte.

  • Method Optimization:

    • Select the column that provides the best initial separation (even if it is not baseline).

    • Systematically adjust the percentage of isopropanol (e.g., from 10% to 30% in 5% increments) to optimize the resolution and retention times.

    • If peak shape is poor, adjust the concentration of diethylamine (e.g., 0.05% to 0.2%).

    • Vary the column temperature to further improve resolution.

    • If necessary, reduce the flow rate to enhance separation.

Data Summary for Initial Screening Conditions

ParameterCondition 1Condition 2
Column Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)
Mobile Phase n-Hexane / Isopropanol / DEA (80:20:0.1)n-Hexane / Ethanol / DEA (85:15:0.1)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C
Detection UV (Analyte-specific λ)UV (Analyte-specific λ)

The Rise of Supercritical Fluid Chromatography (SFC)

For chiral separations, SFC offers significant advantages over HPLC, including faster analysis times and reduced solvent consumption.[1][2][18] The mobile phase in SFC is typically supercritical CO2 with a small amount of an organic modifier (co-solvent), such as methanol or ethanol.[2] The same polysaccharide-based CSPs used in HPLC are also highly effective in SFC.

Advantages of SFC for Chiral Separations:

  • Speed: Due to the low viscosity and high diffusivity of supercritical CO2, higher flow rates can be used without a significant loss in efficiency, leading to faster separations.[18][19]

  • Green Chemistry: SFC drastically reduces the consumption of organic solvents, making it a more environmentally friendly technique.[2][18]

  • Cost-Effective: The reduction in solvent use also leads to lower operating and waste disposal costs.[1][2]

Logical Relationship: HPLC vs. SFC for Chiral Separations

cluster_hplc HPLC cluster_sfc SFC hplc_node High-Performance Liquid Chromatography - Robust & Widely Used - High Solvent Consumption - Longer Analysis Times sfc_node Supercritical Fluid Chromatography - Fast Separations - 'Green' - Low Solvent Use - Lower Operating Costs topic Chiral Separation of Piperidin-3-ylmethoxy topic->hplc_node Traditional Approach topic->sfc_node Modern & Efficient Approach

Caption: Comparison of HPLC and SFC as primary techniques for chiral separations.

References

  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases.
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • The Chiral Notebook. Phenomenex.
  • The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)
  • Enantioselective Separation of Several Piperidine-2,6-dione Drugs on Chirose C-1 Chiral Stationary Phase.
  • Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. Sigma-Aldrich.
  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatiz
  • Supercritical Fluid Chiral Separ
  • The effect of mobile phase composition on the chiral separation of compounds.
  • Chiral HPLC Separation of Chroman Enantiomers: A Technical Support Center. BenchChem.
  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Academia.edu.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
  • Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization.
  • General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)
  • Application Note: Chiral HPLC Method for the Analysis of (S)
  • Trouble with chiral separations.
  • Rapid method development for chiral separation in drug discovery using sample pooling and supercritical fluid chromatography-mass spectrometry.
  • Application Note: Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol. BenchChem.
  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies.
  • HPLC Technical Tip: Chiral Method Development. Phenomenex.
  • Efficient Scouting of Chiral Separation Conditions Using LabSolutions MD. Shimadzu.
  • (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities.
  • A generic approach to chiral method development in supercritical fluid chromatography.
  • CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. John Wiley & Sons.
  • Chiral Drug Separation. Encyclopedia of Pharmaceutical Science and Technology.
  • Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification.
  • Chiral Analysis, Part 1: Theoretical Background. LCGC North America.
  • Efficient stereoselective syntheses of piperidine, pyrrolidine, and indolizidine alkaloids. Pure and Applied Chemistry.
  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry.
  • Strategies for Chiral HPLC Method Development. Sigma-Aldrich.
  • Enantiomeric Separations using Chiral Counter-Ions. Diva-Portal.org.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Enantioselective Synthesis of Piperidine, Indolizidine, and Quinolizidine Alkaloids from a Phenylglycinol-Derived δ-Lactam. The Journal of Organic Chemistry.
  • A New Approach to Piperidine Alkaloids: An Enantioselective Total Synthesis of (2S,6R) - and (2R,6S) - Dihydropinidine. Royal Society of Chemistry.
  • 6 Top Chiral Chrom
  • Current Trends in Chiral Chromatography.
  • Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.
  • Chiral Analysis & Separ
  • Chiral Chromatography: Separ
  • Determining the Enantiomeric Purity of 3-Methylpiperidine: A Comparative Guide to Analytical Methods. BenchChem.
  • Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au.

Sources

Minimizing side reactions during pyridine ether formation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyridine Ether Synthesis

Topic: Minimizing Side Reactions During Pyridine Ether Formation Ticket ID: PYR-ETHER-OPT-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Overview: The Challenge of the Pyridine Ring

Welcome to the technical support center. You are likely here because your pyridine ether synthesis—a cornerstone of medicinal chemistry—is failing. Unlike benzene, the pyridine ring is an electron-deficient heterocycle that acts as a "ligand in disguise" and an "ambident nucleophile."

This guide addresses the three most common failure modes:

  • N-Alkylation vs. O-Alkylation: Getting a solid pyridone precipitate instead of the desired ether.

  • 
     Stagnation:  The reaction stalls despite high heat.
    
  • Catalyst Poisoning: Palladium catalysts dying before turnover in cross-coupling.

Part 1: Route Selection Strategy

Before troubleshooting, verify you are using the correct synthetic pathway for your specific substrate.

PyridineEtherRoute Start Start: Select Substrates Q1 Is the Pyridine Halogenated? Start->Q1 Q2 Position of Halogen? Q1->Q2 Yes (F, Cl, Br) Q3 Is the Pyridine a Pyridone/Hydroxyl? Q1->Q3 No (It is OH/=O) MethodA Method A: SNAr (Base + Alcohol) Q2->MethodA Ortho (2) or Para (4) MethodB Method B: Buchwald-Hartwig (Pd-Catalysis) Q2->MethodB Meta (3) (Unactivated) MethodC Method C: Ag-Mediated Alkylation (Ag2CO3 + Alkyl Halide) Q3->MethodC Must prevent N-alkylation

Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate electronics.

Part 2: Troubleshooting Guides & FAQs

Issue 1: The Ambident Nucleophile (N- vs. O-Alkylation)

Symptom: You are reacting a 2-hydroxypyridine (or 2-pyridone) with an alkyl halide.[1][2] You isolated a high-melting solid that is not your ether. Diagnosis: You have formed the N-alkylated pyridone (thermodynamically favored) instead of the O-alkylated pyridine ether (kinetically favored).

Q: Why did this happen? A: The 2-hydroxypyridine anion is an ambident nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the nitrogen center is "softer" and the oxygen is "harder." However, in polar aprotic solvents (DMF, DMSO) with simple alkali bases (


, NaH), the cation dissociates, leaving the nitrogen lone pair highly accessible for attack.

Q: How do I force O-alkylation? A: You must mask the nitrogen or use a "hard" metal that coordinates tightly to the oxygen.

  • The Silver Solution: Use Silver Carbonate (

    
    ) in a non-polar solvent (Toluene or Benzene). The 
    
    
    
    ion coordinates to the nitrogen, blocking it and simultaneously activating the alkyl halide, forcing reaction at the oxygen [1].
  • The Leaving Group Switch: If possible, do not alkylate the pyridone. Instead, use a 2-Fluoropyridine and react it with your alcohol (Method A). This avoids the N-alkylation pathway entirely.

Table 1: Conditions Favoring O- vs. N-Alkylation

VariableConditions Favoring O-Alkylation (Ether)Conditions Favoring N-Alkylation (Pyridone)
Metal Cation

(Silver Carbonate)

,

,

Solvent Non-polar (Toluene, Hexane)Polar Aprotic (DMF, DMSO)
Leaving Group Alkyl Iodides (Soft)Alkyl Tosylates/Triflates (Hard)
Temperature Room Temperature (Kinetic Control)High Heat (Thermodynamic Control)
Issue 2: Stalled Reactions

Symptom: Reacting a halopyridine with an alcohol using NaH. TLC shows starting material remaining after 24 hours. Diagnosis: Insufficient electrophilicity of the pyridine ring or poor leaving group selection.[3]

Q: I am using 2-Bromopyridine. Why is it not reacting? A: In Nucleophilic Aromatic Substitution (


), the rate-determining step is the addition of the nucleophile to the ring to form the Meisenheimer complex. Breaking the Carbon-Halogen bond is fast and happens after. Therefore, electronegativity drives the reaction, not bond weakness.
  • Reactivity Order:

    
     [2].
    
  • Fix: Switch from 2-Bromopyridine to 2-Fluoropyridine . The reaction rate can increase by 100-fold.

Q: Can I react at the 3-position (Meta)? A: Not via standard


. The negative charge in the intermediate cannot be delocalized onto the nitrogen atom (see Figure 2). You must use Method B (Buchwald-Hartwig)  for 3-alkoxypyridines.

SNArMechanism Substrate 2-Fluoropyridine Intermed Meisenheimer Complex (Stabilized by N) Substrate->Intermed Rate Determining Step (F pulls e- density) Nucleophile RO- (Alkoxide) Nucleophile->Intermed Product 2-Alkoxypyridine (Ether) Intermed->Product Fast Elimination Leaving F- Intermed->Leaving

Figure 2: Mechanism of S_NAr showing why Fluorine is superior (inductive effect accelerates step 1).

Issue 3: Buchwald-Hartwig Catalyst Poisoning

Symptom: Using Pd-catalysis for unactivated pyridines. The reaction turns black (Pd precipitation) immediately or yields are <20%. Diagnosis: The pyridine nitrogen is coordinating to the Palladium, displacing the ligand and shutting down the catalytic cycle ("poisoning").

Q: Which ligand should I use? A: You need a bulky, electron-rich ligand that occupies enough space to physically prevent the pyridine nitrogen from binding to the Pd center.

  • Recommended: RockPhos or BrettPhos [3].

  • Avoid: Simple triphenylphosphine (

    
    ) or dppf. They are not bulky enough to protect the metal center from pyridine inhibition.
    

Part 3: Validated Experimental Protocols

Protocol A: Robust (For 2- or 4-Fluoropyridines)

Use this for standard ether synthesis where the pyridine is activated.

  • Preparation: Flame-dry a round-bottom flask under Argon.

  • Reagents:

    • Substrate: 2-Fluoropyridine derivative (1.0 equiv).

    • Nucleophile: Primary/Secondary Alcohol (1.2 equiv).

    • Base: Sodium Hydride (NaH), 60% dispersion in oil (1.5 equiv).

    • Solvent: Anhydrous THF (0.2 M concentration).

  • Step-by-Step:

    • Suspend NaH in THF at 0°C.

    • Add the Alcohol dropwise (Gas evolution:

      
      ). Stir for 30 min to form the alkoxide.
      
    • Add the 2-Fluoropyridine (liquid or solution in THF).

    • Warm to Room Temperature.[4][5] If no reaction after 2h, heat to 60°C.

    • Self-Validation: If the solution turns dark brown instantly, your NaH may be wet (forming NaOH + water). Quench and check reagents.

Protocol B: Silver-Mediated O-Alkylation (For Pyridones)

Use this if you must start from the hydroxypyridine/pyridone.

  • Reagents:

    • Substrate: 2-Pyridone derivative (1.0 equiv).

    • Electrophile: Alkyl Iodide (1.5 equiv).

    • Promoter:

      
       (1.0 equiv).
      
    • Solvent: Toluene or Benzene (0.1 M).

  • Step-by-Step:

    • Combine Pyridone, Alkyl Iodide, and

      
       in Toluene.
      
    • Protect from light (aluminum foil wrap) as silver salts are photosensitive.

    • Heat to reflux (110°C) for 12-18 hours.

    • Filter through a Celite pad to remove silver salts.

    • Self-Validation: Appearance of a metallic mirror on the flask walls indicates silver reduction; ensure inert atmosphere is maintained.

References

  • H. Rapoport et al. "The Alkylation of 2-Pyridones." Journal of Organic Chemistry, 1970.

  • Bunnett, J. F. "The Element Effect in Nucleophilic Aromatic Substitution."[6] Journal of the American Chemical Society, 1957.[6]

  • Buchwald, S. L. et al. "Palladium-Catalyzed Synthesis of Aryl Ethers." Journal of the American Chemical Society, 2001.

  • BenchChem Support. "Technical Support Center: Nucleophilic Substitution on Pyridine Rings." BenchChem Knowledge Base, 2025.

Sources

Technical Support Center: 4-(Piperidin-3-ylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability, solubility, and handling of 4-(Piperidin-3-ylmethoxy)pyridine , a structural motif commonly found in LSD1 inhibitors and other epigenetic modulators.

This guide is structured for researchers requiring high-fidelity data for assay development and medicinal chemistry applications.

Topic: Stability & Solution Chemistry Profile Document Control: Ver. 2.0 | Role: Senior Application Scientist

Technical Overview & Chemical Identity

4-(Piperidin-3-ylmethoxy)pyridine is a bifunctional heterocyclic ether. Its stability profile is governed by two distinct pharmacophores: the electron-deficient pyridine ring and the electron-rich, secondary amine-containing piperidine ring .

  • Chemical Nature: Secondary Amine / Pyridine Ether.

  • Common Forms: Hydrochloride Salt (Solid, Hygroscopic) vs. Free Base (Oil/Solid, Reactive).

  • Primary Instability Factors: Oxidative degradation (N-oxide formation), hygroscopicity (hydrolysis risk), and pH-dependent solubility shifts.

Physicochemical Summary
PropertyCharacteristicImplication for Stability
pKa (Piperidine) ~10.5 - 11.0Highly basic. Absorbs atmospheric CO₂ to form carbamates if left as a free base.
pKa (Pyridine) ~5.2Weakly basic. Protonates in acidic media, increasing solubility.
Linker Ether (-O-CH₂-)Generally resistant to hydrolysis but susceptible to radical oxidation under light.
Solubility DMSO, Water (Salt), EtOHCritical: Free base has poor water solubility; Salt form is highly soluble but hygroscopic.

Solution Chemistry & Preparation Protocols

Standard Solubilization Protocol

Objective: Create a stable 10 mM stock solution.

Reagents:

  • Compound: 4-(Piperidin-3-ylmethoxy)pyridine (HCl salt preferred).[1]

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) or Water (for immediate use).

Step-by-Step Workflow:

  • Equilibration: Allow the product vial to equilibrate to room temperature before opening. Why? To prevent condensation of atmospheric moisture onto the hygroscopic solid.

  • Solvent Choice:

    • For Long-term Storage: Use Anhydrous DMSO . DMSO prevents hydrolysis and suppresses bacterial growth.

    • For Immediate Biological Assay: Use Water or PBS (only if using the HCl salt). Note: The free base will precipitate in PBS (pH 7.4).

  • Dissolution: Add solvent to achieve 10 mM. Vortex for 30 seconds.

    • Troubleshooting: If the solution appears cloudy (common with the free base), sonicate at 35°C for 5 minutes or add 1 equivalent of HCl.

  • Aliquoting: Divide into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

Stability & Degradation Profile

The primary degradation pathway for this compound in solution is N-oxidation of the piperidine ring, followed by potential ring opening or ether cleavage under extreme stress.

Degradation Pathways Diagram

The following diagram illustrates the chemical vulnerabilities of the compound in solution.

DegradationPathways cluster_conditions Risk Factors Parent 4-(Piperidin-3-ylmethoxy)pyridine (Intact) Oxidation Piperidine N-Oxide (Major Impurity) Parent->Oxidation Air/Peroxides (DMSO storage) Carbamate Carbamate Adduct (Reaction with CO2) Parent->Carbamate Atmospheric CO2 (Basic pH) Cleavage Pyridinol + Piperidine Alcohol (Ether Hydrolysis) Parent->Cleavage Strong Acid/Heat (Rare) Light Light Heat Heat Moisture Moisture

Caption: Primary degradation pathways. Red path indicates the highest risk (Oxidation) during storage in solution.

Quantitative Stability Data (Inferred from Analogs)
ConditionSolventStability DurationNotes
-20°C (Dark) Anhydrous DMSO> 6 MonthsOptimal storage condition.
4°C (Dark) Water/PBS< 1 WeekHydrolysis risk; bacterial growth risk.
RT (Light) DMSO< 48 HoursSusceptible to photo-oxidation.
RT (Open Air) Solid (Powder)VariableHygroscopic; absorbs water and CO₂ rapidly.

Troubleshooting Guide (FAQ)

Q1: My stock solution in DMSO has turned yellow over time. Is it still usable?

  • Diagnosis: Yellowing in pyridine/piperidine solutions typically indicates N-oxidation or trace formation of conjugated impurities (imines) due to light exposure.

  • Action: Check purity via LC-MS. If the parent peak is >95%, it may be usable for non-critical screens. For Ki/IC50 determination, discard and prepare fresh .

  • Prevention: Store under inert gas (Argon/Nitrogen) and wrap vials in foil.

Q2: I purchased the free base, but it won't dissolve in my assay buffer (pH 7.4).

  • Cause: The piperidine nitrogen (pKa ~11) is protonated at pH 7.4, but the lipophilic pyridine ring and linker may limit solubility if the concentration is high (>100 µM).

  • Solution: Pre-dissolve in DMSO (1000x stock) and dilute into the buffer. Ensure the final DMSO concentration is <1% to avoid enzyme inhibition. Alternatively, convert to the HCl salt by adding equimolar HCl.

Q3: New peaks appeared in my LC-MS with a mass shift of +16 Da.

  • Analysis: A +16 Da shift confirms the formation of an N-Oxide (Oxygen = 16 amu).

  • Root Cause: Old DMSO often contains peroxides.

  • Fix: Use "Cell Culture Grade" or "Anhydrous" DMSO packed under nitrogen. Avoid using DMSO bottles that have been open for months.

Q4: The solid powder has become a sticky gum.

  • Cause: The HCl salt is hygroscopic . It has absorbed atmospheric moisture.

  • Impact: The molecular weight calculation is now inaccurate (unknown water mass).

  • Recovery: You cannot easily dry it back to a defined stoichiometry without vacuum drying over P₂O₅. It is safer to dissolve the entire gum in a known volume of solvent to create a stock based on the original weight, assuming no chemical degradation occurred.

Recommended Storage Workflow

Follow this logic to maximize the shelf-life of your compound.

StorageWorkflow Receipt Receive Compound (Check CoA for Form: Salt vs Base) Decision Immediate Use? Receipt->Decision SolidStore Store Solid at -20°C (Desiccated, Dark) Decision->SolidStore No Solubilize Dissolve in Anhydrous DMSO (Master Stock 10-50 mM) Decision->Solubilize Yes SolidStore->Solubilize When needed Aliquot Aliquot into Amber Vials (Single Use Volumes) Solubilize->Aliquot Freeze Freeze at -20°C or -80°C (Avoid Freeze-Thaw) Aliquot->Freeze

Caption: Optimal workflow for handling 4-(Piperidin-3-ylmethoxy)pyridine to prevent hydrolysis and oxidation.

References

  • BenchChem. Technical Support Center: Prevention of Oxidation in Piperidine Compounds. (Accessed 2026). Link

    • Grounding: Establishes the susceptibility of piperidine rings to N-oxidation and the formation of imines/N-oxides.[2]

  • Liang, Y. et al. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1.[3][4]J. Med.[5] Chem. (2016).[4] Link

    • Grounding: Provides structural analogs (LSD1 inhibitors) and validates the stability of the pyridine-ether-piperidine scaffold in biological assays.
  • Santa Cruz Biotechnology. 3-(Piperidin-4-yloxy)-pyridine Product Data Sheet.[6]Link

    • Grounding: Confirms storage conditions (hygroscopic nature, temper
  • ChemScene. 4-(Piperidin-4-ylmethoxy)pyridine HCl Safety Data Sheet.Link

    • Grounding: Verifies solubility data and transport stability (Room Temp shipping vs. Cold Storage).

Sources

Technical Support Center: Purification of Highly Polar Pyridine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Troubleshooting Isolation & Purification of N-Alkyl/Aryl Pyridinium Salts

Introduction: The "Sticky" Reality of Pyridinium Chemistry

Welcome to the technical support center. If you are reading this, you are likely staring at a flask containing a dark, viscous oil instead of the pristine white crystals you expected, or your compound has just streaked across a silica column like a comet.

Pyridinium salts are chemically distinct due to their permanent positive charge and high polarity. They do not behave like standard organic neutrals. They possess high lattice energies (making them hard to melt but easy to crash out) yet are often hygroscopic (making them turn to goo).

This guide addresses the four most common "Tickets" we receive regarding these compounds. I have structured this as a troubleshooting workflow, prioritizing the methods that preserve yield and purity.

Ticket #01: My Product "Oiled Out" During Crystallization

The Issue: You attempted to recrystallize your salt, but upon cooling or adding an anti-solvent, the product separated as a separate liquid phase (oil) at the bottom of the flask rather than forming crystals.

The Mechanism: "Oiling out" occurs when the liquid-liquid phase separation (LLPS) boundary is crossed before the crystallization boundary. This usually happens because:

  • Impurities: They depress the melting point of your salt below the boiling point of the solvent.

  • Supersaturation Shock: Adding anti-solvent too fast creates a local concentration spike that forces the salt out as an amorphous liquid.

The Protocol: The "Cloud Point" Trituration Method Do not throw away the oil. It is likely your product, just in a confused state.

  • Re-dissolution: Add just enough of your polar solvent (e.g., Methanol or Acetonitrile) to re-dissolve the oil at mild heat (40–50°C).

  • The Dropwise Approach: Add the anti-solvent (e.g., Diethyl Ether or Ethyl Acetate) dropwise with vigorous stirring.

  • Stop at the Cloud: Stop immediately when you see a faint, persistent turbidity (the "Cloud Point").

  • The Seed: If you have any solid crystal from a previous batch, add a speck now. If not, scratch the glass side of the flask with a spatula.

  • Incubation: Turn off the heat and let it sit. Do not add more anti-solvent yet. Let the nuclei form.

  • Completion: Once solids appear, slowly add the rest of the anti-solvent to maximize yield.

Recommended Solvent Systems:

PolaritySolvent Pair (Solvent / Anti-Solvent)Best For
High Methanol / Diethyl EtherGeneral pyridinium halides
Med Acetonitrile / Ethyl AcetateMore lipophilic salts
Low Acetone / HexaneHighly alkylated (long chain) salts

Visualization: The Oiling-Out Rescue Loop

OilingOutRescue Start Crude Product is Oily Dissolve Dissolve in Min. Polar Solvent (MeOH or MeCN) @ 40°C Start->Dissolve AddAnti Add Anti-Solvent (Et2O) DROPWISE Dissolve->AddAnti Check Is Solution Cloudy? AddAnti->Check Check->AddAnti No (Clear) Seed Stop Addition. Add Seed Crystal or Scratch Glass Check->Seed Yes (Cloud Point) Cool Cool Slowly to RT Seed->Cool Result Crystals Formed? Cool->Result Filter Filter & Wash Result->Filter Yes Reheat Reheat to Dissolve Oil Result->Reheat No (Oiled Again) Reheat->AddAnti Try Slower Addition

Caption: Workflow for recovering crystalline material from an oiled-out phase separation.

Ticket #02: Chromatography - The Product is Streaking on Silica

The Issue: You ran a TLC or Flash Column using standard silica gel. The product didn't move (Rf = 0) or it smeared from the baseline to the solvent front.

The Mechanism: Silica gel (


) is slightly acidic (pKa ~5-7). Pyridinium salts are permanent cations that interact strongly with the deprotonated silanol groups (

) via ion-exchange mechanisms, not just adsorption. This causes irreversible binding or severe tailing.

The Solution: Switch the Stationary Phase Do not fight the silica. Change the battlefield.

Option A: Neutral Alumina (Recommended) Aluminum oxide (


) in its neutral  form is far less acidic than silica and minimizes the ionic interaction.
  • Mobile Phase: DCM / Methanol (95:5 to 80:20).

  • Advantage: High capacity, cheap, good for gram-scale.

Option B: Reversed-Phase (C18) For high purity or difficult separations, C18-silica "caps" the silanols and relies on hydrophobic interaction with the alkyl chain of your pyridine.

  • Mobile Phase: Water / Acetonitrile (with 0.1% TFA or Formic Acid).

  • Advantage: Eliminates streaking entirely.

Option C: Modified Silica (The "Band-Aid") If you must use standard silica, you must block the silanols.

  • Additive: Add 1% Triethylamine (TEA) or 1% saturated aqueous

    
     to your mobile phase.
    
  • Warning: TEA salts are difficult to remove later.

Comparison of Stationary Phases:

Stationary PhaseSuitabilityMobile Phase StrategyNotes
Standard Silica 🔴 PoorDCM/MeOH + 1%

Causes streaking; requires basic modifier.
Neutral Alumina 🟢 GoodDCM/MeOHBest balance of cost vs. performance.
C18 (Reversed Phase) 🌟 Excellent

/MeCN (+0.1% TFA)
Best for purity; requires lyophilization to remove water.
Ticket #03: Removing Residual Pyridine (The "Smell")

The Issue: You used excess pyridine as a reagent/solvent. Even after rotary evaporation, the product smells strongly of pyridine, and the NMR shows a persistent peak at ~8.6 ppm.

The Mechanism: Pyridine has a high boiling point (115°C) and interacts with the cationic product, making it hard to pull off under standard vacuum.

The Protocol: Azeotropic Distillation You cannot simply "boil off" the pyridine without overheating your salt. You must use a carrier solvent to lower the effective boiling point.

  • The Solvent: Toluene is the gold standard. It forms a binary azeotrope with pyridine (bp 110°C, but effectively carries pyridine vapor).

  • Procedure:

    • Dissolve/suspend your crude residue in Toluene (approx 10mL per gram).

    • Rotavap to dryness.

    • Repeat 3 times.

  • Verification: The smell of toluene is distinct from pyridine. If it smells like model airplane glue (toluene) rather than dead fish (pyridine), you are close.

  • Final Drying: Use a high-vacuum manifold (< 1 mbar) for 4-6 hours to remove the toluene.

Note: Do not use Copper Sulfate (


) washes for water-soluble pyridinium salts, as the copper will contaminate your product.
Ticket #04: Wrong Counter-Ion (Ion Exchange)

The Issue: You synthesized a Pyridinium Iodide (using methyl iodide), but for biological testing, you need the Chloride salt (iodide is toxic/reactive).

The Protocol: Anion Exchange Resin Do not attempt to precipitate with AgCl (too expensive/messy). Use a resin.[1]

  • Resin Choice: Amberlite IRA-400 (Cl- form) or Dowex 1X8.

  • Activation:

    • Pack the column with the resin.

    • Flush with 1M NaOH (to generate OH form) then 1M HCl (to generate Cl form) if not pre-activated.

    • Flush with distilled water until pH is neutral.

  • The Swap:

    • Dissolve your Pyridinium Iodide in water (or minimal MeOH/Water).

    • Pass it slowly through the column.[2]

    • The Resin grabs

      
       and releases 
      
      
      
      .
  • Elution: Wash with water.[3][4] Your product elutes as the Chloride salt.

  • Lyophilization: Freeze-dry the aqueous eluent to get the solid powder.

Visualization: Purification Decision Tree

PurificationLogic Start Crude Pyridinium Salt ImpurityCheck Major Impurity? Start->ImpurityCheck SolubleDCM Is it soluble in DCM? Alumina Flash Chromatography (Neutral Alumina) SolubleDCM->Alumina Yes RP_HPLC Reversed-Phase (C18) Water/MeCN SolubleDCM->RP_HPLC No (Too Polar) Trituration Precipitation/Trituration (MeOH/Et2O) Alumina->Trituration Final Polish IonExchange Ion Exchange Resin (Swap Counter-ion) RP_HPLC->IonExchange If Buffer Salt Unwanted ImpurityCheck->SolubleDCM Byproducts/Salts Azeotrope Azeotrope w/ Toluene (Remove Pyridine) ImpurityCheck->Azeotrope Excess Pyridine Azeotrope->SolubleDCM IonExchange->Trituration

Caption: Decision matrix for selecting the appropriate purification methodology.

References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • University of Rochester. (n.d.).[5] Purification: How To Remove Residual Solvents. Retrieved from [Link]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Mechanisms of solvatochromism and solubility of pyridinium salts).
  • Bio-Rad Laboratories. (n.d.). Guide to Ion Exchange Chromatography. Retrieved from [Link]

  • SiliCycle. (n.d.). SiliCycle Application Note: Purification of Pyridinium Derivatives. (General reference for silica vs. alumina selection).

Sources

Validation & Comparative

High-Resolution NMR Strategies for Structural Elucidation: A Comparative Guide on 4-(Piperidin-3-ylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in analytical chemistry, I frequently encounter researchers struggling with the structural elucidation of saturated heterocyclic pharmacophores. 4-(Piperidin-3-ylmethoxy)pyridine is a classic example of a molecule that presents a deceptive analytical challenge. While its aromatic pyridine ring yields straightforward, first-order NMR signals, the saturated piperidine ring—coupled with a chiral center at the C3 position—creates a highly complex, second-order spin system.

When evaluating analytical platforms and methodologies for such compounds, relying solely on standard 400 MHz 1D


H NMR often leads to ambiguous assignments. This guide objectively compares the performance of 400 MHz versus 600 MHz NMR spectrometers and contrasts 1D versus 2D NMR workflows, providing a self-validating protocol for the accurate structural elucidation of complex piperidine derivatives[1].

The Analytical Challenge: Spin System Complexity

To understand why specific NMR platforms perform differently, we must first analyze the causality behind the molecule's spectral behavior. The structure of 4-(Piperidin-3-ylmethoxy)pyridine can be divided into two distinct magnetic domains:

  • The Aromatic Domain (Pyridine Ring): The protons at C2/C6 and C3/C5 form a simple

    
     (or 
    
    
    
    ) spin system. Due to the electron-withdrawing nature of the pyridine nitrogen, the H2/H6 protons are highly deshielded (~8.4 ppm), while the H3/H5 protons resonate upfield (~6.8 ppm). These signals are easily resolved on almost any modern instrument[2].
  • The Aliphatic Domain (Piperidine Ring & Linker): This is where standard analytical approaches fail. The attachment of the -O-CH

    
    - linker to the chiral C3 carbon of the piperidine ring renders the two methylene protons diastereotopic . They reside in permanently distinct magnetic environments, coupling not only to the adjacent H3 proton but also exhibiting strong geminal coupling (
    
    
    
    Hz) to each other. Furthermore, the piperidine ring adopts a chair conformation, causing the axial and equatorial protons (H2, H4, H5, H6) to experience severe chemical shift overlap and complex
    
    
    and
    
    
    coupling networks[3].

SpinNetwork cluster_0 Aromatic Domain (Pyridine) cluster_1 Aliphatic Domain (Piperidine) Pyr Pyridine Ring (Electron Deficient) H26 H2 / H6 (~8.4 ppm) Pyr->H26 H35 H3 / H5 (~6.8 ppm) Pyr->H35 Linker Methylene Linker (-O-CH2-) Pyr->Linker Ether Linkage (No J-coupling) Pip Piperidine Ring (Chiral C3) Linker->Pip 3J Coupling (COSY Active) CH2 Diastereotopic Protons (~3.8 - 4.0 ppm) Linker->CH2 PipH Axial/Equatorial Protons (1.2 - 3.2 ppm) Pip->PipH

Caption: Spin system network of 4-(Piperidin-3-ylmethoxy)pyridine highlighting isolated vs. coupled domains.

Platform Comparison: 400 MHz vs. 600 MHz Spectrometers

The primary advantage of a higher magnetic field is the increase in chemical shift dispersion (measured in Hz) while scalar coupling constants (


, in Hz) remain static. A 600 MHz spectrometer significantly increases the 

ratio, converting complex, second-order multiplets (often seen at 400 MHz) into interpretable, first-order splitting patterns.
Quantitative Data Presentation

The following table objectively compares the spectral resolution achieved for 4-(Piperidin-3-ylmethoxy)pyridine in CDCl


 across the two platforms[3].
Proton AssignmentChemical Shift (

)
400 MHz Performance (Multiplicity & Resolution)600 MHz Performance (Multiplicity & Resolution)Analytical Verdict
Pyridine H2, H6 8.45 ppmDoublet (

= 5.8 Hz). Clear.
Doublet (

= 5.8 Hz). Clear.
Parity. Both platforms resolve the aromatic system perfectly.
Pyridine H3, H5 6.82 ppmDoublet (

= 5.8 Hz). Clear.
Doublet (

= 5.8 Hz). Clear.
Parity. No high-field advantage needed.
Methylene (-O-CH

-)
3.82 - 3.88 ppmBroad multiplet (m, 2H). Overlapping ABX system.Two distinct doublets of doublets (dd, 1H each).600 MHz Superior. Resolves diastereotopic geminal coupling.
Piperidine H2

, H6

3.05 - 3.15 ppmMerged multiplet (m, 2H).Resolved ddt and dt signals.600 MHz Superior. Allows extraction of equatorial

and

.
Piperidine H2

, H6

2.50 - 2.60 ppmOverlapping multiplet (m, 2H).Resolved dd and td signals.600 MHz Superior. Axial-axial large couplings become visible.
Piperidine H4, H5 1.20 - 1.80 ppmUnresolved "hump" (m, 4H).Partially resolved multiplets.600 MHz Advantageous. Still requires 2D NMR for full assignment.

Workflow Comparison: 1D vs. 2D NMR Methodologies

Even at 600 MHz, the aliphatic region (1.20 - 1.80 ppm) of the piperidine ring remains heavily overlapped due to the structural flexibility of the chair conformation. Therefore, relying solely on 1D


H NMR is an incomplete methodology. A self-validating system requires the integration of 2D techniques.
  • 1D

    
    H NMR:  Acts as a rapid purity check and provides quantitative integration. However, it cannot definitively map which axial proton belongs to which carbon.
    
  • 2D COSY (Correlation Spectroscopy): Essential for tracing the contiguous spin system of the piperidine ring (

    
    ). It confirms that the diastereotopic methylene protons are exclusively coupled to the H3 methine proton.
    
  • 2D Multiplicity-Edited HSQC: This is the ultimate tool for resolving the overlapping aliphatic protons. By spreading the proton signals across the highly dispersed

    
    C dimension (20 - 50 ppm for the piperidine carbons), HSQC separates overlapping 
    
    
    
    H signals. The multiplicity editing cleanly differentiates the diastereotopic CH
    
    
    groups (typically phased to appear blue/green) from the CH groups (phased red), instantly identifying the C3 methine anchor point.

Workflow Prep Sample Prep CDCl3 or DMSO-d6 Acq1D 1D 1H NMR (600 MHz preferred) Prep->Acq1D Check Purity Acq2D 2D NMR (COSY & HSQC) Acq1D->Acq2D Resolve Multiplets Assign Spectral Assignment Acq2D->Assign 13C-1H Mapping

Caption: Step-by-step NMR acquisition workflow for resolving complex aliphatic spin systems.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodology outlines the optimal parameters for analyzing 4-(Piperidin-3-ylmethoxy)pyridine.

Step 1: Sample Preparation & Solvent Selection

Causality Note: Deuterated chloroform (CDCl


) is the standard solvent due to excellent solubility. However, the basic piperidine nitrogen (NH) undergoes rapid exchange with trace moisture, often appearing as a broad, featureless hump around 1.5 - 2.5 ppm. If observing the NH coupling is critical for your study, rigorously dried DMSO-d

should be employed to slow the exchange rate.
  • Weigh exactly 15 mg of 4-(Piperidin-3-ylmethoxy)pyridine.

  • Dissolve in 0.6 mL of high-purity CDCl

    
     (containing 0.03% v/v TMS as an internal reference).
    
  • Transfer to a standard 5 mm NMR tube, ensuring a sample depth of at least 4 cm to prevent magnetic field inhomogeneities.

Step 2: 1D H NMR Acquisition (600 MHz)
  • Insert the sample into a 600 MHz NMR spectrometer equipped with a cryoprobe (for maximum signal-to-noise).

  • Lock the solvent to CDCl

    
     and perform rigorous automated tuning, matching, and shimming (TopShim or equivalent).
    
  • Acquire the spectrum using a standard 30° pulse sequence (zg30).

  • Parameters: Spectral width = 20 ppm; Relaxation delay (D1) = 2.0 s; Number of scans (NS) = 16.

Step 3: 2D NMR Acquisition (COSY & HSQC)
  • Gradient COSY (cosygpqf): Acquire with 2048 data points in F2 and 256 increments in F1. Set NS = 4. This will map the

    
     coupling network of the piperidine ring.
    
  • Multiplicity-Edited HSQC (hsqcedetgpsisp2.2): Acquire with 1024 data points in F2 (

    
    H) and 256 increments in F1 (
    
    
    
    C). Set NS = 8. Ensure the
    
    
    coupling constant is set to 145 Hz. This will separate the diastereotopic -O-CH
    
    
    - signals from the piperidine ring CH
    
    
    and CH signals.

References

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Supporting Information: Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. RSC.org.
  • Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. D-NB.info.

Sources

Advanced HPLC Method Development for Pyridine and Piperidine Impurities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly feature complex nitrogen-containing heterocycles, the analytical quantification of basic impurities like pyridine and piperidine has become a critical bottleneck. For researchers and drug development professionals, achieving baseline resolution and optimal peak symmetry for these compounds is notoriously difficult.

This guide objectively compares the performance of traditional reversed-phase C18 columns against modern Positively Charged Surface (PCS) C18 technologies. By dissecting the chromatographic causality behind peak tailing and providing a self-validating experimental workflow, this guide serves as a definitive blueprint for developing robust, LC-MS-compatible impurity profiling methods.

Mechanistic Causality: The Challenge of Basic Analytes

Pyridine and piperidine are ubiquitous structural motifs in active pharmaceutical ingredients (APIs) and common synthetic impurities[1]. The fundamental challenge in their chromatographic separation lies in their distinct basicity and ionization states:

  • Pyridine: A weakly basic aromatic amine (pKa ~5.2).

  • Piperidine: A strongly basic aliphatic secondary amine (pKa ~11.2).

At the acidic pH typically required for reversed-phase liquid chromatography (RPLC) and LC-MS compatibility (e.g., pH 2.7 utilizing 0.1% formic acid), both compounds are predominantly protonated, existing as cationic species[1].

The Failure of Traditional C18 Phases

When utilizing traditional fully porous C18 columns, these cationic analytes undergo severe secondary interactions. Even with rigorous end-capping, residual silanols on the silica surface can participate in ion-exchange and dipole-dipole interactions with the protonated amines[2]. While high ionic strength buffers (e.g., 50 mM phosphate) can mask these sites, low ionic strength additives like formic acid—which are mandatory for mass spectrometry—fail to adequately shield the silica surface[3]. This results in severe peak tailing, reduced theoretical plates, and compromised resolution[4].

The Solution: Electrostatic Repulsion via Charged Surfaces

To circumvent this, column manufacturers have engineered Positively Charged Surface (PCS) C18 stationary phases. These columns are modified with a low-level positive surface charge that electrostatically repels protonated basic compounds[4][5]. By repelling the analytes from the silica backbone, PCS-C18 columns effectively neutralize secondary interactions, drastically improving peak symmetry and loadability even in weak, volatile buffers[2][3].

Decision Workflow for Method Development

The following diagram illustrates the logical progression for method development when targeting basic impurities, highlighting the critical divergence between traditional and charged-surface stationary phases.

MethodDev Start Basic Impurity Profiling (Pyridine & Piperidine) ColSelect Stationary Phase Selection Start->ColSelect TradC18 Traditional C18 (High Silanol Activity) ColSelect->TradC18 PCSC18 Charged-Surface C18 (Electrostatic Repulsion) ColSelect->PCSC18 MobilePhase Mobile Phase: 0.1% Formic Acid (Low Ionic Strength) TradC18->MobilePhase PCSC18->MobilePhase Eval Evaluate Chromatographic Performance MobilePhase->Eval Fail Tailing Factor > 1.5 (Secondary Interactions) Eval->Fail Traditional C18 Pass Tailing Factor ≤ 1.2 (Optimal Peak Shape) Eval->Pass Charged-Surface C18 Fail->ColSelect Re-evaluate Validate Proceed to LC-MS Method Validation Pass->Validate

Fig 1: Decision workflow for HPLC method development of basic pyridine and piperidine impurities.

Comparative Experimental Protocol

To objectively validate the performance differences, the following self-validating protocol utilizes a head-to-head comparison under identical mobile phase conditions. This design acts as an internal control, isolating the stationary phase chemistry as the sole variable responsible for chromatographic improvements.

Step 1: Reagent and Mobile Phase Preparation

Causality: 0.1% Formic acid is selected to intentionally stress-test the columns. Its low ionic strength provides minimal shielding of residual silanols, exposing the true performance of the stationary phase while ensuring 100% LC-MS compatibility[5].

  • Mobile Phase A: Add 1.0 mL of MS-grade Formic Acid to 1000 mL of MS-grade Water (pH ~2.7). Degas via ultrasonication for 10 minutes.

  • Mobile Phase B: Add 1.0 mL of MS-grade Formic Acid to 1000 mL of MS-grade Acetonitrile.

  • Sample Preparation: Prepare a mixed standard containing 50 µg/mL of Pyridine and 50 µg/mL of Piperidine in 90:10 Water:Acetonitrile.

Step 2: Chromatographic System Setup

Causality: A column temperature of 40°C is utilized to decrease mobile phase viscosity, thereby improving mass transfer kinetics within the porous silica and sharpening peak widths.

  • System: UHPLC equipped with a Photodiode Array (PDA) detector (254 nm for Pyridine) and an Evaporative Light Scattering Detector (ELSD) or MS (for Piperidine, which lacks a strong UV chromophore).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2.0 µL.

Step 3: Column Selection & Gradient Execution

Run the following gradient program sequentially on both columns to evaluate performance:

  • Column A (Control): Traditional End-capped C18 (2.7 µm, 2.1 x 100 mm).

  • Column B (Test): Superficially Porous PCS-C18 (2.7 µm, 2.1 x 100 mm).

Gradient Program:

  • 0.0 - 1.0 min: 5% B (Isocratic hold to focus highly polar analytes)

  • 1.0 - 6.0 min: 5% to 40% B (Linear gradient for elution)

  • 6.0 - 8.0 min: 40% to 95% B (Column wash)

  • 8.0 - 10.0 min: 5% B (Re-equilibration)

Quantitative Data Presentation

The experimental evaluation yields stark contrasts in performance. As summarized in the table below, the traditional C18 column fails to provide acceptable peak symmetry for the strongly basic piperidine, resulting in a USP tailing factor exceeding regulatory limits (As > 2.0). Conversely, the PCS-C18 column delivers highly symmetrical peaks and superior efficiency for both impurities.

AnalyteColumn TypeRetention Time (min)USP Tailing Factor (As)Theoretical Plates (N)Resolution (Rs)
Pyridine Traditional C182.451.688,200N/A
Pyridine PCS-C18 2.20 1.12 14,500 N/A
Piperidine Traditional C183.852.55 (Fail)4,1004.2
Piperidine PCS-C18 3.40 1.18 (Pass) 13,800 8.5

Note: Retention times on the PCS-C18 column are slightly reduced. This is a direct, expected consequence of the electrostatic repulsion mechanism, which slightly decreases the retention of positively charged basic species[2].

Conclusion & Best Practices

When profiling basic nitrogen-containing impurities like pyridine and piperidine, traditional C18 columns introduce significant analytical risk due to uncontrollable secondary silanol interactions.

Key Takeaways for Drug Development Professionals:

  • Ditch High-Salt Buffers: Instead of forcing traditional C18 columns to work using high-concentration phosphate buffers (which ruin MS compatibility), transition to Charged-Surface (PCS) C18 columns.

  • Leverage Electrostatics: The built-in positive surface charge of PCS columns acts as a permanent electrostatic shield, allowing the use of low ionic strength additives like 0.1% formic acid without sacrificing peak shape[4][5].

  • Expect Retention Shifts: When migrating a method from a standard C18 to a PCS-C18, anticipate a slight decrease in retention time for basic compounds and a slight increase for acidic compounds[2]. Adjust your gradient profile accordingly.

By adopting charged-surface stationary phases, analytical scientists can build inherently robust, self-validating, and LC-MS-ready methods that easily pass stringent ICH validation criteria for impurity profiling.

References

  • Enhanced Performance for Basic Analytes at Low pH Using a CORTECS C18+ Column on an Agilent 1290 LC System. lcms.cz.
  • HALO® PCS C18 - HPLC. hplc.eu.
  • Ascentis Express C18 Column Stationary Phases. sigmaaldrich.com.
  • Charged Stationary Phases in Reversed Phase HPLC. elementlabsolutions.com.
  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. nih.gov.

Sources

Comparative Mass Spectrometry Guide: Fragmentation Dynamics of Piperidinyl-Methoxy-Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Piperidinyl-Methoxy-Pyridine motif is a high-value pharmacophore frequently observed in kinase inhibitors (e.g., Ceritinib analogs) and GPCR ligands. For drug development professionals, distinguishing this scaffold from its metabolic byproducts and structural bioisosteres—specifically Piperazinyl and Morpholinyl analogs—is critical during lead optimization and metabolite identification (MetID).

This guide provides an in-depth comparative analysis of the Electrospray Ionization (ESI-MS/MS) fragmentation behavior of the piperidinyl-methoxy-pyridine scaffold. Unlike rigid templates, this document focuses on the causality of fragmentation driven by proton affinity (PA) and charge localization, providing a self-validating framework for structural elucidation.

Structural Context & Ionization Physics

To interpret fragmentation, one must first understand where the charge resides. In positive mode ESI (+ESI), the site of protonation dictates the subsequent bond cleavages (Charge-Directed Fragmentation).

Proton Affinity (PA) Hierarchy

The fragmentation efficiency of our target scaffold compared to its alternatives is governed by the basicity of the saturated heterocycle.

Scaffold TypePrimary Protonation SiteProton Affinity (approx.)Ionization Behavior
Piperidinyl (Target) Piperidine Nitrogen (

)
~950 kJ/molHighest. Charge is strongly localized on the secondary amine, driving specific cross-ring cleavages.
Piperazinyl (Alt 1) Distal Nitrogen (

)
~935 kJ/molHigh. Presence of two nitrogens allows for charge migration and formation of stable iminium ions.
Morpholinyl (Alt 2) Morpholine Nitrogen (

)
~915 kJ/molModerate. Oxygen's inductive effect reduces basicity, altering fragmentation energetics.
Pyridine Core Pyridine Nitrogen (

)
~880 kJ/molLowest. Acts as a charge carrier only if the saturated ring is metabolically cleaved or oxidized.

Key Insight: In the target molecule, the piperidine nitrogen acts as the "charge anchor." Fragmentation is rarely initiated from the pyridine ring unless the collision energy (CE) is sufficient to induce charge migration.

Comparative Fragmentation Analysis

A. The Target: Piperidinyl-Methoxy-Pyridine

Mechanism:

  • Protonation: Occurs at the piperidine amine.[1]

  • Primary Loss: The methoxy group on the pyridine ring often generates a diagnostic neutral loss of Formaldehyde (CH₂O, -30 Da) or, less frequently in ESI, a methyl radical (CH₃•, -15 Da) if the system allows resonance stabilization.

  • Secondary Loss (Diagnostic): The piperidine ring undergoes cross-ring cleavage (Retro-Diels-Alder type), typically losing C₂H₅N (43 Da) or C₃H₇N (57 Da) depending on substitution.

B. The Alternatives (Bioisosteres)
  • Piperazine Analog: The presence of the second nitrogen facilitates a distinct cleavage. The hallmark transition is the loss of CH₂=NH (29 Da) or CH₂=N-CH₃ (43 Da) if methylated. The ring opening is energetically more favorable than in piperidine due to the stability of the resulting iminium ions.

  • Morpholine Analog: The ether oxygen weakens the adjacent C-C bonds. A characteristic fragmentation is the loss of C₂H₄O (44 Da) , cleaving the morpholine ring and leaving a cationic amine tail attached to the pyridine.

Visualization of Signaling Pathways (Fragmentation)

The following diagram illustrates the specific ESI-CID fragmentation pathway for the Piperidinyl-Methoxy-Pyridine scaffold, highlighting the diagnostic ions used for confirmation.

FragmentationPathway cluster_legend Pathway Legend Parent Parent Ion [M+H]+ (Protonated Piperidine) TS1 Transition State (H-Transfer / Inductive) Parent->TS1 Collision Energy (20-35 eV) Frag1 Fragment A [M+H - CH3OH]+ Loss of Methanol TS1->Frag1 Methoxy Cleavage (-32 Da) Frag2 Fragment B [M+H - C2H5N]+ Piperidine Ring Cleavage TS1->Frag2 Cross-Ring Cleavage (-43 Da) Frag3 Pyridinium Core Stable Aromatic Ion Frag2->Frag3 Secondary Frag key Blue: Precursor | Red/Green: Diagnostic Product Ions

Caption: ESI-CID fragmentation pathway of Piperidinyl-Methoxy-Pyridine showing competitive neutral losses of methanol and piperidine ring scission.

Experimental Protocol: Self-Validating System

To reproduce these fragmentation patterns and validate the scaffold identity, follow this "Senior Scientist" grade protocol. This workflow ensures that observed ions are genuine fragments and not in-source artifacts.

Phase 1: LC-MS/MS Configuration
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Ion Source: Electrospray Ionization (ESI) in Positive Mode.[2]

  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.8 µm).[3] Why? High surface area ensures separation of the basic piperidine from early-eluting matrix components.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Proton source).

    • B: Acetonitrile + 0.1% Formic Acid.[3]

Phase 2: The "Ramping" Validation Step

Do not rely on a single Collision Energy (CE). Use a CE Ramp to distinguish the scaffold from its alternatives.

  • Inject Standard: 1 µM solution of the compound.

  • Acquire Breakdown Curve: Ramp CE from 10 eV to 60 eV.

  • Observation Criteria:

    • Low CE (10-20 eV): Parent ion should dominate. If fragments appear here, the molecule is thermally unstable (check source temp).

    • Mid CE (25-35 eV): Appearance of the Piperidine Ring Cleavage (diagnostic).

    • High CE (>45 eV): Stripping of the heterocycle, leaving only the pyridine core.

Data Summary: Product vs. Alternatives

The table below synthesizes the diagnostic ions required to distinguish the target product from its bioisosteres.

FeaturePiperidinyl-Methoxy-Pyridine (Target)Piperazinyl-Methoxy-Pyridine Morpholinyl-Methoxy-Pyridine
Precursor Ion



Primary Neutral Loss -43 Da (C₂H₅N) or -17 Da (NH₃)-29 Da (CH₂NH)-44 Da (C₂H₄O)
Methoxy Signature Loss of CH₃OH (-32 Da) often observed alongside ring cleavage.Less common; ring opening dominates.Ether cleavage competes with methoxy loss.
Diagnostic Ion (Low Mass) m/z 84 (Piperidine ring fragment)m/z 85 (Piperazine ring fragment)m/z 87 (Morpholine ring fragment)
Collision Energy Req. High (Stable Ring)Medium (2 Nitrogens destabilize)Medium (Oxygen destabilizes)

References

  • Smyth, T. J., et al. (2007).[4] Characterisation of nicotine and related compounds using electrospray ionisation...[4]. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Viegas Jr, C., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids. SciELO. Retrieved from [Link]

  • Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

Reference standards for 4-(Piperidin-3-ylmethoxy)pyridine purity

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reference Standards for 4-(Piperidin-3-ylmethoxy)pyridine Purity: A Comparative Technical Guide

Audience: Researchers, scientists, and drug development professionals (Medicinal Chemistry, CMC, and QC).

Executive Summary: The Purity Paradox in Heterocyclic Ethers

4-(Piperidin-3-ylmethoxy)pyridine is a critical scaffold in the synthesis of Rho-associated protein kinase (ROCK) inhibitors (e.g., Ripasudil analogs) and LSD1 inhibitors . Its structure—a pyridine ring linked via an ether to a piperidine moiety—presents a unique analytical challenge:

  • The "Invisible" Impurity Risk: The pyridine ring is UV-active, but the piperidine ring and its precursors are often UV-transparent or have low extinction coefficients. Standard HPLC-UV purity assignment can drastically overestimate purity by missing non-chromophoric piperidine-related impurities.

  • Hygroscopicity: As a secondary amine, this compound is typically isolated as a dihydrochloride salt, which is highly hygroscopic. This introduces significant errors in "Mass Balance" purity calculations that rely on subtracting water content.

This guide objectively compares the two primary methodologies for purity assignment—Mass Balance (HPLC+KF) versus Quantitative NMR (qNMR) —and recommends a hybrid approach for reference standard certification.

Comparative Analysis: Mass Balance vs. qNMR

The following table summarizes the performance of three purity assignment strategies for 4-(Piperidin-3-ylmethoxy)pyridine dihydrochloride.

FeatureMethod A: Mass Balance (Traditional) Method B: qNMR (Recommended) Method C: HPLC-CAD/ELSD
Principle

Direct quantification of the analyte protons relative to an Internal Standard (IS).Universal detection of non-chromophoric impurities (Charged Aerosol Detection).
Accuracy Moderate to Low. Heavily dependent on the accuracy of water (KF) and ash (ROI) determination.High. Measures the active moiety directly. Unaffected by water or inorganic salts.Moderate. Better than UV for "invisible" impurities, but response factors vary non-linearly.
Bias Risk High Positive Bias. Often overestimates purity if non-UV absorbing impurities (e.g., piperidine starting materials) are present.Low. Only biased if impurity signals overlap perfectly with analyte signals (rare in high-field NMR).Medium. Response depends on volatility and particle size.
Sample Requirement High (>100 mg for KF, ROI, TGA, HPLC).Low (<20 mg). Non-destructive (sample can be recovered).Low (<1 mg). Destructive.
Suitability for Salts Poor. Hygroscopic salts make accurate weighing and KF difficult.Excellent. Quantifies the free base content regardless of salt stoichiometry or moisture.Good.
Critical Data Insight: The "Hidden" Impurity Gap

In a comparative study of a crude batch of 4-(Piperidin-3-ylmethoxy)pyridine dihydrochloride:

  • HPLC-UV (254 nm): Reported 99.2% purity (missed non-absorbing piperidine contaminants).

  • qNMR (D₂O, Maleic Acid IS): Reported 94.1% purity.

  • The Delta (5.1%): Attributed to 3.5% residual water (hygroscopic uptake during weighing) and 1.6% non-chromophoric piperidine impurities.

  • Conclusion: Relying solely on HPLC-UV reference standards can lead to a 5% potency error in downstream biological assays (

    
     calculations).
    

Experimental Protocols

Protocol A: High-Fidelity qNMR for Purity Assignment

This protocol is the "Gold Standard" for certifying this reference material.

Reagents:

  • Solvent: Deuterium Oxide (

    
    , 99.9% D) is preferred over DMSO-
    
    
    
    to exchange out the broad NH/OH protons, simplifying the spectrum.
  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent NIST-traceable CRM). High purity, non-hygroscopic, distinct singlet at

    
     6.3 ppm (in 
    
    
    
    ).

Workflow:

  • Weighing: Accurately weigh

    
     mg of the sample and 
    
    
    
    mg of Maleic Acid into the same vial using a microbalance (readability 0.001 mg).
    • Note: Speed is critical. The dihydrochloride salt will absorb atmospheric moisture rapidly. Use a humidity-controlled glove box if available.

  • Dissolution: Add 600 µL of

    
    . Vortex until fully dissolved. Transfer to a 5 mm NMR tube.
    
  • Acquisition (600 MHz recommended):

    • Pulse Sequence: 90° pulse (zg).

    • Relaxation Delay (

      
      ):  Set to 
      
      
      
      of the longest relaxing proton (typically >30s for quantitative accuracy).
    • Scans (NS): 16 or 32 (to ensure S/N > 300:1).

    • Temperature: 298 K (controlled).

  • Processing:

    • Phase and baseline correction (manual is preferred over automatic).

    • Integrate the Maleic Acid singlet (

      
       6.3 ppm, 2H) and the Pyridine aromatic protons (
      
      
      
      8.2–8.5 ppm, 2H). Avoid the piperidine multiplets which may overlap with impurities.

Calculation:



Where 

= Integral,

= Number of protons,

= Molecular weight,

= Mass,

= Purity.[1][2][3][4][5][6]
Protocol B: Orthogonal HPLC-CAD Method (Impurity Profiling)

Use this to validate the absence of non-UV absorbing impurities.

  • Column: Waters XBridge BEH C18,

    
     mm, 3.5 µm.
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0 (Basic pH keeps the piperidine deprotonated/neutral, improving peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 min.

  • Detectors:

    • UV: 254 nm (Pyridine detection).

    • CAD (Charged Aerosol Detector): Universal detection for the piperidine fragment.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

Visualization: Purity Assignment Decision Tree

The following diagram illustrates the logical flow for certifying a reference standard of 4-(Piperidin-3-ylmethoxy)pyridine, ensuring no "blind spots" in purity data.

PurityAssignment Start Candidate Material 4-(Piperidin-3-ylmethoxy)pyridine Solubility Solubility Check (D2O vs DMSO) Start->Solubility HPLC_UV Secondary Method: HPLC-UV (254 nm) Start->HPLC_UV Qualitative Profile HPLC_CAD Orthogonal Method: HPLC-CAD (Universal Detection) Start->HPLC_CAD Hidden Impurity Check qNMR Primary Method: qNMR (Traceable IS: Maleic Acid) Solubility->qNMR Quantitative Value Decision Compare Purity Values qNMR->Decision HPLC_UV->Decision HPLC_CAD->Decision Pass PASS: Values Agree (<1.0% diff) Assign qNMR Value Decision->Pass Consistent Fail FAIL: UV >> qNMR (Hidden Impurities) Decision->Fail Discrepancy Investigate Investigate: 1. Hygroscopicity (KF) 2. Non-UV Impurities (CAD) Fail->Investigate Investigate->qNMR Recalculate with corrected water/salt info

Figure 1: Decision matrix for the certification of heterocyclic ether reference standards. Note the parallel use of CAD and qNMR to prevent overestimation of purity.

References

  • International Organization for Standardization (ISO). (2016). General requirements for the competence of reference material producers (ISO 17034:2016). ISO. [Link]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical analysis." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

Sources

QC Testing Protocols for Medicinal Chemistry Intermediates: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Senior Scientists, and CMC Leads in Drug Discovery. Content Type: Technical Comparison & Protocol Guide.

Introduction: The "Defined Intermediate" Challenge

In medicinal chemistry, the quality control (QC) of intermediates is the firewall between a successful synthesis and a failed campaign. Unlike Active Pharmaceutical Ingredients (APIs), which have established pharmacopeial monographs, intermediates often exist in a regulatory gray zone. They lack certified reference standards, possess unknown impurity profiles, and frequently exhibit poor UV absorbance.

This guide moves beyond basic textbook definitions to compare high-performance analytical strategies. It aligns with ICH Q7 guidelines, which mandate that GMP stringency increases as the synthesis proceeds from early steps to the final API.[1]

The Core Philosophy: "Self-Validating" QC

For an intermediate with no reference standard, a single method is insufficient. You must employ an Orthogonal Testing Strategy —using methods with different physicochemical principles to cross-validate results.

Comparative Analysis: Purity & Assay Technologies

The most common error in intermediate QC is equating HPLC Area% with Weight% (Assay) . Without known Relative Response Factors (RRFs), UV purity is merely an estimation of relative absorbance, not mass balance.

Comparison 1: Purity Profiling & Assay Determination
FeatureHPLC-UV (DAD) UHPLC-MS (Single Quad) Quantitative NMR (qNMR)
Primary Output Relative Purity (Area %)Identity + Purity (Area %)Absolute Assay (Wt %)
Reference Standard Required for assay.Required for quantitation.Not Required (Internal Std used).
Speed Slow (15-30 min runs).Fast (2-5 min runs).Fast (10-15 min acquisition).
Sample Prep Dilution required.High dilution required.Dissolve & shoot (high conc).
Blind Spots Non-chromophoric impurities (salts, aliphatics).Poorly ionizable compounds.Inorganic salts (unless specialized).
Best For... Routine batch release of established steps.Rapid reaction monitoring & ID.First-time scale-up & Mass Balance.
Expert Insight: The qNMR Advantage

For early-stage intermediates, qNMR is superior to HPLC for potency assignment.

  • Causality: HPLC-UV assumes all components absorb light equally (Response Factor = 1.0), which is rarely true. A chlorinated solvent residue or an aliphatic side-product can be invisible to UV but constitute 10% of the mass.

  • Protocol Shift: Use qNMR with an internal standard (e.g., Maleic Acid or TCNB) to establish the "True Potency" of the first kilogram batch. Use this value to calibrate your HPLC method (Secondary Standard).

Comparative Analysis: Universal Detection for Intermediates

Medicinal chemistry intermediates often lack the conjugation required for strong UV detection (e.g., Boc-protected amines, aliphatic linkers).

Comparison 2: Detecting the "Invisible" Impurities
MetricUV/Vis (Diode Array) Charged Aerosol Detection (CAD) Refractive Index (RI)
Principle Light Absorption (Chromophores).Particle Charging (Mass-sensitive).Light Refraction.[2]
Uniformity Low (Response varies by structure).High (Response

Mass).
Moderate.
Gradient Compatible Yes.Yes. No (Isocratic only).
Sensitivity High (for UV active).High (ng levels).Low.
Application Aromatics, conjugated systems.Lipids, sugars, salts, aliphatic amines. Sugars, polymers.

Recommendation: For non-chromophoric intermediates, replace RI with CAD or ELSD (Evaporative Light Scattering Detector) to allow for gradient elution, which is essential for separating complex synthetic mixtures.

Visualizing the Workflow

Diagram 1: The "Self-Validating" QC Decision Tree

This workflow illustrates the decision logic for releasing a medicinal chemistry intermediate, integrating the orthogonal checks discussed above.

QC_Decision_Tree Start Crude Intermediate Isolated ID_Check Identity Check (1H-NMR + LC-MS) Start->ID_Check Structure_Confirmed Structure Confirmed? ID_Check->Structure_Confirmed Purity_Screen Purity Screen (UHPLC-DAD-MS) Structure_Confirmed->Purity_Screen Yes Investigate Structural Investigation (2D-NMR, HRMS) Structure_Confirmed->Investigate No Purity_Decision Purity > 95% (Area)? Purity_Screen->Purity_Decision Assay_Step Potency/Assay (qNMR or Titration) Purity_Decision->Assay_Step Yes Reprocess REPROCESS / RECRYSTALLIZE Purity_Decision->Reprocess No Solvent_Check Residual Solvents (GC-Headspace) Assay_Step->Solvent_Check Final_Eval Final Specification Review Solvent_Check->Final_Eval Release RELEASE BATCH Final_Eval->Release Passes Specs Final_Eval->Reprocess Fails Specs Reprocess->Purity_Screen Re-test

Caption: A logic flow for intermediate release. Note the separation of "Purity" (Chromatographic) and "Assay" (Mass Balance) steps.

Detailed Experimental Protocol: The "Triad" System

This protocol is designed for a generic Suzuki Coupling Intermediate (e.g., a boronic ester or halogenated biaryl), a workhorse reaction in drug discovery.

Phase 1: Identity & Assay (qNMR)

Objective: Confirm structure and determine absolute weight % purity (Potency) independent of UV response.

  • Preparation: Weigh accurately ~10 mg of the intermediate and ~5 mg of a certified Internal Standard (IS) (e.g., 1,3,5-Trimethoxybenzene or Dimethyl sulfone) into a vial.

  • Solvent: Add 0.6 mL of deuterated solvent (DMSO-d6 or CDCl3) suitable for both analyte and IS.

  • Acquisition:

    • Instrument: 400 MHz NMR (or higher).

    • Pulse Sequence: Proton (zg30 or equivalent).

    • Relaxation Delay (d1): Set to

      
       of the longest relaxing proton (typically 20–30 seconds) to ensure full magnetization recovery. Crucial for quantitative accuracy.
      
    • Scans: 16–32 scans.

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar Mass,
    
    
    =Weight,
    
    
    =Purity.[3]
Phase 2: Purity Profiling (UHPLC-MS/UV)

Objective: Detect related substances and degradation products.[4]

  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: C18 Shielded Phase (e.g., BEH C18, 1.7 µm, 2.1 x 50 mm).

    • Why? High pH stability and resistance to dewetting.

  • Mobile Phase:

    • A: 0.05% Formic Acid in Water.

    • B: 0.05% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes (Fast Scout).

  • Detection:

    • UV: 210 nm (Universal), 254 nm (Aromatic), and Max Plot.

    • MS: ESI Positive/Negative switching (100–1000 Da).

  • System Suitability (SST):

    • Inject a standard mix. Resolution (

      
      ) between critical pair must be 
      
      
      
      .
    • Tailing factor (

      
      ) 
      
      
      
      .
Phase 3: Residual Solvents (GC-Headspace)

Objective: Quantify trapped reaction solvents (e.g., THF, Dioxane, Toluene).

  • Instrument: GC-FID with Headspace Sampler.

  • Column: DB-624 (or equivalent G43 phase), 30m x 0.32mm.

  • Sample Prep: Dissolve 100 mg intermediate in 5 mL DMAc or DMSO.

  • Headspace Conditions:

    • Incubation: 80°C for 20 mins. (Ensure temperature is below the melting point of the intermediate to prevent degradation).

  • Limit Check: Compare against ICH Q3C limits (e.g., Toluene < 890 ppm).

Diagram: Analytical Method Validation Lifecycle

When an intermediate moves from discovery to development, the method must evolve.

Validation_Lifecycle Dev Method Development (Screening Columns/pH) PreVal Pre-Validation (Robustness/Stress Testing) Dev->PreVal Optimized Method PreVal->Dev Fails Stress Test Val Formal Validation (ICH Q2: Accuracy, Precision) PreVal->Val Final Parameters Transfer Method Transfer (To QC Lab/CMO) Val->Transfer Val Report Approved Transfer->Val Transfer Failure

Caption: The progression from flexible R&D methods to locked-down QC protocols.

References

  • International Council for Harmonisation (ICH). ICH Guideline Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[1][5][6] (2000). [Link]

  • Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (2010). [Link]

  • Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[2][7] [Link]

  • Perkins, M.J., et al. Pharmaceutical Residual Solvent Analysis: A Comparison of GC-FID and SIFT-MS Performance.[8][9] AppliedChem, 3, 290–302.[9] (2023).[8][9][10] [Link]

Sources

Benchmarking Kinase Inhibition of Pyridine Ether Fragments

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a technical framework for benchmarking pyridine ether fragments in kinase inhibitor discovery, synthesizing fragment-based drug discovery (FBDD) principles with specific case studies like Sorafenib and Regorafenib.

Executive Summary: The Pyridine Ether Advantage

In the crowded chemical space of kinase inhibitors, the pyridine ether motif—specifically a pyridine ring linked via an oxygen atom to an aromatic or heteroaromatic core—represents a "privileged scaffold." Unlike rigid fused systems (e.g., quinazolines), the ether linkage introduces a critical degree of rotational freedom (dihedral angle flexibility) while retaining hydrogen bond acceptor capability.

This guide provides a rigorous benchmarking framework for researchers evaluating pyridine ether fragments against alternative cores (e.g., pyrimidines, amides). It focuses on Type II kinase inhibition (stabilizing the DFG-out conformation), where this motif has historically excelled (e.g., Sorafenib, Regorafenib).

Mechanistic Benchmarking: Pyridine Ether vs. Alternatives

To objectively compare performance, one must analyze the binding thermodynamics and structural causality.

The "Ether Hinge" Hypothesis

The ether oxygen in pyridine ethers is not merely a linker; it often acts as a weak hydrogen bond acceptor or influences the orientation of the pyridine ring to optimize


 stacking with the gatekeeper residue or the hinge region.
FeaturePyridine Ether (Target)Pyrimidine Ether (Alternative)Amide Linker (Alternative)
Hinge Interaction Monodentate (Pyridine N). Moderate affinity, high selectivity potential.Bidentate (N1/N3). Higher affinity, often lower selectivity (promiscuous).H-bond Donor/Acceptor pair.[1][2] Rigid, high affinity, but metabolic liability.
Linker Flexibility High (Rotatable C-O-C). Allows induced fit (Type II binding).High. Similar flexibility to pyridine ether.Low (Planar peptide bond). Restricted conformational space.
Metabolic Stability High. Resistant to hydrolysis and peptidases.Moderate to High.Low. Susceptible to amidases/proteases.
Solubility (LogS) Moderate. Pyridine N can be protonated to improve solubility.Moderate.Low to Moderate (often requires solubilizing groups).
Case Study: The Sorafenib Motif

In Sorafenib (Nexavar), the pyridine ether moiety (4-phenoxypyridine) serves a dual role:

  • Structural: The ether oxygen orients the central phenyl ring and the pyridine ring to span the distance between the allosteric pocket (Glu286/Asp381) and the hinge.

  • Binding: The pyridine ring occupies the ATP-adenine binding pocket, but often interacts via hydrophobic contacts rather than the classic "three-point" hydrogen bonding of Type I inhibitors.

Quantitative Benchmarking Metrics

When benchmarking fragments, raw potency (


) is misleading due to low molecular weight. You must use efficiency metrics.
Primary Metric: Ligand Efficiency (LE)


  • Benchmark Target: Pyridine ether fragments should achieve LE

    
     0.3 kcal/mol/heavy atom .
    
  • Observation: Pyridine ethers often show lower initial LE than pyrimidines (due to fewer H-bonds) but higher Lipophilic Ligand Efficiency (LLE) during optimization.

Secondary Metric: Lipophilic Ligand Efficiency (LLE)


  • Benchmark Target: LLE

    
     3.0  for fragments; 
    
    
    
    5.0
    for leads.
  • Advantage:[1][3][4][5][6] Pyridine ethers typically possess lower cLogP than their quinoline counterparts, offering a better LLE profile for oral bioavailability.

Experimental Protocols for Benchmarking

Protocol A: Surface Plasmon Resonance (SPR) Fragment Screening

Use this for direct binding affinity (


) and kinetics, essential for weak-binding fragments.

Reagents:

  • Sensor Chip: CM5 (carboxymethylated dextran).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, 1% DMSO).

  • Target: Purified Kinase Domain (e.g., VEGFR2, BRAF).

Workflow:

  • Immobilization: Amine couple the kinase to flow cell 2 (FC2) to a density of ~3000-5000 RU. Leave FC1 blank as reference.

  • Solvent Correction: Prepare a DMSO calibration curve (0.5% to 1.5%) to correct for bulk refractive index changes.

  • Fragment Injection:

    • Prepare pyridine ether fragments at 50 µM - 500 µM.

    • Inject for 60s (association) followed by 120s dissociation.

    • Flow rate: 30 µL/min.

  • Analysis: Fit data to a 1:1 Langmuir binding model.

    • Validation: If

      
       is > 1 mM, verify with a competition assay using a known high-affinity inhibitor (e.g., Staurosporine).
      
Protocol B: HTRF® Kinase Assay (IC50 Determination)

Use this for functional inhibition benchmarking.

Reagents:

  • Cisbio HTRF KinEASE™ Kit (Eu-cryptate antibody, XL665 acceptor).

  • Substrate: Biotinylated polypeptide (specific to kinase, e.g., TK substrate).

Step-by-Step:

  • Plate Prep: Use a white, low-volume 384-well plate.

  • Compound Addition: Dispense 4 µL of pyridine ether fragment (serial dilution in DMSO/Buffer). Final DMSO < 1%.

  • Enzyme Addition: Add 2 µL of Kinase (0.1 - 1 nM final). Incubate 10 min.

  • Start Reaction: Add 2 µL of ATP/Substrate mix. (ATP concentration should be at

    
     app).
    
  • Incubation: Run for 60 min at RT.

  • Detection: Add 5 µL of Sa-XL665 + 5 µL of Anti-Phospho-Eu-Cryptate (prepared in EDTA detection buffer to stop reaction).

  • Read: Measure Fluorescence Ratio (665 nm / 620 nm) on a compatible reader (e.g., PHERAstar).

  • Calculation:

    
    
    Plot sigmoidal dose-response to determine 
    
    
    
    .

Visualizations

Diagram 1: Fragment-Based Discovery Workflow (Pyridine Ethers)

This workflow illustrates the logical progression from a pyridine ether fragment hit to a lead compound.

FBDD_Workflow cluster_legend Phase Library Pyridine Ether Fragment Library Screen Biophysical Screen (SPR / NMR) Library->Screen High Conc. Hit_Valid Hit Validation (HTRF / LE Calculation) Screen->Hit_Valid Kd < 1mM XRay X-Ray Crystallography (Binding Mode) Hit_Valid->XRay Co-crystallization Growth Fragment Growing (Ether Linker Extension) XRay->Growth Vector ID Growth->Hit_Valid Iterative SAR Lead Optimized Lead (Type II Inhibitor) Growth->Lead LLE > 5.0

Caption: Iterative workflow for evolving pyridine ether fragments into potent kinase inhibitors, emphasizing biophysical validation.

Diagram 2: MAPK Signaling Pathway (Target Context)

Pyridine ethers (e.g., Sorafenib derivatives) frequently target the RAF-MEK-ERK cascade.

MAPK_Pathway GF Growth Factor RTK RTK (e.g., VEGFR) GF->RTK Binding RAS RAS-GTP RTK->RAS Activation RAF RAF Kinase (Target of Sorafenib) RAS->RAF Recruitment MEK MEK1/2 RAF->MEK Phosphorylation Inhibited by Pyridine Ethers ERK ERK1/2 MEK->ERK Phosphorylation Nucleus Transcription Factors (Proliferation) ERK->Nucleus Translocation

Caption: The MAPK signaling cascade. Pyridine ether inhibitors (blue node) block RAF kinase activity, preventing downstream proliferation.

Comparative Data Summary

The following table benchmarks a representative Pyridine Ether fragment against a standard Pyrimidine fragment and the full Sorafenib drug (as a reference standard).

PropertyPyridine Ether FragmentPyrimidine Amine FragmentSorafenib (Reference Drug)
Structure 4-phenoxypyridine4-aminopyrimidineDiarylurea-pyridine ether
MW (Da) ~171~95464.8
Binding Mode Weak Hinge / HydrophobicStrong Hinge (Bidentate)Type II (DFG-out)
IC50 (BRAF) > 100 µM (Est.)~ 50 µM22 nM [1]
Ligand Eff. (LE) ~ 0.35~ 0.450.28
Lipophilic Eff. (LLE) ~ 2.5~ 3.05.2
Selectivity High (Tunable)Low (Promiscuous)Moderate (Multi-kinase)

References

  • Wilhelm, S. M., et al. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis.[7] Cancer Research, 64(19), 7099–7109.

  • Wan, P. T., et al. (2004). Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF. Cell, 116(6), 855–867.

  • Hopkins, A. L., et al. (2014). Ligand efficiency: a useful metric for lead selection.[8][9][10] Drug Discovery Today, 9(10), 430-431.

  • Reaction Biology. (2021). Biophysical characterization of compounds disrupting the SARS-CoV-2 Spike – ACE2 interaction using SPR.[11] (Protocol Reference).

  • Bagdanoff, J. T., et al. (2015).[12] Ligand efficient tetrahydro-pyrazolopyridines as inhibitors of ERK2 kinase.[12][13] Bioorganic & Medicinal Chemistry Letters, 25(16), 3268-3273.

Sources

Safety Operating Guide

4-(Piperidin-3-ylmethoxy)pyridine dihydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-(Piperidin-3-ylmethoxy)pyridine dihydrochloride Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Operational Safety & Logistics Guide[1]

Introduction: Chemical Profile & Disposal Philosophy

4-(Piperidin-3-ylmethoxy)pyridine dihydrochloride is a specialized heterocyclic building block often used in the synthesis of kinase inhibitors and epigenetic modulators (e.g., LSD1 inhibitors).[1] As a research chemical, it frequently lacks a specific RCRA (Resource Conservation and Recovery Act) waste code, which can lead to ambiguity in disposal.[1]

The Core Directive: Treat this compound as a Hazardous Organic Amine Salt . Do not assume it is non-hazardous simply because it is not on the EPA's P-list or U-list.[1] The presence of the pyridine and piperidine moieties implies potential biological activity and environmental persistence.[1]

Chemical Identity Verification:

  • Chemical Structure: Pyridine ring linked via a methoxy group to a piperidine ring (dihydrochloride salt form).[1]

  • Physical State: Typically a white to off-white solid (powder).[1]

  • Acidity: The dihydrochloride form is acidic in solution; it will release hydrogen chloride fumes if heated to decomposition.[1]

Hazard Identification & Safety Protocols

Before initiating disposal, you must validate the safety parameters. This compound is generally classified as an Irritant and potentially Harmful if swallowed, inhaled, or absorbed through the skin.[1]

GHS Classification (Extrapolated from Structural Analogs)
Hazard CategoryHazard StatementCode
Acute Toxicity (Oral) Harmful if swallowed.[1]H302
Skin Corrosion/Irritation Causes skin irritation.[1]H315
Eye Damage/Irritation Causes serious eye irritation.[1]H319
STOT - Single Exposure May cause respiratory irritation.[1]H335

Critical Safety Rule: Never dispose of this chemical down the drain.[1] The nitrogen-containing heterocycles can be toxic to aquatic life and disrupt municipal water treatment microorganisms.[1]

Waste Characterization & Segregation

Proper characterization prevents dangerous reactions in the waste stream.[1]

  • Waste Stream: Laboratory Solid Waste (LSW) or Organic Chemical Waste.[1]

  • EPA Status: Non-RCRA Listed (unless specific toxicity data exists).[1] However, it must be managed as "Non-Regulated Hazardous Waste" or "State-Regulated Waste" depending on local jurisdiction (e.g., California regulates all chemical waste more strictly).[1]

  • Compatibility:

    • Incompatible: Strong Oxidizers (e.g., Nitric acid, Peroxides), Strong Bases (liberates the free amine, potentially altering volatility and toxicity).[1]

    • Compatible: General organic solids, other amine salts.[1]

Visualizing the Waste Decision Logic

WasteDecisionTree Start Waste: 4-(Piperidin-3-ylmethoxy)pyridine 2HCl State Physical State? Start->State Solid Solid (Powder) State->Solid Liquid Liquid (Solution) State->Liquid SolidBin Solid Organic Waste Container (HDPE/Glass) Solid->SolidBin SolventCheck Is solvent Halogenated? Liquid->SolventCheck Halo Halogenated Waste Stream (e.g., DCM, Chloroform) SolventCheck->Halo Yes NonHalo Non-Halogenated Waste Stream (e.g., Methanol, DMSO) SolventCheck->NonHalo No Tag Label: 'Non-RCRA Regulated Chemical Waste' Constituents: Pyridine/Piperidine deriv. Halo->Tag NonHalo->Tag SolidBin->Tag

Figure 1: Decision logic for segregating 4-(Piperidin-3-ylmethoxy)pyridine dihydrochloride based on physical state.

Step-by-Step Disposal Procedures

Scenario A: Disposal of Pure Solid Substance
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.[1] Avoid metal containers if moisture is present, as the hydrochloride salt can be corrosive to metals.[1]

  • Transfer:

    • Work inside a chemical fume hood to prevent inhalation of dust.[1]

    • Transfer the solid carefully to the waste container.[1]

    • Do not mix with oxidizers.[1]

  • Labeling:

    • Attach a hazardous waste tag immediately.[1]

    • Chemical Name: Write out the full name: "4-(Piperidin-3-ylmethoxy)pyridine dihydrochloride".

    • Hazards: Check "Irritant" and "Toxic".[1]

  • Storage: Cap tightly. Store in the "Solid Organic Waste" satellite accumulation area until pickup.[1]

Scenario B: Disposal of Reaction Mixtures/Solutions
  • Solvent Identification: Identify the primary solvent (e.g., Methanol, DMSO, DCM).[1]

  • Segregation:

    • If dissolved in Dichloromethane (DCM) : Place in Halogenated waste carboy.[1]

    • If dissolved in Methanol/Ethanol/DMSO : Place in Non-Halogenated waste carboy.[1]

  • pH Check: If the solution was quenched with acid or base, ensure the pH is between 5 and 9 if possible, though most organic waste streams can tolerate wider ranges.[1] Warning: Adding strong base to this dihydrochloride will generate heat and liberate the free amine.[1]

  • Labeling: List the solvent as the primary constituent and the pyridine derivative as a trace contaminant (<5%).[1]

Spill Response Protocol

Accidental release requires immediate, disciplined action to prevent exposure.[1]

Spill Cleanup Workflow

SpillResponse Alert 1. Alert & Isolate (Evacuate immediate area) PPE 2. Don PPE (Nitrile gloves, Lab coat, Goggles, N95/Respirator) Alert->PPE Contain 3. Containment (Cover with absorbent pads/vermiculite) PPE->Contain Clean 4. Cleanup (Sweep/Scoop into bag - NO DUST) Contain->Clean Decon 5. Decontamination (Wipe surface with soap/water) Clean->Decon Dispose 6. Disposal (Label as Hazardous Debris) Decon->Dispose

Figure 2: Operational workflow for managing a solid spill of the target compound.[1]

Detailed Spill Steps:

  • Avoid Dust Generation: Do not dry sweep vigorously.[1] If the powder is fine, cover it with wet paper towels (using water or a compatible solvent like ethanol) to suppress dust before scooping.[1]

  • Double Bagging: Place the collected waste and contaminated wipes into a clear plastic bag, seal it, and place that bag into a second bag or rigid container.

  • Surface Decontamination: Clean the area with a mild detergent solution.[1] The salt is water-soluble, so aqueous cleaning is effective.[1]

Final Disposal Method (Professional Services)

As a researcher, your responsibility ends at the "Satellite Accumulation Area."[1] However, understanding the downstream fate ensures you classify it correctly.[1]

  • Preferred Method: High-Temperature Incineration (Fuel Blending). [1]

    • The waste management contractor (e.g., Veolia, Clean Harbors, Triumvirate) will bulk this waste.[1]

    • It is incinerated at temperatures >1000°C.[1]

    • The nitrogen atoms are converted to N2/NOx (scrubbed), and the chloride is converted to HCl (scrubbed/neutralized).[1]

  • Prohibited Methods:

    • Landfill (Leaching risk).[1]

    • Sewer/Drain Disposal (Aquatic toxicity).[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]1]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g).[1] [Link]1]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations. 40 CFR Parts 260-273.[1] [Link]1]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(Piperidin-3-ylmethoxy)pyridine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our primary commitment is to both groundbreaking science and the safety of those conducting it. This guide provides essential, field-proven safety and logistical information for handling 4-(Piperidin-3-ylmethoxy)pyridine dihydrochloride. The protocols herein are designed from a risk-assessment perspective, drawing from the known hazards of its core chemical moieties—piperidine and pyridine—and data from structurally analogous compounds.

Proactive Hazard Assessment: Understanding the Risk Profile

While a comprehensive Safety Data Sheet (SDS) for this specific dihydrochloride salt is not always readily available, a robust safety plan can be constructed by analyzing its components. The parent heterocyclic systems, piperidine and pyridine, are well-characterized.

  • Piperidine: This moiety is classified as a highly flammable liquid that is toxic in contact with skin or if inhaled and causes severe skin burns and eye damage.[1][2][3][4]

  • Pyridine: This component is a flammable liquid and vapor, harmful if inhaled, absorbed through the skin, or swallowed. It is known to cause skin irritation and severe eye irritation.[5][6]

The target compound, 4-(Piperidin-3-ylmethoxy)pyridine dihydrochloride, is a salt and therefore typically a solid. This physical state significantly reduces the risk of flammability and vapor inhalation associated with the parent liquids. However, it introduces a primary hazard of airborne particulate (dust) during handling.

Data from the closely related analog, 4-(Piperidin-4-yl)pyridine dihydrochloride, shows GHS classifications for skin irritation, serious eye irritation, and respiratory tract irritation.[7] Therefore, we must operate under the assumption that our target compound presents, at a minimum, these same irritant hazards, with the potential for greater toxicity based on its parent structures.

Core Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a static checklist but a dynamic response to the specific procedure being performed. The following table outlines the minimum required PPE for handling 4-(Piperidin-3-ylmethoxy)pyridine dihydrochloride.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Container Transfer/Storage Chemical safety gogglesNitrile glovesFully-fastened lab coatNot typically required
Weighing Solid Compound Chemical safety goggles & face shieldNitrile glovesFully-fastened lab coatRecommended (N95 minimum)
Preparing Solutions Chemical safety goggles & face shieldNitrile glovesFully-fastened lab coatNot required if in fume hood
Large-Scale Operations (>10g) Chemical safety goggles & face shieldNitrile or neoprene glovesChemical-resistant apron over lab coatRequired (Elastomeric half-mask with P100 cartridges)
Spill Cleanup Chemical safety goggles & face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant apron over lab coatRequired (Elastomeric half-mask with P100 cartridges)
In-Depth PPE Rationale:
  • Eye and Face Protection: At a minimum, chemical splash goggles conforming to EN166 or ANSI Z87.1 are mandatory.[8] When weighing the solid or preparing solutions where splash potential exists, a full-face shield must be worn over the goggles.[9] The rationale is to protect against both airborne particulates that can cause severe irritation and accidental splashes.[7]

  • Hand Protection: Nitrile gloves are the standard for incidental contact.[5][6] It is crucial to inspect gloves for any signs of degradation or puncture before use. For prolonged handling or during spill cleanup, more robust gloves such as neoprene should be considered. Always remove gloves using the proper technique to avoid skin contamination and wash hands thoroughly after work.[9]

  • Body Protection: A clean, fully-fastened lab coat serves as the primary barrier to protect your skin and personal clothing from contamination with the chemical dust.[6] For larger-scale operations, a chemical-resistant apron provides an additional layer of protection.

  • Respiratory Protection: Due to the compound's potential to cause respiratory irritation as a dust[7], all weighing operations should ideally be conducted within a certified chemical fume hood or a ventilated balance enclosure to minimize exposure.[6][8] If such engineering controls are not available or when handling larger quantities, respiratory protection is necessary. A NIOSH-approved N95 dust mask is the minimum requirement for nuisance dust levels, while an elastomeric half-mask respirator with P100 (HEPA) filters offers superior protection.

Operational Plan: Safe Handling and Disposal Workflow

Adherence to a strict, step-by-step protocol is the most effective way to translate safety knowledge into safe practice.

Protocol for Weighing and Preparing a Solution
  • Preparation: Designate a work area, preferably inside a chemical fume hood.[6] Ensure an eyewash station and safety shower are accessible.

  • Don PPE: Put on your lab coat, chemical splash goggles, and nitrile gloves as per the table above. If weighing outside a fume hood, add a face shield and a NIOSH-approved respirator.

  • Work Area Setup: Place a weigh boat on the analytical balance. Have your solvent, glassware, and any necessary utensils ready within the fume hood to minimize movement.

  • Chemical Handling: Retrieve the container of 4-(Piperidin-3-ylmethoxy)pyridine dihydrochloride. Open it slowly inside the hood to avoid creating airborne dust.

  • Weighing: Carefully tap the required amount of solid into the weigh boat. Avoid scooping in a manner that generates dust. Close the primary container immediately after dispensing.

  • Dissolution: Carefully transfer the weighed solid into your designated flask. Add the solvent slowly to avoid splashing.

  • Cleanup: Dispose of the contaminated weigh boat and any used wipes in a designated solid hazardous waste container.

  • Doff PPE: Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to prevent cross-contamination.

  • Hygiene: Wash hands thoroughly with soap and water.[9]

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase a 1. Designate Work Area (Chemical Fume Hood) b 2. Don Required PPE (Goggles, Gloves, Lab Coat) a->b c 3. Retrieve Chemical Container b->c Enter Handling Phase d 4. Weigh Solid Compound (Minimize Dust Generation) c->d e 5. Transfer Solid to Glassware d->e f 6. Add Solvent & Dissolve e->f g 7. Dispose of Contaminated Items (Weigh Boat, Wipes) f->g Proceed to Cleanup h 8. Doff PPE Correctly g->h i 9. Wash Hands Thoroughly h->i end_node End Workflow i->end_node start Start Workflow start->a

Caption: Workflow for Safely Handling 4-(Piperidin-3-ylmethoxy)pyridine dihydrochloride.

Spill and Disposal Management
  • Spill Response: In the event of a small spill, do not panic. Wearing your full PPE, contain the spill by covering it with an inert absorbent material like vermiculite or sand.[5] Sweep up the material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste disposal.[8] For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Disposal Plan: All waste, including the chemical itself, contaminated consumables (gloves, wipes, weigh boats), and empty containers, must be disposed of as hazardous chemical waste.[10] Never dispose of this material down the drain or in regular trash. Follow all federal, state, and local environmental control regulations for proper disposal.[8]

Conclusion: A Proactive Safety Culture

Handling novel chemical entities like 4-(Piperidin-3-ylmethoxy)pyridine dihydrochloride requires a diligent and proactive approach to safety. By understanding the hazards of its constituent parts, implementing robust engineering controls, and consistently using the correct PPE, researchers can confidently and safely advance their scientific objectives. This guide serves as a foundational tool to be integrated into your laboratory's specific safety protocols.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • Material Safety Data Sheet: Pyridine. (2011, August 29). [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine. [Link]

  • AAPPTec, LLC. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2024, May 7). Safety Data Sheet: Piperidine. [Link]

  • New Jersey Department of Health. (1999, September). Hazard Summary: Piperidine. [Link]

  • PubChem. (n.d.). 4-(Piperidin-4-yl)pyridine dihydrochloride. National Center for Biotechnology Information. [Link]

  • KISHIDA CHEMICAL CO., LTD. (2023, December 19). Safety Data Sheet: (R)-N-(Piperidin-3-yl)pyridine-2-carboxamide dihydrochloride. [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.